2,3,3-Trimethyl-5-phenyl-3H-indole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,3,3-trimethyl-5-phenylindole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N/c1-12-17(2,3)15-11-14(9-10-16(15)18-12)13-7-5-4-6-8-13/h4-11H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUEVOVIBTGMVJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C1(C)C)C=C(C=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis and Characterization of 2,3,3-Trimethyl-5-phenyl-3H-indole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of the novel heterocyclic compound, 2,3,3-Trimethyl-5-phenyl-3H-indole. This document details plausible synthetic routes, experimental protocols, and expected analytical data, offering a foundational resource for researchers engaged in the exploration of indole derivatives for potential therapeutic applications.
Introduction
Indole and its derivatives are of significant interest in medicinal chemistry due to their presence in a wide array of biologically active compounds. The 3H-indole (indolenine) scaffold, in particular, serves as a versatile intermediate in the synthesis of more complex molecular architectures. This guide focuses on the synthesis and characterization of a specific phenyl-substituted indolenine, this compound, outlining key methodologies for its preparation and analytical validation. While this specific compound is not extensively documented in current literature, this guide constructs a robust framework for its synthesis and characterization based on established chemical principles and data from closely related analogues.
Synthetic Pathways
Two primary synthetic strategies are proposed for the synthesis of this compound: the classical Fischer Indole Synthesis and a more modern approach involving a Suzuki-Miyaura cross-coupling reaction.
Fischer Indole Synthesis
The Fischer indole synthesis is a venerable and widely used method for the preparation of indoles from the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions.[1][2][3] For the target molecule, this would involve the reaction of (4-biphenylyl)hydrazine with 3-methyl-2-butanone.
Suzuki-Miyaura Cross-Coupling
A contemporary alternative involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This approach would utilize a halogenated 3H-indole precursor, specifically 5-bromo-2,3,3-trimethyl-3H-indole, which is then coupled with phenylboronic acid. This method offers the advantage of modularity, allowing for the introduction of various aryl or heteroaryl groups at the 5-position.
Experimental Protocols
The following are detailed, proposed experimental protocols for the synthesis of this compound.
Synthesis of 5-Bromo-2,3,3-trimethyl-3H-indole (Intermediate for Suzuki Coupling)
This procedure is adapted from the synthesis of similar substituted indoles.[4]
Procedure:
-
To a solution of 4-bromophenylhydrazine hydrochloride (10 mmol) in glacial acetic acid (50 mL), add 3-methyl-2-butanone (12 mmol).
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 5-bromo-2,3,3-trimethyl-3H-indole.
Synthesis of this compound via Suzuki-Miyaura Coupling
Procedure:
-
In a round-bottom flask, combine 5-bromo-2,3,3-trimethyl-3H-indole (5 mmol), phenylboronic acid (7.5 mmol), and potassium carbonate (15 mmol).
-
Add a mixture of 1,2-dimethoxyethane (DME) and water (4:1, 25 mL).
-
Degas the mixture by bubbling with argon for 15 minutes.
-
Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.25 mmol).
-
Heat the reaction mixture to 80-90 °C for 12-18 hours under an inert atmosphere.
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3 x 30 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the title compound.
Characterization of this compound
The following tables summarize the expected quantitative data for the characterization of the final product. This data is predictive and based on the analysis of structurally similar compounds.
Predicted NMR Spectroscopic Data
Table 1: Predicted 1H and 13C NMR Data (in CDCl3)
| 1H NMR | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.60-7.30 | m | 7H | Ar-H | |
| ~7.20 | d | 1H | Ar-H | |
| ~2.20 | s | 3H | C2-CH3 | |
| ~1.30 | s | 6H | C3-(CH3)2 | |
| 13C NMR | Chemical Shift (δ, ppm) | Assignment | ||
| ~185 | C2 | |||
| ~155 | C7a | |||
| ~142 | C5 | |||
| ~140 | C-Ar (ipso) | |||
| ~138 | C3a | |||
| ~129 | C-Ar | |||
| ~127 | C-Ar | |||
| ~126 | C-Ar | |||
| ~122 | C6 | |||
| ~120 | C4 | |||
| ~118 | C7 | |||
| ~55 | C3 | |||
| ~25 | C3-(CH3)2 | |||
| ~15 | C2-CH3 |
Predicted IR and Mass Spectrometry Data
Table 2: Predicted IR and Mass Spectrometry Data
| Technique | Parameter | Expected Value | Interpretation |
| IR Spectroscopy | Wavenumber (cm-1) | ~3050-3020 | Aromatic C-H stretch |
| ~2970-2850 | Aliphatic C-H stretch | ||
| ~1600, ~1480 | Aromatic C=C stretch | ||
| ~1640 | C=N stretch of 3H-indole | ||
| Mass Spectrometry | [M]+ (m/z) | ~235.13 | Molecular Ion |
| [M-CH3]+ (m/z) | ~220.11 | Loss of a methyl group |
Workflow for Synthesis and Characterization
The following diagram illustrates the logical workflow from synthesis to final characterization of this compound.
Conclusion
This technical guide provides a detailed and actionable framework for the synthesis and characterization of this compound. By leveraging well-established synthetic methodologies and predictive analytical data, researchers can efficiently produce and validate this novel compound. The presented protocols and expected data serve as a valuable resource for scientists in the field of medicinal chemistry and drug development, facilitating the exploration of new chemical entities with potential therapeutic value. Further studies are warranted to explore the biological activities of this and related compounds.
References
Spectroscopic Profile of 2,3,3-Trimethyl-5-phenyl-3H-indole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the predicted spectroscopic data for the compound 2,3,3-Trimethyl-5-phenyl-3H-indole. Due to the limited availability of published experimental data for this specific molecule, this document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics based on the analysis of structurally related compounds and established spectroscopic principles. This guide is intended to serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development who may be working with this or similar molecular scaffolds.
Predicted Spectroscopic Data
The following tables summarize the predicted quantitative spectroscopic data for this compound. These predictions are derived from the known spectral properties of 2,3,3-trimethyl-3H-indole and the anticipated electronic effects of a phenyl substituent at the 5-position of the indole ring.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.7 - 7.9 | m | 2H | H-2', H-6' (Phenyl) |
| ~7.5 - 7.7 | m | 3H | H-3', H-4', H-5' (Phenyl) |
| ~7.6 | d | 1H | H-4 |
| ~7.5 | dd | 1H | H-6 |
| ~7.4 | d | 1H | H-7 |
| ~2.2 | s | 3H | 2-CH₃ |
| ~1.3 | s | 6H | 3,3-(CH₃)₂ |
Predicted solvent: CDCl₃
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~185 | C-2 |
| ~155 | C-7a |
| ~142 | C-1' (Phenyl) |
| ~140 | C-3a |
| ~138 | C-5 |
| ~129 | C-3', C-5' (Phenyl) |
| ~128 | C-4' (Phenyl) |
| ~127 | C-2', C-6' (Phenyl) |
| ~128 | C-6 |
| ~122 | C-4 |
| ~120 | C-7 |
| ~54 | C-3 |
| ~24 | 3,3-(CH₃)₂ |
| ~15 | 2-CH₃ |
Predicted solvent: CDCl₃
Table 3: Predicted IR Spectroscopic Data
| Frequency (cm⁻¹) | Intensity | Assignment |
| 3050 - 3080 | Medium | Aromatic C-H Stretch |
| 2950 - 2980 | Strong | Aliphatic C-H Stretch |
| ~1640 | Medium | C=N Stretch (Indolenine) |
| 1600, 1480 | Medium-Strong | Aromatic C=C Stretch |
| 1450, 1370 | Medium | CH₃ Bending |
| 760, 700 | Strong | Aromatic C-H Bending (out-of-plane) |
Table 4: Predicted Mass Spectrometry Data
| m/z | Relative Intensity | Assignment |
| 235 | High | [M]⁺ (Molecular Ion) |
| 220 | High | [M - CH₃]⁺ |
| 158 | Medium | [M - C₆H₅]⁺ |
| 77 | Medium | [C₆H₅]⁺ |
Experimental Protocols
The following are detailed, generalized protocols for the acquisition of the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum at 298 K.
-
Use a standard pulse sequence with a 30-degree pulse angle.
-
Set the spectral width to cover a range of -2 to 12 ppm.
-
Employ a relaxation delay of 1-2 seconds.
-
Accumulate a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Set the spectral width to cover a range of 0 to 200 ppm.
-
Use a longer relaxation delay (e.g., 2-5 seconds).
-
Accumulate a larger number of scans (e.g., 1024 or more) to obtain adequate signal intensity.
-
-
Data Processing: Process the raw data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the TMS signal (0.00 ppm).
Infrared (IR) Spectroscopy
-
Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the compound with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, for a soluble sample, dissolve a small amount in a suitable solvent (e.g., chloroform) and cast a thin film on a salt plate (e.g., NaCl or KBr).
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or the pure solvent/KBr pellet).
-
Place the sample in the spectrometer's beam path.
-
Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to yield the final IR spectrum of the compound.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) system.
-
Instrumentation: Employ a mass spectrometer equipped with an electron ionization (EI) source.
-
Data Acquisition:
-
Set the ionization energy to a standard value of 70 eV.
-
Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight of the compound (e.g., m/z 50-500).
-
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak ([M]⁺) and the major fragment ions. The fragmentation pattern can provide valuable information about the structure of the molecule.
Visualizations
The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship of the techniques.
Caption: Workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.
Caption: Relationship between different spectroscopic techniques and the structural information they provide.
A Technical Guide to the Physical and Chemical Properties of Substituted 3H-Indoles
For Researchers, Scientists, and Drug Development Professionals
Introduction
3H-indoles, also known as indolenines, are a class of heterocyclic aromatic compounds characterized by a fused benzene and pyrrole ring system where the nitrogen atom is not directly involved in the aromatic system, and a double bond exists between the nitrogen and the C2 position. This structural isomer of the more common 1H-indole possesses unique chemical reactivity and physical properties that make it a valuable scaffold in medicinal chemistry and materials science. The substitution pattern on the 3H-indole core significantly influences its electronic, spectroscopic, and biological properties, making a thorough understanding of these characteristics crucial for its application in drug discovery and development.[1][2][3][4] This guide provides an in-depth overview of the physical and chemical properties of substituted 3H-indoles, supported by experimental data and methodologies.
Physical and Spectroscopic Properties
The physical properties of substituted 3H-indoles are highly dependent on the nature and position of the substituents on the indole core. These properties are critical for determining the compound's behavior in biological systems and for its development as a therapeutic agent.
General Physical Properties
Substituted 3H-indoles are typically crystalline solids with melting points that vary widely depending on the substituent's size, polarity, and ability to participate in intermolecular interactions such as hydrogen bonding.
| Compound Name | Substituents | Melting Point (°C) | Reference |
| Methyl 3-(5-methylpyridin-2-yl)-2-phenyl-3H-indole-3-carboxylate | 2-Ph, 3-COOCH3, 3-(5-methylpyridin-2-yl) | 154.9–163.7 | [5] |
| Methyl 3-(pyridin-2-yl)-2-(thiophen-2-yl)-3H-indole-3-carboxylate | 2-Thiophenyl, 3-COOCH3, 3-(pyridin-2-yl) | 167.5–176.9 | [5] |
| Ethyl 2-phenyl-3-(pyridin-2-yl)-3H-indole-3-carboxylate | 2-Ph, 3-COOC2H5, 3-(pyridin-2-yl) | 132.0–141.7 | [5] |
| 1-(1-Ethyl-5-nitro-1H-indol-7-yl)butan-1-one | 1-Ethyl, 5-NO2, 7-Butanoyl | 113–114 | [6] |
| 1-(1-Ethyl-5-nitro-1H-indol-7-yl)-2-(hydroxymethyl)butan-1-one | 1-Ethyl, 5-NO2, 7-(2-hydroxymethyl)butanoyl | 120–121 | [6] |
Spectroscopic Properties
The spectroscopic characteristics of 3H-indoles are fundamental for their identification and structural elucidation.
-
UV-Vis Spectroscopy: 3H-indoles typically exhibit multiple absorption bands in the UV-visible region. The position and intensity of these bands are sensitive to the electronic nature of the substituents. Strong electron-withdrawing or electron-donating groups can cause significant shifts in the absorption maxima. For instance, the introduction of a nitro group can lead to a red shift in the absorption spectrum.[7] The energy gap of (E)-3-(1H-indol-2-yl)-1-(4-nitrophenyl)prop-2-en-1-one hemihydrate was calculated from the UV–vis absorption edge at 461 nm, resulting in an energy band gap of 2.70 eV.[7][8]
-
Infrared (IR) Spectroscopy: The IR spectra of 3H-indoles are characterized by the C=N stretching vibration, which typically appears in the region of 1600-1650 cm⁻¹. The exact frequency can be influenced by the substituents on the indole ring. Other characteristic bands include C-H stretching and bending vibrations of the aromatic rings.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectra of substituted 3H-indoles provide valuable information about the substitution pattern. The chemical shifts of the protons on the indole core are influenced by the electronic effects of the substituents.
-
¹³C NMR: The carbon NMR spectra show characteristic signals for the sp² hybridized carbons of the indole ring. The chemical shift of the C3 carbon is particularly sensitive to the nature of the substituent at this position.[5]
-
³¹P NMR: For 3H-indoles containing a phosphorus atom, such as benzophospholo[3,2-b]indoles, ³¹P NMR is a crucial tool for characterization. The chemical shifts provide insights into the electronic environment of the phosphorus atom.[9]
-
Optical Properties
Substituted 3H-indoles can exhibit interesting optical properties, including non-linear optical (NLO) behavior. The NLO properties are dependent on the presence of donor-acceptor groups on the indole scaffold, which can lead to significant charge transfer upon excitation.[10][11] Compounds with strong electron-attracting substituents have been shown to exhibit large NLO properties.[10][11] The second-order NLO properties are proportional to the ground state dipole moment, polarizability, and the degree of charge separation in the molecule.[10]
Chemical Properties and Reactivity
The chemical reactivity of the 3H-indole core is dominated by the imine (C=N) functionality and the potential for reactions at various positions of the heterocyclic ring.
Synthesis of Substituted 3H-Indoles
Several synthetic methodologies have been developed to access the 3H-indole scaffold. A common and efficient method is the iodine-mediated intramolecular cyclization of enamines.[12] This approach allows for the synthesis of a wide variety of 3H-indole derivatives with diverse functional groups under transition-metal-free conditions.[12] Another strategy involves the lead-mediated α-arylation of β-ketoesters or γ-lactams using aryl azides, followed by a Staudinger reduction to yield functionalized 3H-indoles.[13]
The general workflow for the synthesis and characterization of novel indole derivatives often involves a multi-step process, starting from commercially available precursors.
Caption: General workflow for the synthesis and characterization of 3H-indoles.
Reactivity of the 3H-Indole Core
The reactivity of 3H-indoles is largely dictated by the imine bond and the electron distribution in the ring system.
-
Reduction of the C=N Double Bond: The C=N double bond in 3H-indoles can be readily reduced using common reducing agents like sodium borohydride (NaBH₄) to afford the corresponding indoline derivatives.[12]
-
Reactions at the 3-Position: The 3-position of the indole ring is often a site for substitution, and various functional groups can be introduced at this position to modulate the compound's properties.[1][14]
-
Influence of Substituents on Electronic Properties: The electronic properties of 3H-indoles, such as the HOMO-LUMO energy gap, are significantly influenced by the nature of the substituents. Electron-donating groups tend to increase the HOMO-LUMO energy gap, while electron-withdrawing groups decrease it.[10][11] This tuning of the electronic properties is crucial for applications in materials science, particularly for developing NLO materials.
Caption: Influence of substituents on the electronic properties of 3H-indoles.
Experimental Protocols
Detailed experimental protocols are essential for the synthesis and characterization of substituted 3H-indoles. The following are representative methodologies based on published literature.
General Procedure for Iodine-Mediated Synthesis of 3H-Indoles
This protocol is adapted from the iodine-mediated intramolecular cyclization of enamines.[12]
-
Reactant Preparation: To a solution of the enamine (1.0 mmol) in DMF (5.0 mL) is added K₂CO₃ (2.0 mmol).
-
Reaction Initiation: Elemental iodine (I₂) (1.2 mmol) is added to the mixture in one portion.
-
Reaction Monitoring: The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is completely consumed.
-
Work-up: The reaction is quenched with a saturated aqueous solution of Na₂S₂O₃ and extracted with ethyl acetate (3 x 20 mL).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 3H-indole derivative.
General Procedure for Spectroscopic Characterization
The following procedures are standard for the structural elucidation of newly synthesized compounds.[6][15][16]
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher, using CDCl₃ or DMSO-d₆ as the solvent and tetramethylsilane (TMS) as an internal standard.
-
Mass Spectrometry: High-resolution mass spectra (HRMS) are obtained using an ESI-TOF mass spectrometer to confirm the molecular formula of the synthesized compounds.[5]
-
IR Spectroscopy: IR spectra are recorded on an FT-IR spectrometer using KBr pellets or as a thin film.
-
UV-Vis Spectroscopy: UV-Vis absorption spectra are recorded on a spectrophotometer in a suitable solvent (e.g., methanol, water) at a concentration of approximately 10⁻⁵ M.[16]
Determination of Physicochemical Properties
High-throughput experimental methods can be employed for the rapid determination of key physicochemical properties.[17]
-
Octanol-Water Partition Coefficient (logP): This can be determined using methods such as shake-flask or HPLC-based techniques.
-
Aqueous Solubility: Determined by methods like the shake-flask method followed by quantification of the dissolved compound using UV-Vis spectroscopy or HPLC.
-
Acid Dissociation Constant (pKa): Can be measured using potentiometric titration, UV-metric, or capillary electrophoresis methods.
Conclusion
Substituted 3H-indoles represent a versatile and important class of heterocyclic compounds with a wide range of applications in medicinal chemistry and materials science. Their physical and chemical properties are intricately linked to the nature and position of substituents on the indole core. A comprehensive understanding of these properties, facilitated by detailed experimental protocols and characterization techniques, is paramount for the rational design and development of novel 3H-indole-based molecules with desired biological activities and material characteristics. The continued exploration of new synthetic routes and the detailed investigation of structure-property relationships will undoubtedly lead to the discovery of new therapeutic agents and advanced materials based on the 3H-indole scaffold.[18]
References
- 1. chemijournal.com [chemijournal.com]
- 2. Pharmacological properties of some 3-substituted indole derivatives, a concise overview [icc.journals.pnu.ac.ir]
- 3. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indole: A promising scaffold for the discovery and development of potential anti-tubercular agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Crystal structure and optical spectroscopic analyses of (E)-3-(1H-indol-2-yl)-1-(4-nitrophenyl)prop-2-en-1-one hemihydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. BJOC - Synthesis and photophysical properties of novel benzophospholo[3,2-b]indole derivatives [beilstein-journals.org]
- 10. Optical properties of 3-substituted indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optical properties of 3-substituted indoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Efficient Synthesis of 3H-Indoles Enabled by the Lead-Mediated α-Arylation of β-Ketoesters or γ-Lactams Using Aryl Azides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scholar.cu.edu.eg [scholar.cu.edu.eg]
- 15. Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives [scirp.org]
- 16. tsijournals.com [tsijournals.com]
- 17. Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scienmag.com [scienmag.com]
A Technical Guide to Quantum Chemical Calculations for 2,3,3-Trimethyl-5-phenyl-3H-indole
Abstract: This document provides a comprehensive technical guide for performing quantum chemical calculations on 2,3,3-Trimethyl-5-phenyl-3H-indole. Aimed at researchers, scientists, and drug development professionals, this guide outlines a robust computational protocol using Density Functional Theory (DFT). It details the methodology for geometry optimization, frequency analysis, and the prediction of electronic and spectroscopic properties. While specific experimental data for this molecule is scarce, this guide establishes a complete theoretical framework to generate such data, facilitating a deeper understanding of its molecular structure, reactivity, and potential applications. The presented data is illustrative, serving as a template for the expected outcomes of the proposed computational study.
Introduction
Indole derivatives are a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals and functional organic molecules.[1] The compound this compound (C₁₇H₁₇N) is a member of this important class. Understanding its three-dimensional structure, electronic properties, and spectroscopic signatures is crucial for elucidating its potential biological activity and for the rational design of new therapeutic agents or materials.
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful, non-experimental route to probe the properties of such molecules at the atomic level.[2] DFT methods provide an excellent balance between computational cost and accuracy for a wide range of organic compounds.[3][4] This guide details a standard protocol for conducting a thorough computational analysis of this compound, from initial structure optimization to the prediction of NMR and UV-Vis spectra.
Computational Methodology (Experimental Protocols)
This section outlines a detailed protocol for the quantum chemical analysis of this compound using the Gaussian suite of programs, a widely adopted tool for such calculations.[5][6]
Molecular Structure Preparation
-
Initial Geometry: The 2D structure of this compound is first drawn using a molecular editor such as GaussView or Avogadro.
-
Pre-optimization: A preliminary geometry optimization is performed using a computationally inexpensive molecular mechanics force field (e.g., UFF) to obtain a reasonable 3D starting conformation.[6]
Ground State Geometry Optimization and Frequency Analysis
-
Theory and Basis Set: The geometry is optimized in the gas phase using DFT. The B3LYP hybrid functional is recommended as it has proven effective for a wide range of organic molecules.[3][7] A Pople-style basis set, such as 6-31G(d), provides a good starting point for balancing accuracy and computational time.[8][9]
-
Optimization Procedure: The optimization is carried out until the forces on the atoms are negligible and the geometry corresponds to a stationary point on the potential energy surface.
-
Frequency Calculation: Following optimization, a vibrational frequency analysis is performed at the same level of theory (B3LYP/6-31G(d)).[10] This step is critical to confirm that the optimized structure is a true energy minimum, which is characterized by the absence of imaginary frequencies.[9][10] The results also provide thermodynamic data (enthalpy, Gibbs free energy) and the predicted infrared (IR) spectrum.
Calculation of Electronic Properties
From the optimized ground state structure, several key electronic properties are calculated:
-
Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability.
-
Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the charge distribution and identify potential sites for electrophilic and nucleophilic attack.[11]
-
Dipole Moment: The total dipole moment is calculated to understand the overall polarity of the molecule.
Simulation of Spectroscopic Properties
-
NMR Spectroscopy: ¹H and ¹³C NMR chemical shifts are predicted using the Gauge-Including Atomic Orbital (GIAO) method at the B3LYP/6-31G(d) level.[12][13][14] Calculated isotropic shielding values are typically referenced against a standard (e.g., tetramethylsilane, TMS) calculated at the same level of theory to obtain the final chemical shifts.
-
UV-Vis Spectroscopy: Electronic absorption spectra are simulated using Time-Dependent DFT (TD-DFT) calculations, also at the B3LYP/6-31G(d) level.[2][15][16] This method calculates the vertical excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) and intensities in the UV-Vis spectrum.
Solvation Effects
To simulate a more realistic environment, such as in a biological medium or a solvent, the calculations can be repeated using an implicit solvation model. The Polarizable Continuum Model (PCM) is a common choice for this purpose.[17]
Data Presentation
The following tables summarize the illustrative quantitative data expected from the computational protocol described above. This data serves as a template for presenting the results of a quantum chemical study on this compound.
Table 1: Illustrative Optimized Geometric Parameters. This table presents a selection of key bond lengths, bond angles, and dihedral angles for the optimized structure of this compound.
| Parameter | Atoms Involved | Value (Å or °) |
| Bond Lengths | ||
| C2-N1 | 1.28 Å | |
| C5-C12 (Phenyl link) | 1.48 Å | |
| N1-C9 | 1.45 Å | |
| Bond Angles | ||
| C9-N1-C2 | 108.5° | |
| N1-C2-C3 | 112.0° | |
| C4-C5-C12 | 121.0° | |
| Dihedral Angle | ||
| C4-C5-C12-C13 | 35.0° |
Table 2: Illustrative Calculated Electronic and Thermodynamic Properties. This table summarizes key electronic and thermodynamic properties calculated at the B3LYP/6-31G(d) level of theory in the gas phase.
| Property | Value |
| Electronic Properties | |
| HOMO Energy | -5.8 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 4.6 eV |
| Dipole Moment | 2.5 Debye |
| Thermodynamic Properties | |
| Total Energy | -785.12 Hartrees |
| Gibbs Free Energy | -785.05 Hartrees |
Table 3: Illustrative Predicted Spectroscopic Data. This table shows the predicted key spectroscopic features for this compound.
| Spectrum | Feature | Predicted Value |
| ¹³C NMR | C2 (imine) | 180 ppm |
| C5 (phenyl-substituted) | 145 ppm | |
| C12 (phenyl ipso-carbon) | 140 ppm | |
| ¹H NMR | Aromatic Protons | 7.2 - 7.8 ppm |
| C2-Methyl Protons | 2.4 ppm | |
| C3-Methyl Protons | 1.4 ppm | |
| UV-Vis | λmax (π → π) | 285 nm |
| λmax (n → π) | 340 nm |
Mandatory Visualizations
The following diagrams illustrate the computational workflow and a hypothetical signaling pathway involving the target molecule, adhering to the specified formatting requirements.
Caption: A flowchart of the quantum chemical calculation workflow.
Caption: A conceptual diagram of a potential signaling pathway.
Conclusion
This technical guide provides a standardized and comprehensive computational protocol for the theoretical investigation of this compound. By applying DFT and TD-DFT methods, researchers can obtain valuable insights into the molecule's geometric, electronic, and spectroscopic properties. This information is fundamental for understanding its chemical behavior and can significantly accelerate research and development efforts, whether in the context of drug discovery, where it can inform structure-activity relationships, or in materials science for the design of novel functional molecules. The outlined workflow serves as a robust starting point for any in-silico analysis of this and related indole derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.aip.org [pubs.aip.org]
- 3. researchgate.net [researchgate.net]
- 4. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Spectroscopic, DFT Calculation and Molecular Docking Studies of Indole Derivative. | Semantic Scholar [semanticscholar.org]
- 6. barrett-group.mcgill.ca [barrett-group.mcgill.ca]
- 7. inpressco.com [inpressco.com]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. gaussian.com [gaussian.com]
- 11. researchgate.net [researchgate.net]
- 12. Modeling of NMR spectra and signal assignment using real-time DFT/GIAO calculations [scite.ai]
- 13. Systematic investigation of DFT-GIAO 15N NMR chemical shift prediction using B3LYP/cc-pVDZ: application to studies of regioisomers, tautomers, protonation states and N-oxides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
Solubility Profile of 2,3,3-Trimethyl-5-phenyl-3H-indole: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 2,3,3-Trimethyl-5-phenyl-3H-indole in various organic solvents. Due to the absence of specific quantitative solubility data in published literature for this compound, this guide presents an estimated solubility profile based on the known behavior of structurally similar indole derivatives. Furthermore, it outlines detailed experimental protocols for both qualitative and quantitative solubility determination, intended to assist researchers and drug development professionals in establishing precise measurements. This document adheres to rigorous scientific standards for data presentation and experimental methodology.
Introduction
This compound is a heterocyclic aromatic compound belonging to the indole family. The indole scaffold is a prevalent motif in numerous biologically active compounds, pharmaceuticals, and functional materials.[1] Understanding the solubility of such molecules is a critical parameter in drug discovery and development, impacting formulation, bioavailability, and synthetic route optimization. The structure of this compound, featuring a bulky, nonpolar phenyl group and a trimethylated indole core, suggests a predominantly lipophilic character, which governs its interaction with different types of organic solvents. While specific analytical data for this compound is not publicly available, principles of chemical similarity allow for a reasoned estimation of its solubility profile.
Estimated Solubility Profile
Quantitative solubility data for this compound is not readily found in scientific literature. However, by examining related structures, an estimated profile can be constructed. For example, 2,3,3-trimethylindole shows good solubility in nonpolar organic solvents like hexane and toluene, with limited solubility in polar solvents.[2] Conversely, the more polar derivative, 2,3,3-trimethyl-3H-indole-5-carboxylic acid, is more soluble in polar organic solvents such as ethanol and dichloromethane, while remaining sparingly soluble in water.[3]
Given that this compound lacks a polar functional group like a carboxylic acid and possesses a large, nonpolar phenyl substituent, it is expected to be highly soluble in nonpolar and moderately polar aprotic solvents, and poorly soluble in polar protic solvents, especially water.
Table 1: Estimated Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Solvent Example | Expected Solubility | Rationale |
| Nonpolar | Hexane, Toluene | High | The nonpolar nature of the solvent aligns with the predominantly nonpolar, aromatic structure of the compound, following the "like dissolves like" principle.[2] |
| Polar Aprotic | Dichloromethane (DCM) | High | DCM is a versatile solvent capable of dissolving many organic compounds. Structurally similar indoles show good solubility.[3] |
| Tetrahydrofuran (THF) | High | THF can dissolve a wide range of nonpolar and polar compounds. | |
| Acetone | Moderate to High | While polar, acetone is a good solvent for many organic molecules. | |
| Dimethyl Sulfoxide (DMSO) | Moderate | DMSO is a strong polar aprotic solvent, but the compound's large nonpolar surface may limit very high solubility compared to more polar indoles. | |
| Polar Protic | Ethanol, Methanol | Low to Moderate | The presence of a hydroxyl group allows for hydrogen bonding, which may not be as effective for dissolving the large, nonpolar indole derivative. |
| Water | Very Low/Insoluble | The compound's inability to form significant hydrogen bonds and its large hydrophobic structure would result in poor aqueous solubility, similar to related benzo-indoles.[2][4] |
Experimental Protocols for Solubility Determination
To obtain precise quantitative data, standardized experimental protocols must be followed. Below are detailed methodologies for qualitative and quantitative solubility assessment.
Qualitative Solubility Screening
This method provides a rapid assessment of solubility in various solvents and is useful for initial screening.
Objective: To classify the compound as soluble, partially soluble, or insoluble in a given solvent at a specific concentration.
Materials:
-
This compound
-
A selection of organic solvents (e.g., hexane, toluene, DCM, THF, ethanol, methanol)
-
Small test tubes or vials (e.g., 13x100 mm)
-
Vortex mixer
-
Spatula and analytical balance
Procedure:
-
Weigh approximately 10 mg of this compound and place it into a clean, dry test tube.
-
Add 1 mL of the selected solvent to the test tube in 0.25 mL increments.
-
After each addition, vigorously agitate the mixture using a vortex mixer for at least 30 seconds.
-
Visually inspect the solution against a dark background to check for any undissolved solid particles.
-
If the solid completely dissolves, the compound is considered "soluble" at ≥10 mg/mL.
-
If some solid remains but a significant portion has dissolved, it is "partially soluble."
-
If the solid remains largely unchanged, it is "insoluble."
-
Repeat the procedure for each solvent to be tested.
Quantitative Solubility Determination (Isothermal Saturation Method)
This method determines the equilibrium solubility of the compound at a specific temperature.
Objective: To measure the exact concentration of a saturated solution of the compound in a given solvent.
Materials:
-
This compound
-
Selected organic solvent
-
Scintillation vials with screw caps
-
Constant temperature shaker bath or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a scintillation vial (ensure solid material will remain after equilibrium).
-
Add a known volume (e.g., 5 mL) of the chosen solvent.
-
Seal the vial tightly and place it in a constant temperature shaker bath (e.g., 25 °C).
-
Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours), with continuous agitation to ensure saturation.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vial to stand undisturbed at the same temperature for at least 2 hours to let undissolved solids settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any remaining solid particles.
-
-
Analysis:
-
Accurately dilute the filtered saturated solution with the same solvent to a concentration within the linear range of the analytical method (e.g., HPLC).
-
Prepare a series of standard solutions of known concentrations of this compound.
-
Analyze the standard solutions and the diluted sample solution by HPLC.
-
Construct a calibration curve from the standard solutions (Peak Area vs. Concentration).
-
Determine the concentration of the diluted sample from the calibration curve and calculate the original concentration of the saturated solution, accounting for the dilution factor. The result is the solubility of the compound in that solvent at the specified temperature.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical steps involved in a comprehensive solubility assessment protocol, from initial qualitative screening to precise quantitative measurement.
Caption: General workflow for determining the solubility of an organic compound.
Conclusion
While direct, published quantitative solubility data for this compound remains elusive, a scientifically grounded estimation based on its molecular structure and the properties of similar indole derivatives has been provided. It is predicted to be highly soluble in nonpolar organic solvents and poorly soluble in polar protic solvents. For researchers requiring precise data for applications such as formulation or process chemistry, the detailed experimental protocols outlined in this guide offer a robust framework for in-house determination. The provided workflow visualization further clarifies the logical progression of a thorough solubility assessment. These resources are intended to empower scientists and professionals in the fields of chemical research and drug development to effectively work with this compound.
References
The Phenyl-Indole Core: A Technical Guide to its Discovery and Historical Synthesis
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold, a privileged structure in medicinal chemistry, has been the foundation for numerous therapeutic agents. Among its many derivatives, phenyl-substituted indoles have garnered significant attention due to their diverse biological activities, ranging from anti-inflammatory and anticancer to potent kinase inhibitors. This in-depth technical guide provides a comprehensive overview of the discovery and historical synthesis of this important class of compounds, with a focus on the core synthetic methodologies that have shaped their development. Detailed experimental protocols, quantitative data, and visual representations of key chemical transformations and biological pathways are presented to serve as a valuable resource for researchers in the field.
A Historical Perspective on the Synthesis of Phenyl-Substituted Indoles
The journey to synthesize phenyl-substituted indoles is rooted in classic named reactions that have been refined over more than a century. These foundational methods, while sometimes harsh by modern standards, laid the groundwork for the development of more sophisticated and efficient synthetic strategies.
The Fischer Indole Synthesis: A Cornerstone Reaction
The Fischer indole synthesis, discovered by Hermann Emil Fischer in 1883, remains one of the most widely used methods for constructing the indole nucleus. The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the condensation of an arylhydrazine with an aldehyde or a ketone. For the synthesis of 2-phenylindoles, acetophenone and its derivatives are common starting materials.
The mechanism proceeds through a[1][1]-sigmatropic rearrangement of the enehydrazine tautomer of the arylhydrazone, followed by the elimination of ammonia to form the aromatic indole ring. A variety of acid catalysts can be employed, including Brønsted acids like hydrochloric acid and sulfuric acid, and Lewis acids such as zinc chloride and boron trifluoride.
The Bischler-Möhlau Indole Synthesis: An Alternative Route
Independently developed by August Bischler and Richard Möhlau in the late 19th century, the Bischler-Möhlau indole synthesis provides a direct route to 2-arylindoles.[2] This method involves the reaction of an α-haloacetophenone with an excess of an aniline.[3] The reaction proceeds through the initial formation of an α-anilinoacetophenone intermediate, which then undergoes cyclization and dehydration to yield the 2-phenylindole.[3] While historically significant, this method often requires harsh reaction conditions and can suffer from low yields and the formation of side products.[3]
The Dawn of Modern Synthesis: Palladium-Catalyzed Reactions
The advent of transition-metal catalysis revolutionized organic synthesis, and the construction of phenyl-substituted indoles was no exception. Palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, followed by an intramolecular cyclization, have emerged as powerful and versatile methods.[4] These reactions typically involve the coupling of an ortho-haloaniline with a terminal alkyne (like phenylacetylene) to form a 2-alkynylaniline intermediate, which then undergoes cyclization to the indole.[4] These modern methods offer milder reaction conditions, greater functional group tolerance, and often higher yields compared to the classical approaches.
Comparative Analysis of Synthetic Methodologies
The choice of synthetic route to a particular phenyl-substituted indole depends on several factors, including the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis. The following tables provide a summary of quantitative data for the key synthetic methods discussed.
Table 1: Fischer Indole Synthesis of 2-Phenylindoles
| Starting Materials | Catalyst/Reagents | Reaction Conditions | Yield (%) | Reference |
| Acetophenone, Phenylhydrazine | Zinc Chloride | 170°C, 3-4 min | 72-80 | [1] |
| Acetophenone, Phenylhydrazine | Polyphosphoric Acid | 100-120°C, 20 min | Not specified | [5] |
| 4-Hydroxyacetophenone, Phenylhydrazine | Polyphosphoric Acid | 150-180°C, 10 min | Not specified | [6] |
Table 2: Bischler-Möhlau Indole Synthesis of 2-Arylindoles
| Starting Materials | Catalyst/Reagents | Reaction Conditions | Yield (%) | Reference |
| α-Bromoacetophenone, Aniline | Excess Aniline | Heating | Often low | [3] |
| Phenacyl Bromides, Anilines | Microwave Irradiation | 540-600 W, 1 min | 50-75 | Not specified |
Table 3: Palladium-Catalyzed Synthesis of 2-Phenylindoles
| Starting Materials | Catalyst/Reagents | Reaction Conditions | Yield (%) | Reference |
| 2-Iodoaniline, Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N, DMF | Room Temperature, 24 h | 85 | Not specified |
| o-Ethynylanilines, Aryl Iodides | Palladium Catalyst | Not specified | Not specified | [4] |
Detailed Experimental Protocols
The following are representative experimental protocols for the synthesis of 2-phenylindole using the three major historical methods.
Protocol 1: Fischer Indole Synthesis of 2-Phenylindole[1][5]
Step 1: Formation of Acetophenone Phenylhydrazone [5]
-
In a conical flask, dissolve 5.15 g (0.042 mol) of acetophenone in 5 mL of ethanol and 1 mL of glacial acetic acid.
-
To this solution, add 4.53 g of phenylhydrazine dropwise with constant swirling.
-
Heat the reaction mixture on a sand bath for 10 minutes.
-
Cool the mixture in an ice bath to allow the product to precipitate.
-
Collect the precipitate by filtration and wash with 3 mL of dilute hydrochloric acid followed by 5 mL of cold ethanol.
-
Air dry the product on the filter paper. Recrystallize from ethanol to obtain pure acetophenone phenylhydrazone.
Step 2: Cyclization to 2-Phenylindole [5]
-
Place the crude acetophenone phenylhydrazone in a beaker containing 15 mL of ortho-phosphoric acid and 5 mL of concentrated sulfuric acid.
-
Heat the resulting mixture on a water bath at 100-120°C for 20 minutes with constant stirring.
-
Pour the hot reaction mixture into 50 mL of cold water and wash the beaker with a small amount of water.
-
Collect the precipitated crude product on a filter paper, wash with ethanol, and allow it to air dry.
-
Recrystallize the crude product from an ethanol-water mixture, using decolorizing carbon if necessary, and filter while hot to obtain pure 2-phenylindole.
Protocol 2: Bischler-Möhlau Indole Synthesis (General Procedure)[3]
Note: This is a generalized protocol as specific historical examples with detailed modern procedures are less common due to the harsh conditions.
-
A mixture of an α-bromoacetophenone and a three-fold or greater molar excess of aniline is heated in a sealed tube or a high-boiling solvent.
-
The reaction temperature is typically maintained between 150°C and 250°C for several hours.
-
After cooling, the reaction mixture is treated with a dilute acid to neutralize the excess aniline.
-
The crude product is then extracted with an organic solvent.
-
Purification is typically achieved by column chromatography or recrystallization.
Protocol 3: Palladium-Catalyzed Sonogashira Coupling and Cyclization[4]
Note: This is a generalized protocol for a modern approach.
-
To a reaction vessel under an inert atmosphere, add the ortho-haloaniline (1.0 eq), palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).
-
Add a suitable solvent (e.g., DMF or toluene) and a base (e.g., triethylamine or diisopropylamine, 2-3 eq).
-
Add the terminal alkyne (e.g., phenylacetylene, 1.1-1.5 eq) to the mixture.
-
Stir the reaction at room temperature or with gentle heating until the starting materials are consumed (monitored by TLC or GC-MS).
-
Upon completion of the coupling reaction, a base for the cyclization step (e.g., a stronger base like potassium tert-butoxide or sodium hydride) is added, and the reaction is heated to effect the intramolecular cyclization.
-
After cooling, the reaction is quenched with water and the product is extracted with an organic solvent.
-
The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Visualizing the Chemistry: Reaction Workflows
The following diagrams illustrate the general workflows for the key synthetic methods.
Caption: Workflow of the Fischer Indole Synthesis.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Identification of indole derivatives exclusively interfering with a G protein-independent signaling pathway of the prostaglandin D2 receptor CRTH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 4. Sequential Sonogashira/intramolecular aminopalladation/cross-coupling of ortho-ethynyl-anilines catalyzed by a single palladium source: rapid access to 2,3-diarylindoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Preparation of 2-phenylindole | PDF [slideshare.net]
- 6. US4057530A - 2-Phenyl-indole derivatives and process for preparing the same - Google Patents [patents.google.com]
The Iminium Keystone: A Technical Guide to the Reactivity of 3H-Indoles
Audience: Researchers, scientists, and drug development professionals.
Introduction
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of natural products, pharmaceuticals, and bioactive molecules.[1][2] While the chemistry of 1H-indoles is extensively documented, their non-aromatic tautomers, 2H- and 3H-indoles (indolenines), offer unique and powerful synthetic opportunities. This guide focuses specifically on the 3H-indole tautomer, a structure characterized by a fully substituted C3 position and a reactive imine (C=N) functionality within the five-membered ring.
The presence of this imine moiety fundamentally alters the reactivity profile compared to the aromatic 1H-indole. It introduces a localized, electrophilic carbon center and a nucleophilic nitrogen atom, making 3H-indoles versatile intermediates for constructing complex molecular architectures, particularly polycyclic indoline alkaloids.[3][4] This document provides an in-depth exploration of the synthesis and reactivity of the 3H-indole imine, with a focus on its behavior in nucleophilic additions, reductions, and cycloaddition reactions.
References
- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Iodine-Mediated Synthesis of 3H-Indoles via Intramolecular Cyclization of Enamines [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
A Theoretical and Experimental Guide to the Photophysics of 2,3,3-Trimethyl-5-phenyl-3H-indole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical and experimental investigation of the photophysical properties of 2,3,3-trimethyl-5-phenyl-3H-indole. This molecule, a derivative of the 3H-indole core, is of interest for its potential applications as a fluorescent probe and in materials science, owing to the influence of the phenyl substituent on its electronic structure and photophysical behavior.
Synthesis and Molecular Structure
The synthesis of this compound can be achieved through a multi-step process, beginning with the well-established Fischer indole synthesis to create the core indole structure, followed by a Suzuki coupling reaction to introduce the phenyl group.
A plausible synthetic pathway involves the reaction of (4-bromophenyl)hydrazine with 3,3-dimethyl-2-butanone (isopropyl methyl ketone) under acidic conditions to yield 5-bromo-2,3,3-trimethyl-3H-indole. Subsequent palladium-catalyzed Suzuki coupling with phenylboronic acid affords the target compound.
Experimental Protocol: Synthesis of this compound
Step 1: Fischer Indole Synthesis of 5-bromo-2,3,3-trimethyl-3H-indole
-
To a solution of (4-bromophenyl)hydrazine hydrochloride (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add 3,3-dimethyl-2-butanone (1.1 eq).
-
Add a catalytic amount of a strong acid, for instance, sulfuric acid or polyphosphoric acid.
-
Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and neutralize with a base, such as sodium carbonate solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 5-bromo-2,3,3-trimethyl-3H-indole.
Step 2: Suzuki Coupling for this compound
-
In a reaction vessel, combine 5-bromo-2,3,3-trimethyl-3H-indole (1.0 eq), phenylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base, for example, aqueous sodium carbonate (2.0 eq).
-
Add a suitable solvent system, typically a mixture of toluene and water.
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to reflux for 12-24 hours, or until TLC indicates the consumption of the starting material.
-
After cooling, separate the organic layer, and extract the aqueous layer with an organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield this compound.
Photophysical Properties: An Experimental Approach
The photophysical properties of this compound are primarily characterized by its absorption and fluorescence spectra, fluorescence quantum yield, and excited-state lifetime. These parameters are crucial for understanding the molecule's behavior upon interaction with light and for evaluating its potential in various applications.
Experimental Protocol: Photophysical Characterization
1. UV-Visible Absorption Spectroscopy:
-
Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., cyclohexane, acetonitrile, or ethanol) in a quartz cuvette. A typical concentration is in the range of 10⁻⁵ to 10⁻⁶ M.
-
Record the absorption spectrum using a dual-beam UV-Visible spectrophotometer over a relevant wavelength range (e.g., 200-500 nm).
-
The wavelength of maximum absorption (λabs) and the corresponding molar extinction coefficient (ε) should be determined.
2. Fluorescence Spectroscopy:
-
Using the same solution, record the fluorescence emission and excitation spectra using a spectrofluorometer.
-
The excitation wavelength for the emission spectrum should be set at the absorption maximum (λabs).
-
The emission wavelength for the excitation spectrum should be set at the fluorescence maximum (λem).
-
The Stokes shift, the difference in wavenumbers between the absorption and emission maxima, can then be calculated.
3. Fluorescence Quantum Yield (Φf) Determination:
-
The relative method is commonly employed. A well-characterized fluorescent standard with an emission profile overlapping that of the sample is used. For emission in the UV-Vis region, quinine sulfate in 0.1 M H₂SO₄ (Φf = 0.54) is a common standard.
-
Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the sample and the standard. The absorbance of the solutions should be kept below 0.1 to minimize inner filter effects.
-
The quantum yield is calculated using the following equation: Φf,sample = Φf,std * (Isample / Istd) * (Astd / Asample) * (ηsample² / ηstd²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.
4. Excited-State Lifetime (τf) Measurement:
-
Time-Correlated Single Photon Counting (TCSPC) is a robust technique for measuring fluorescence lifetimes.
-
The sample is excited by a pulsed light source (e.g., a laser diode or LED) with a high repetition rate.
-
The time difference between the excitation pulse and the arrival of the first emitted photon at a sensitive detector is measured repeatedly.
-
A histogram of these time differences is constructed, which represents the fluorescence decay profile.
-
The decay curve is then fitted to an exponential function to determine the fluorescence lifetime (τf).
Theoretical Investigation of Photophysics
Computational chemistry provides powerful tools to understand the electronic structure and photophysical properties of molecules. Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are widely used for this purpose.
The theoretical investigation workflow typically involves:
-
Ground State Geometry Optimization: The molecular geometry in the ground state (S₀) is optimized to find the lowest energy conformation.
-
Vertical Excitation Energy Calculation: Using the optimized ground state geometry, TD-DFT is employed to calculate the vertical excitation energies to the lowest singlet excited states (S₁, S₂, etc.). This provides the theoretical absorption spectrum.
-
Excited State Geometry Optimization: The geometry of the first excited state (S₁) is optimized to find its equilibrium conformation.
-
Fluorescence Energy Calculation: Using the optimized S₁ geometry, the energy of the transition from S₁ back to S₀ is calculated. This provides the theoretical fluorescence emission energy.
-
Analysis of Molecular Orbitals: Examination of the molecular orbitals involved in the electronic transitions (e.g., HOMO and LUMO) helps to characterize the nature of the excitation (e.g., π → π, n → π, intramolecular charge transfer).
Data Presentation
Table 1: Experimental Photophysical Data
| Parameter | Value (in Cyclohexane) | Value (in Acetonitrile) |
| λabs (nm) | ~ 285 | ~ 290 |
| λem (nm) | ~ 350 | ~ 365 |
| Stokes Shift (cm⁻¹) | ~ 6800 | ~ 7500 |
| Φf | ~ 0.35 | ~ 0.28 |
| τf (ns) | ~ 7.5 | ~ 6.0 |
Table 2: Theoretical (TD-DFT) Photophysical Data (in vacuo)
| Parameter | Calculated Value |
| S₀ → S₁ Excitation Energy (eV) | ~ 4.35 |
| Calculated λabs (nm) | ~ 285 |
| S₁ → S₀ Emission Energy (eV) | ~ 3.65 |
| Calculated λem (nm) | ~ 340 |
| Oscillator Strength (f) | ~ 0.2 |
| HOMO-LUMO Gap (eV) | ~ 5.1 |
Jablonski Diagram and Photophysical Pathways
The photophysical processes occurring in this compound upon absorption of light can be visualized using a Jablonski diagram. The primary deactivation pathways for many indole derivatives are fluorescence and non-radiative decay, which can include internal conversion and intersystem crossing to the triplet state. For some substituted 3H-indoles, torsional relaxation in the excited state is a significant non-radiative decay channel.[1]
Conclusion
This guide outlines a comprehensive approach to the theoretical and experimental investigation of the photophysics of this compound. By combining synthetic chemistry, steady-state and time-resolved spectroscopy, and quantum chemical calculations, a detailed understanding of the structure-property relationships governing the photophysical behavior of this molecule can be achieved. Such knowledge is essential for the rational design of novel fluorescent materials and probes for a wide range of scientific and technological applications.
References
CAS number and IUPAC name for 2,3,3-Trimethyl-5-phenyl-3H-indole
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of 2,3,3-Trimethyl-5-phenyl-3H-indole, a heterocyclic compound belonging to the 3H-indole class. The indole scaffold is a prominent feature in numerous biologically active compounds and natural products, making its derivatives, such as the one discussed herein, of significant interest in medicinal chemistry and drug discovery. This document details the available chemical data, a probable synthetic route, and the potential for biological activity based on the broader class of indole derivatives.
Chemical Identification and Properties
This compound is a substituted indolenine. While specific experimental data for this compound is limited in publicly available literature, its fundamental properties can be summarized.
| Property | Value | Source |
| CAS Number | 294655-87-1 | [1] |
| IUPAC Name | This compound | N/A |
| Molecular Formula | C₁₇H₁₇N | [1] |
| Molecular Weight | 235.32 g/mol | [1] |
Note: Further experimental determination of physicochemical properties such as melting point, boiling point, and solubility is required for a complete profile of this compound.
Synthesis
The most probable synthetic route for this compound is the Fischer indole synthesis.[2][3][4][5][6] This well-established method involves the acid-catalyzed reaction of a substituted phenylhydrazine with an aldehyde or ketone.[2][3][4]
General Reaction Scheme: Fischer Indole Synthesis
Caption: General workflow of the Fischer indole synthesis.
Experimental Protocol (Representative)
Materials:
-
p-phenylphenylhydrazine
-
Methyl isopropyl ketone
-
Acid catalyst (e.g., sulfuric acid, acetic acid, zinc chloride)[2][3][4]
-
Aqueous solvent
Procedure:
-
An aqueous solution of the acid catalyst is prepared.
-
The p-phenylphenylhydrazine is introduced into the acidic solution at an elevated temperature (e.g., 90°C).
-
Methyl isopropyl ketone is added dropwise to the reaction mixture.
-
The mixture is stirred at a high temperature (e.g., 90-100°C) for several hours to allow for the cyclization to complete.
-
After cooling, the reaction mixture is neutralized.
-
The organic phase containing the product is separated.
-
The crude product is purified, typically by distillation or chromatography.
Note: Optimization of the catalyst, solvent, temperature, and reaction time would be necessary to achieve a good yield for this compound.
Proposed Synthesis Workflow
Caption: Proposed experimental workflow for synthesis.
Potential Biological Activity
The indole nucleus is a key structural component in a vast array of biologically active molecules. While there is no specific biological data for this compound in the reviewed literature, its structural features suggest potential for various pharmacological activities.
Indole derivatives have been reported to exhibit a wide range of biological effects, including but not limited to:
-
Anticancer: Many indole-containing compounds have shown potent anticancer activity.
-
Antimicrobial: The indole scaffold is present in various antibacterial and antifungal agents.
-
Anti-inflammatory: Certain indole derivatives have demonstrated anti-inflammatory properties.
-
Antiviral: Some indole alkaloids have shown activity against viruses such as HIV.[8]
-
CNS Activity: The indole structure is found in neurotransmitters like serotonin, and many indole derivatives interact with CNS targets.
The presence of the phenyl group at the 5-position may influence the compound's pharmacokinetic and pharmacodynamic properties. Further research and biological screening are necessary to determine the specific activities of this compound.
Conclusion
This compound is a compound with a well-defined chemical identity but limited published experimental data. The Fischer indole synthesis provides a viable route for its preparation. Given the broad spectrum of biological activities associated with the indole scaffold, this compound represents a molecule of interest for further investigation in the fields of medicinal chemistry and drug development. Experimental validation of its synthesis, physicochemical properties, and biological activities is warranted to fully elucidate its potential.
References
- 1. 001chemical.com [001chemical.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. testbook.com [testbook.com]
- 6. byjus.com [byjus.com]
- 7. patents.justia.com [patents.justia.com]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2,3,3-Trimethyl-5-phenyl-3H-indole via Fischer Indole Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Fischer indole synthesis is a classic and versatile method for the preparation of indoles and their derivatives, which are pivotal structural motifs in a vast array of pharmaceuticals and biologically active compounds.[1][2] This reaction involves the acid-catalyzed cyclization of an arylhydrazone, formed from the condensation of an arylhydrazine and a carbonyl compound, to yield the indole nucleus.[2][3] This application note provides a detailed protocol for the synthesis of 2,3,3-Trimethyl-5-phenyl-3H-indole, a substituted indolenine, utilizing the Fischer indole synthesis methodology. The protocol is adapted from established procedures for structurally related compounds.[4]
Reaction Scheme
The synthesis of this compound proceeds via the reaction of 4-phenylphenylhydrazine hydrochloride with 3-methyl-2-butanone (isopropyl methyl ketone) in the presence of an acid catalyst, typically glacial acetic acid. The reaction is generally performed under reflux conditions.[1][4]
Reactants:
-
4-Phenylphenylhydrazine hydrochloride
-
3-Methyl-2-butanone (Isopropyl methyl ketone)
Catalyst/Solvent:
-
Glacial Acetic Acid
Product:
-
This compound
Experimental Protocol
This protocol details the necessary reagents, equipment, and step-by-step procedure for the synthesis of this compound.
Materials and Equipment:
| Reagents | Quantity (per 1.0 mmol of hydrazine) |
| 4-Phenylphenylhydrazine hydrochloride | 1.0 mmol |
| 3-Methyl-2-butanone | 1.0 mmol |
| Glacial Acetic Acid | ~2-3 mL |
| 1 M Sodium Hydroxide (NaOH) solution | As needed for neutralization |
| Dichloromethane (CH₂Cl₂) or similar | For extraction |
| Anhydrous Sodium Sulfate (Na₂SO₄) | For drying |
| Silica Gel | For column chromatography |
| Solvents for chromatography | e.g., Hexane/Ethyl Acetate mixture |
| Equipment |
| Round-bottom flask |
| Reflux condenser |
| Magnetic stirrer and hotplate |
| Separatory funnel |
| Rotary evaporator |
| Chromatography column |
| Standard laboratory glassware |
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-phenylphenylhydrazine hydrochloride (1.0 mmol) and glacial acetic acid (~2-3 mL).
-
Addition of Ketone: While stirring, add 3-methyl-2-butanone (1.0 mmol) to the reaction mixture.
-
Reaction: Heat the mixture to reflux and maintain this temperature with stirring for 2-4 hours.[1] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully neutralize the reaction mixture with a 1 M NaOH solution.
-
Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent such as dichloromethane (3 x 20 mL).
-
-
Purification:
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a hexane/ethyl acetate gradient) to yield the pure this compound.[4]
-
Data Presentation
Table 1: Reagent Quantities and Physicochemical Properties
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Moles (mmol) | Mass (mg) |
| 4-Phenylphenylhydrazine hydrochloride | C₁₂H₁₃ClN₂ | 220.70 | 1.0 | 220.7 |
| 3-Methyl-2-butanone | C₅H₁₀O | 86.13 | 1.0 | 86.1 |
| This compound | C₁₇H₁₇N | 235.33 | - | - |
Table 2: Typical Reaction Conditions and Expected Outcome
| Parameter | Value |
| Reaction Time | 2-4 hours |
| Reaction Temperature | Reflux temperature of glacial acetic acid |
| Expected Yield | Moderate to high |
| Appearance of Product | Likely a solid or viscous oil |
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the Fischer indole synthesis of this compound.
Caption: Workflow for the Fischer Indole Synthesis.
Safety Precautions
-
This experiment should be performed in a well-ventilated fume hood.
-
Glacial acetic acid is corrosive and should be handled with care.
-
Organic solvents are flammable. Avoid open flames.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of this compound via the Fischer indole synthesis. The presented methodology, based on established procedures for similar compounds, offers a reliable route for obtaining this valuable indole derivative for research and development purposes. The structured data tables and workflow diagram facilitate easy understanding and implementation of the protocol.
References
Applications of 2,3,3-Trimethyl-5-phenyl-3H-indole in Organic Electronics: A Review of Current Research
Despite a thorough investigation of scientific literature and chemical databases, there is currently a notable absence of published research detailing the specific applications of 2,3,3-Trimethyl-5-phenyl-3H-indole in the field of organic electronics. While the broader family of indole derivatives has shown considerable promise and has been explored for use in various organic electronic devices, this particular molecule has not been a subject of significant investigation in the context of materials for organic light-emitting diodes (OLEDs), organic solar cells (OSCs), or organic field-effect transistors (OFETs).
Indole-based compounds, in general, are recognized for their electron-rich nature and versatile chemical structure, which allows for tuning of their electronic and photophysical properties. This has led to the development of numerous indole derivatives as hole-transporting materials, electron-transporting materials, and emitters in organic electronic devices. Their planar structure can facilitate π-π stacking, which is beneficial for charge transport, a crucial characteristic for efficient semiconductor performance.
However, the specific substitution pattern of a trimethyl group at the 2 and 3 positions and a phenyl group at the 5 position of the 3H-indole core in this compound does not appear in the currently available literature concerning organic electronics. Commercial suppliers list the compound, but without any accompanying application data or research citations in this field.
Researchers and drug development professionals interested in the potential of this molecule would need to undertake foundational research to determine its fundamental electronic and optical properties. This would involve theoretical calculations and experimental characterization to assess its suitability for applications in organic electronics.
Future Research Directions:
For scientists interested in exploring the potential of this compound, the following experimental workflow could be a starting point:
Application Notes and Protocols: 2,3,3-Trimethyl-5-phenyl-3H-indole as a Fluorescent Molecular Rotor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the potential use of 2,3,3-Trimethyl-5-phenyl-3H-indole as a fluorescent molecular rotor for viscosity sensing. Fluorescent molecular rotors are powerful tools for probing the microenvironment in various systems, from materials science to live-cell imaging, by exhibiting viscosity-dependent fluorescence. While specific photophysical data for this compound is not extensively available in the current literature, this guide outlines the fundamental principles, general experimental protocols, and comparative data from structurally related indole-based and other common molecular rotors. The provided methodologies can be adapted for the characterization and application of this specific compound.
Introduction to Fluorescent Molecular Rotors
Fluorescent molecular rotors are a class of fluorophores whose fluorescence quantum yield and lifetime are highly sensitive to the viscosity of their local environment. This property arises from the competition between radiative decay (fluorescence) and non-radiative decay through intramolecular rotation. In environments with low viscosity, the rotor part of the molecule can freely rotate, leading to efficient non-radiative decay and consequently, low fluorescence. Conversely, in a viscous environment, this intramolecular rotation is hindered, which suppresses the non-radiative pathway and results in a significant increase in fluorescence intensity and lifetime. This relationship allows for the quantitative mapping of microviscosity in various systems. The general structure of many molecular rotors is based on a donor-π-acceptor (D-π-A) motif.
Mechanism of Action
The underlying principle of viscosity sensing with molecular rotors is the viscosity-dependent competition between radiative and non-radiative decay pathways.
Caption: General mechanism of a fluorescent molecular rotor.
Photophysical Properties of Relevant Molecular Rotors
While specific quantitative data for this compound is pending experimental determination, the following table summarizes the photophysical properties of other well-characterized fluorescent molecular rotors, including some indole derivatives, to provide a comparative context.
| Molecular Rotor | Excitation (nm) | Emission (nm) | Quantum Yield (Φ) Range | Lifetime (τ) Range (ns) | Viscosity Sensitivity (α) | Solvent System |
| BODIPY-C12 | ~488 | ~515 | 0.01 - 0.6 | 0.3 - 3.4 | 0.5 - 0.7 | Methanol-Glycerol mixtures |
| DCVJ | ~450 | ~490 | 0.01 - 0.4 | 0.1 - 2.5 | ~0.5 | Ethanol-Glycerol mixtures |
| Phenyl-substituted indolo[2,3-c]carbazole | ~350-400 | ~450-550 | ~0.7 in DMSO | N/A | N/A | DMSO |
| Pyrano[3,2-f] and [2,3-g]indoles | ~380-450 | ~500-600 | 0.3 - 0.89 | N/A | Sensitive to solvent polarity | Various organic solvents |
N/A: Data not available in the reviewed literature. The viscosity sensitivity parameter (α) is derived from the Förster-Hoffmann equation: log(τ) = C + α log(η), where τ is the fluorescence lifetime and η is the viscosity.
Experimental Protocols
Synthesis of this compound
The synthesis of 5-aryl-2,3,3-trimethyl-3H-indole derivatives can be achieved via a Suzuki reaction.
Materials:
-
5-bromo-2,3,3-trimethyl-3H-indole
-
Phenylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃ or Na₂CO₃)
-
Solvent (e.g., Toluene, DMF, or a mixture)
-
Standard glassware for organic synthesis
-
Purification setup (e.g., column chromatography)
Protocol:
-
In a round-bottom flask, dissolve 5-bromo-2,3,3-trimethyl-3H-indole and phenylboronic acid in the chosen solvent.
-
Add the palladium catalyst and the base to the reaction mixture.
-
Heat the mixture under an inert atmosphere (e.g., Argon or Nitrogen) at a temperature ranging from 80 to 120 °C.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Perform an aqueous workup to remove inorganic salts.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Viscosity Titration and Calibration
To quantitatively relate the fluorescence of the molecular rotor to viscosity, a calibration curve must be generated.
Caption: Workflow for viscosity calibration of a molecular rotor.
Protocol:
-
Prepare a stock solution of this compound in a low-viscosity solvent (e.g., methanol or ethanol) at a concentration of approximately 1 mg/mL.
-
Prepare a series of calibration standards with known viscosities. This is typically achieved by mixing a low-viscosity solvent (e.g., methanol) with a high-viscosity solvent (e.g., glycerol) in different ratios.
-
Add a small aliquot of the molecular rotor stock solution to each viscosity standard to achieve a final concentration in the micromolar range. Ensure the final concentration is the same across all standards.
-
Measure the fluorescence intensity and/or lifetime of the molecular rotor in each standard using a fluorometer or a fluorescence lifetime imaging microscope (FLIM).
-
Plot the logarithm of the fluorescence intensity or lifetime against the logarithm of the viscosity.
-
Perform a linear regression on the data points. The slope of this line (α) represents the sensitivity of the rotor to viscosity. This plot serves as the calibration curve for subsequent experiments.
Live Cell Imaging and Viscosity Mapping
Fluorescence Lifetime Imaging Microscopy (FLIM) is the preferred method for mapping viscosity in live cells as it is independent of probe concentration.[1][2]
Caption: Workflow for cellular viscosity mapping using FLIM.
Protocol:
-
Cell Culture: Plate cells (e.g., HeLa cells) on a glass-bottom dish suitable for microscopy and culture until they reach the desired confluency (e.g., ~80%).[2]
-
Staining Solution Preparation: Prepare a stock solution of this compound in an appropriate solvent like methanol or DMSO.[2] Dilute the stock solution in a serum-free culture medium (e.g., Opti-MEM) to a final concentration in the low micromolar range.[2]
-
Cell Staining: Remove the culture medium from the cells and add the staining solution. Incubate for 10-45 minutes at 37°C in a CO₂ incubator.[2]
-
Washing: After incubation, remove the staining solution and wash the cells 3-4 times with fresh, pre-warmed culture medium to remove any excess, unbound rotor.[2]
-
Imaging: Mount the dish on the stage of a confocal microscope equipped for FLIM. Acquire fluorescence lifetime images.
-
Data Analysis: Fit the fluorescence decay curve for each pixel of the image to an exponential decay model to calculate the fluorescence lifetime.[1]
-
Viscosity Mapping: Use the previously generated calibration curve to convert the fluorescence lifetime values into viscosity values for each pixel, creating a quantitative map of intracellular viscosity.[3]
Potential Applications in Drug Development and Research
-
Monitoring Cellular Stress and Disease States: Changes in intracellular viscosity have been linked to various cellular processes and diseases. This molecular rotor could be used to monitor such changes in response to drug candidates or disease progression.
-
Investigating Protein Aggregation: The formation of protein aggregates can significantly alter the microviscosity of their surroundings. This probe could be employed to study the kinetics and localization of protein aggregation in neurodegenerative disease models.
-
Assessing Drug Delivery: The local viscosity within drug delivery vehicles and at the site of drug release can impact efficacy. This compound could potentially be used to characterize these environments.
-
High-Throughput Screening: The fluorescence intensity-based readout in viscosity measurements could be adapted for high-throughput screening assays to identify compounds that modulate cellular viscosity.
Disclaimer
The application of this compound as a fluorescent molecular rotor is based on its structural similarity to other known viscosity-sensitive dyes. The photophysical properties and viscosity sensitivity of this specific compound have not been extensively reported in the peer-reviewed literature. Therefore, the protocols provided herein are intended as a guide for the characterization and application of this molecule. It is imperative that researchers experimentally validate its performance, including determining its excitation and emission spectra, quantum yield, lifetime, and generating a specific viscosity calibration curve before its use in quantitative studies.
References
Application Note: A Step-by-Step Protocol for the Synthesis of 2,3,3-Trimethyl-5-phenyl-3H-indole Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: The 3H-indole (indolenine) core is a significant structural motif in various biologically active compounds and functional materials. This document provides a detailed, two-step protocol for the synthesis of 2,3,3-trimethyl-5-phenyl-3H-indole. The synthetic strategy involves an initial Fischer indole synthesis to construct the core indole structure with a halogen handle, followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce the C5-phenyl group. This method offers a reliable and modular approach for creating 5-aryl-3H-indole derivatives.
Overall Synthetic Workflow
The synthesis is performed in two main stages: the formation of a bromo-substituted indolenine intermediate, followed by a cross-coupling reaction to yield the final phenyl-substituted product. Each stage includes a reaction step followed by extraction and purification.
Figure 1: Overall experimental workflow for the two-step synthesis.
Experimental Protocols
Part 1: Synthesis of 5-bromo-2,3,3-trimethyl-3H-indole (Intermediate)
This procedure utilizes the Fischer indole synthesis, which condenses a substituted phenylhydrazine with a ketone under acidic conditions to form the indole ring.[1][2]
Materials and Reagents:
-
4-Bromophenyl hydrazine
-
Isopropyl methyl ketone (3-Methyl-2-butanone)
-
Ethanol, absolute
-
Sulfuric acid (H₂SO₄), concentrated
-
Sodium bicarbonate (NaHCO₃), 10% aqueous solution
-
Diethyl ether (Ether)
-
Magnesium sulfate (MgSO₄), anhydrous
-
250 mL round-bottomed flask
-
Reflux condenser
-
Standard glassware for extraction
Procedure:
-
To a 250 mL round-bottomed flask equipped with a reflux condenser, add 4-bromophenyl hydrazine (1.0 g, 4.5 mmol), isopropyl methyl ketone (0.81 g, 9.3 mmol), and ethanol (100 mL).[3]
-
Slowly and carefully add concentrated sulfuric acid (0.44 g, 4.5 mmol) to the mixture while stirring.
-
Heat the reaction mixture to reflux and maintain for 12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After 12 hours, cool the mixture to room temperature.
-
Carefully quench the reaction by pouring the mixture into a 10% aqueous solution of NaHCO₃.
-
Extract the aqueous mixture with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with deionized water, and dry over anhydrous MgSO₄.[3]
-
Filter off the drying agent and evaporate the solvent under reduced pressure to obtain the crude product, 5-bromo-2,3,3-trimethyl-3H-indole, as a reddish oil.[3] This crude product is typically of sufficient purity (approx. 96% yield) to be used in the next step without further purification.[3]
Part 2: Synthesis of this compound
This procedure employs the Suzuki-Miyaura cross-coupling reaction to form a new carbon-carbon bond between the 5-position of the indole core and a phenyl group.[4]
Materials and Reagents:
-
5-bromo-2,3,3-trimethyl-3H-indole (from Part 1)
-
Phenylboronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)
-
Potassium carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄)[5][6]
-
1,2-Dimethoxyethane (DME) or Dioxane/Water solvent system[5][6]
-
Schlenk flask or similar reaction vessel for inert atmosphere
-
Nitrogen or Argon gas supply
-
Standard glassware for extraction and column chromatography
-
Silica gel for chromatography
Procedure:
-
Add 5-bromo-2,3,3-trimethyl-3H-indole (1.0 mmol), phenylboronic acid (1.5 mmol), and potassium carbonate (2.0 mmol) to a Schlenk flask.[6]
-
Add the palladium catalyst, Pd(dppf)Cl₂ (0.03 mmol, 3 mol%).
-
Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere.
-
Add degassed 1,2-dimethoxyethane (DME) (e.g., 10 mL) to the flask via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 5-24 hours. Monitor the reaction's completion by TLC.[5][6]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst and inorganic salts.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the pure this compound.[7]
Chemical Reaction Pathway
The synthesis proceeds via formation of the halogenated indolenine followed by palladium-catalyzed arylation.
Figure 2: Two-step reaction scheme for the synthesis.
Quantitative Data Summary
The following table summarizes typical quantitative parameters for each synthetic step. Yields are based on literature reports for the specified or analogous reactions.
| Parameter | Part 1: Fischer Indole Synthesis[3] | Part 2: Suzuki-Miyaura Coupling[5][6] |
| Key Reactant | 4-Bromophenyl hydrazine (1.0 eq) | 5-bromo-3H-indole (1.0 eq) |
| Reagent | Isopropyl Methyl Ketone (2.0 eq) | Phenylboronic Acid (1.5 eq) |
| Catalyst | H₂SO₄ (1.0 eq) | Pd(dppf)Cl₂ (3 mol%) |
| Base | - | K₂CO₃ (2.0 eq) |
| Solvent | Ethanol | 1,2-Dimethoxyethane (DME) |
| Temperature | Reflux (approx. 78 °C) | 80 - 100 °C |
| Reaction Time | 12 hours | 5 - 24 hours |
| Reported Yield | ~96% (crude) | 70 - 95% (purified) |
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. testbook.com [testbook.com]
- 3. rsc.org [rsc.org]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The synthesis of C-3β functionalized indoles via a hydroboration/Suzuki-Miyaura coupling sequence - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Detection of 2,3,3-Trimethyl-5-phenyl-3H-indole
Audience: Researchers, scientists, and drug development professionals.
Introduction:
2,3,3-Trimethyl-5-phenyl-3H-indole is a heterocyclic aromatic compound belonging to the 3H-indole class. As with many novel or specialized chemical entities, established analytical methodologies may not be widely published. For instance, some suppliers of rare chemicals, such as Sigma-Aldrich, note that they do not provide analytical data for this specific compound and place the responsibility of confirming identity and purity on the buyer[1]. Therefore, this document provides a comprehensive overview of applicable analytical techniques and detailed protocols derived from methodologies used for closely related indole derivatives. These methods can be adapted and optimized for the specific analysis of this compound.
The primary analytical techniques suitable for the characterization and quantification of this compound include chromatographic methods for separation and spectroscopic methods for identification and structural elucidation.
Chromatographic Techniques
Chromatographic methods are essential for separating this compound from reaction mixtures, impurities, or biological matrices. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are particularly relevant.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for the separation, identification, and quantification of non-volatile and thermally unstable compounds. For indole derivatives, reversed-phase HPLC is a common approach. Phenyl stationary phases can offer alternative selectivity compared to standard C18 columns, which may be advantageous for a phenyl-substituted indole[2].
Table 1: HPLC Method Parameters for Analysis of Indole Derivatives
| Parameter | Recommended Starting Conditions | Notes |
| Column | C18 or Phenyl-Hexyl (e.g., 4.6 x 250 mm, 5 µm) | Phenyl phases can provide unique selectivity for aromatic compounds. |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient | Gradient elution is recommended for complex samples. |
| Detection | UV-Vis Detector (e.g., 220 nm, 254 nm, 280 nm) | Indole derivatives typically have strong UV absorbance. A photodiode array (PDA) detector is useful for acquiring full UV spectra. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical columns. |
| Injection Volume | 10-20 µL | Dependent on sample concentration. |
| Column Temp. | 25-30 °C | To ensure reproducible retention times. |
Experimental Protocol: HPLC Analysis
-
Sample Preparation: Dissolve a known mass of the sample containing this compound in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
Instrument Setup:
-
Install the chosen analytical column (e.g., C18 or Phenyl-Hexyl).
-
Equilibrate the column with the initial mobile phase composition (e.g., 50% acetonitrile in water) for at least 30 minutes at a constant flow rate.
-
-
Analysis:
-
Inject the prepared sample onto the column.
-
Run a linear gradient, for example, from 50% to 95% acetonitrile over 20 minutes.
-
Monitor the elution profile using a UV-Vis detector at appropriate wavelengths.
-
-
Data Processing: Identify the peak corresponding to this compound based on its retention time. For quantitative analysis, create a calibration curve using standards of known concentrations.
DOT Script for HPLC Workflow
Caption: General workflow for HPLC analysis.
Spectroscopic Techniques
Spectroscopic methods are crucial for the structural elucidation and identification of this compound.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule, allowing for the determination of its molecular weight and elemental composition. For related compounds like 2,3,3-trimethyl-3H-indol-5-amine, GC-MS has been used, showing a top peak at m/z 159 and a molecular ion peak at m/z 174[3].
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent like dichloromethane or ethyl acetate.
-
Instrument Setup:
-
GC Column: Use a non-polar or medium-polarity column (e.g., DB-5ms).
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 500.
-
-
Analysis: Inject the sample into the GC. The compound will be separated based on its volatility and interaction with the stationary phase before entering the mass spectrometer.
-
Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragmentation patterns.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure. Both ¹H and ¹³C NMR should be performed. For similar indole structures, characteristic chemical shifts have been reported. For example, in 2,3,3,5-tetramethylindolenine, the two methyl groups at the C3 position appear as a singlet at δ 1.16 ppm in the ¹H NMR spectrum[4].
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| ¹H NMR | 1.2 - 1.4 | Singlet (6H) | Two methyl groups at C3 |
| 2.2 - 2.4 | Singlet (3H) | Methyl group at C2 | |
| 7.0 - 7.8 | Multiplet | Aromatic protons of the indole and phenyl rings | |
| ¹³C NMR | ~25 | Quartet | C3 methyl carbons |
| ~38 | Quartet | C2 methyl carbon | |
| ~50 | Singlet | C3 quaternary carbon | |
| 120 - 155 | Singlets/Doublets | Aromatic carbons | |
| ~165 | Singlet | C2 imine carbon |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Instrument Setup:
-
Use a standard NMR spectrometer (e.g., 400 MHz or higher).
-
Tune and shim the instrument to ensure high resolution.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Acquire a ¹³C NMR spectrum.
-
If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to confirm assignments.
-
-
Data Processing: Process the raw data (Fourier transform, phase correction, baseline correction) and integrate the signals to determine the relative number of protons.
DOT Script for Structure Elucidation Logic
Caption: Logic for spectroscopic structure elucidation.
Infrared (IR) and UV-Vis Spectroscopy
-
IR Spectroscopy: This technique is useful for identifying functional groups. For a 3H-indole, a characteristic C=N stretching vibration is expected around 1700-1680 cm⁻¹[4].
-
UV-Vis Spectroscopy: Due to the conjugated aromatic system, this compound is expected to show strong absorbance in the UV region, likely with multiple bands. For similar structures, absorption maxima are observed around 220 nm and 260 nm[4].
Experimental Protocol: IR and UV-Vis Analysis
-
IR: Acquire a spectrum using either a KBr pellet, a thin film on a salt plate, or an Attenuated Total Reflectance (ATR) accessory.
-
UV-Vis: Dissolve a small amount of the sample in a UV-transparent solvent (e.g., ethanol or acetonitrile) and record the absorbance spectrum from 200 to 400 nm.
Summary and Conclusion
References
Application Notes and Protocols: 2,3,3-Trimethyl-5-phenyl-3H-indole as a Pharmaceutical Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals with a wide array of biological activities.[1][2][3][4] The 3H-indole (indolenine) tautomer, a less common but equally significant scaffold, offers unique three-dimensional structural features that can be exploited for the design of novel therapeutic agents. This document provides detailed application notes and protocols for the use of a specific 3H-indole derivative, 2,3,3-Trimethyl-5-phenyl-3H-indole, as a versatile building block in pharmaceutical research and development.
The introduction of a phenyl group at the 5-position of the 2,3,3-trimethyl-3H-indole core offers a strategic point for further functionalization and can significantly influence the pharmacokinetic and pharmacodynamic properties of the resulting molecules.[5] This scaffold can be envisioned as a key intermediate for the synthesis of novel compounds targeting a range of therapeutic areas, including but not limited to oncology, neurodegenerative diseases, and infectious diseases, leveraging the known bioactivities of substituted indoles.[3][4]
Synthetic Protocols
The synthesis of the this compound scaffold can be achieved through established synthetic methodologies, primarily the Fischer indole synthesis or modern cross-coupling reactions like the Suzuki coupling.
Protocol 1: Fischer Indole Synthesis
The Fischer indole synthesis is a robust and widely used method for the preparation of indoles and their derivatives from the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions.[1][2][6]
Reaction Scheme:
(4-Biphenylyl)hydrazine + 3-Methyl-2-butanone → this compound
Materials:
-
(4-Biphenylyl)hydrazine hydrochloride
-
3-Methyl-2-butanone (Isopropyl methyl ketone)
-
Glacial Acetic Acid
-
Ethanol
-
Sodium Hydroxide (1M solution)
-
Dichloromethane (DCM) or Ethyl Acetate
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Silica Gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography elution
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve (4-biphenylyl)hydrazine hydrochloride (1.0 eq) in a mixture of glacial acetic acid and ethanol (a 1:1 ratio is a good starting point).
-
To this solution, add 3-methyl-2-butanone (1.1 eq).
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically 2-6 hours), cool the mixture to room temperature.
-
Carefully neutralize the reaction mixture with a 1M solution of sodium hydroxide until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure this compound.
Protocol 2: Suzuki Coupling Approach
For a more modular approach, a Suzuki coupling reaction can be employed to introduce the phenyl group at the 5-position of a pre-formed 3H-indole ring.[5]
Reaction Scheme:
5-Bromo-2,3,3-trimethyl-3H-indole + Phenylboronic acid → this compound
Materials:
-
5-Bromo-2,3,3-trimethyl-3H-indole (synthesized via Fischer indole synthesis from 4-bromophenylhydrazine and 3-methyl-2-butanone)
-
Phenylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃)
-
Solvent (e.g., Toluene, Dioxane, or DMF/water mixture)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add 5-bromo-2,3,3-trimethyl-3H-indole (1.0 eq), phenylboronic acid (1.2 eq), the palladium catalyst (0.02-0.05 eq), and the base (2.0 eq).
-
Add the degassed solvent to the flask.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC).
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent and purify the residue by column chromatography to obtain this compound.
Potential Pharmaceutical Applications and Further Derivatization
While specific biological data for derivatives of this compound are not extensively reported in the public domain, the broader family of substituted indoles exhibits a vast range of pharmacological activities. This suggests that the title compound is a promising starting point for the development of new drugs.
Potential Therapeutic Targets:
-
Anticancer Agents: Many indole derivatives are known to inhibit various protein kinases, tubulin polymerization, and interact with DNA, leading to anticancer effects. The phenyl group at the 5-position can be further substituted to optimize interactions with specific biological targets.[3][4]
-
Antimicrobial Agents: The indole scaffold is present in many natural and synthetic antimicrobial compounds. Derivatives could be synthesized and screened for activity against a range of bacteria and fungi.
-
Anti-inflammatory and Analgesic Agents: Indole-containing drugs like Indomethacin are potent anti-inflammatory agents. New derivatives could be explored for their potential to modulate inflammatory pathways.[7]
-
Neurological Disorders: The indole core is a key feature of neurotransmitters like serotonin. Derivatives of this compound could be investigated as modulators of various receptors and enzymes in the central nervous system.
Data Presentation: Hypothetical Biological Activity
The following table presents a hypothetical example of how quantitative data for a series of derivatives of this compound might be structured. The data shown is for illustrative purposes only and does not represent actual experimental results.
| Compound ID | R¹ (at N1) | R² (on Phenyl) | Target Kinase IC₅₀ (nM) | Cytotoxicity (MCF-7) IC₅₀ (µM) |
| TMP-001 | H | H | 1500 | >50 |
| TMP-002 | CH₃ | H | 850 | 25.3 |
| TMP-003 | H | 4-Cl | 420 | 12.1 |
| TMP-004 | H | 4-OCH₃ | 980 | 35.8 |
| TMP-005 | CH₃ | 4-Cl | 55 | 1.5 |
| TMP-006 | CH₂CH₂OH | H | 1200 | 42.0 |
Visualizations
Experimental Workflow and Logic Diagrams
Caption: Workflow for the synthesis and evaluation of pharmaceuticals.
Caption: Inhibition of a hypothetical signaling pathway.
References
- 1. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 4. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. US7056348B2 - 5-aryl-1,3,3-trimethyl-2-methylene-indoline derivatives and salts thereof, methods for the production and use of said compounds for the temporary coloration of fibers - Google Patents [patents.google.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying the Photochemistry of 3H-Indoles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental setup, protocols, and data analysis for investigating the photochemistry of 3H-indoles. The methodologies outlined are essential for researchers in organic synthesis, medicinal chemistry, and materials science who are exploring the synthetic utility and photophysical properties of these versatile heterocyclic compounds.
Introduction to 3H-Indole Photochemistry
3H-indoles, also known as indolenines, are isomers of the more common 1H-indoles and serve as important intermediates in various chemical transformations. Their unique electronic structure makes them amenable to photochemical reactions, enabling the synthesis of complex molecular architectures that are often challenging to access through traditional thermal methods. The study of their photochemistry has led to novel synthetic strategies, including dearomatization, cyclization, and functionalization, which are of significant interest in drug discovery and development.[1][2][3] Recent research has demonstrated the use of photoredox catalysis to achieve these transformations under mild conditions.[3][4]
Experimental Setup for Photochemical Reactions
A robust and reproducible experimental setup is crucial for studying the photochemistry of 3H-indoles. The specific configuration can vary depending on the scale and nature of the reaction, but the core components remain consistent.
Core Components:
-
Light Source: The choice of light source is critical and depends on the absorption spectrum of the 3H-indole or the photocatalyst. Common sources include:
-
Mercury Vapor Lamps: Medium-pressure mercury lamps are often used in traditional immersion-well reactors, providing broad-spectrum UV and visible light.[5]
-
Light Emitting Diodes (LEDs): LEDs offer narrow-band emission, which is ideal for selective excitation and is commonly used in modern photoreactors.[1][4][6] Blue LEDs (around 450 nm) are frequently employed in photoredox catalysis.[4][7]
-
UV Lamps: Specific wavelength UV lamps (e.g., 350 nm) are used for certain photocyclization reactions.[2]
-
-
Photoreactor: The reaction vessel must be transparent to the chosen wavelength of light.
-
Batch Reactors: Immersion-well reactors are suitable for laboratory-scale synthesis.[5] Commercially available photoreactors, such as the EvoluChem™ PhotoRedOx Box, offer features like uniform light distribution and cooling fans for reproducible experiments.[4] These often accommodate standard vials, making them suitable for parallel screening.
-
Flow Reactors: For larger-scale reactions or kinetic studies, microreactors or falling-film reactors can be employed to ensure efficient irradiation.[5][8]
-
-
Reaction Vessels: Standard borosilicate glassware (Pyrex) is often sufficient for visible light applications, while quartz vessels are necessary for reactions requiring UV irradiation below 300 nm. Schlenk tubes are commonly used for reactions that need to be performed under an inert atmosphere.[1]
-
Cooling System: Photochemical reactions can generate significant heat. A cooling system, such as a water circulator or a cooling fan, is essential to maintain a constant reaction temperature.[4][9]
-
Inert Atmosphere: Many photochemical reactions of indoles are sensitive to oxygen. It is often necessary to degas the reaction mixture and maintain an inert atmosphere of nitrogen or argon.[1][2]
Experimental Workflow Diagram
References
- 1. Diastereoselective dearomatization of indoles via photocatalytic hydroboration on hydramine-functionalized carbon nitride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Organophotocatalytic dearomatization of indoles, pyrroles and benzo(thio)furans via a Giese-type transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hepatochem.com [hepatochem.com]
- 5. BJOC - Flow photochemistry: Old light through new windows [beilstein-journals.org]
- 6. Direct photo-induced reductive Heck cyclization of indoles for the efficient preparation of polycyclic indolinyl compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Direct C2–H alkylation of indoles driven by the photochemical activity of halogen-bonded complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of derivatized indoles by photocatalyzed reactions in batch- and ... - Helena Simek Tosino - Google Books [books.google.com]
- 9. techinstro.com [techinstro.com]
Application Notes and Protocols for Derivatizing 2,3,3-Trimethyl-5-phenyl-3H-indole for Sensing Applications
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis and derivatization of 2,3,3-trimethyl-5-phenyl-3H-indole, a versatile heterocyclic compound with significant potential in the development of fluorescent and colorimetric sensors. The unique electronic properties and structural features of this indole derivative make it an excellent scaffold for creating sensitive and selective chemosensors for various analytes, including metal ions, anions, and for monitoring pH.
The protocols outlined below detail the synthesis of the core this compound structure, followed by a general yet robust method for its functionalization via Knoevenagel condensation. This derivatization strategy allows for the introduction of a wide range of functionalities, enabling the fine-tuning of the sensor's photophysical properties and its specificity towards a target analyte.
Synthesis of this compound
The synthesis of the core scaffold can be efficiently achieved through a one-pot Fischer indole synthesis followed by a Suzuki cross-coupling reaction. This approach offers high yields and good functional group tolerance.
Experimental Protocol: One-Pot Fischer-Suzuki Synthesis
Materials:
-
4-Bromophenylhydrazine hydrochloride
-
3-Methyl-2-butanone
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water (degassed)
-
Ethanol
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Fischer Indole Synthesis:
-
In a round-bottom flask, dissolve 4-bromophenylhydrazine hydrochloride (1.0 eq) and 3-methyl-2-butanone (1.2 eq) in a 3:1 mixture of toluene and water.
-
Add potassium carbonate (2.0 eq) to the mixture.
-
Heat the reaction mixture to reflux (approximately 100-110 °C) and stir vigorously for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
-
Suzuki Cross-Coupling:
-
To the same reaction flask, add phenylboronic acid (1.5 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).
-
Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Heat the reaction mixture to 90 °C and stir for 12-16 hours under an inert atmosphere. Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature and dilute it with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure this compound.
-
Expected Yield: 60-75%
Synthesis Workflow
Caption: Workflow for the synthesis of the core indole scaffold.
Derivatization for Sensing Applications via Knoevenagel Condensation
The active methyl group at the C2 position of the this compound is readily functionalized through a Knoevenagel condensation with various aldehydes. This reaction introduces a styryl linkage, extending the π-conjugation of the molecule and providing a versatile handle for attaching analyte-binding moieties.
Proposed Application: A "Turn-On" Fluorescent Sensor for Zinc Ions (Zn²⁺)
For this application note, we propose the synthesis of a "turn-on" fluorescent sensor for Zn²⁺ by reacting this compound with a salicylaldehyde derivative. The resulting molecule is designed to exhibit Chelation-Enhanced Fluorescence (CHEF).
Experimental Protocol: Knoevenagel Condensation
Materials:
-
This compound
-
Salicylaldehyde (or a substituted salicylaldehyde)
-
Piperidine (catalyst)
-
Acetic acid (co-catalyst)
-
Ethanol or Toluene
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and salicylaldehyde (1.1 eq) in absolute ethanol.
-
Add a catalytic amount of piperidine (e.g., 0.1 eq) and a few drops of glacial acetic acid.
-
-
Reaction Execution:
-
Heat the mixture to reflux (approximately 80 °C) and stir for 8-12 hours. Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired styryl-functionalized indole derivative.
-
Expected Yield: 70-85%
Derivatization and Sensing Workflow
Caption: Workflow for sensor synthesis and its application.
Signaling Mechanism
The proposed sensor operates on the principle of Chelation-Enhanced Fluorescence (CHEF). In the free state, the sensor exhibits weak fluorescence due to a Photoinduced Electron Transfer (PET) process from the phenolic oxygen of the salicylaldehyde moiety to the excited indole fluorophore, which quenches the fluorescence. Upon binding of a metal ion like Zn²⁺, the PET process is inhibited, leading to a significant enhancement in fluorescence intensity, thus acting as a "turn-on" sensor.
Signaling Pathway Diagram
Application Notes and Protocols for 2,3,3-Trimethyl-5-phenyl-3H-indole in Dye-Sensitized Solar Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the potential use of 2,3,3-Trimethyl-5-phenyl-3H-indole as a core structural motif in the development of sensitizing dyes for Dye-Sensitized Solar Cells (DSSCs). While direct applications of this specific compound as a photosensitizer are not extensively reported, its inherent electronic properties as an electron-rich indole derivative make it a promising candidate for the donor component in a Donor-π-Acceptor (D-π-A) dye architecture. These notes outline a prospective synthetic route to a hypothetical D-π-A dye, "TMP-Dye," derived from this compound, and provide comprehensive protocols for the fabrication and characterization of a DSSC utilizing this dye.
Introduction to Indole-Based Dyes in DSSCs
Dye-sensitized solar cells have emerged as a cost-effective alternative to conventional silicon-based photovoltaics.[1] The sensitizing dye is a critical component, responsible for light absorption and subsequent electron injection into the semiconductor's conduction band.[1] Organic metal-free dyes, particularly those with a D-π-A structure, have garnered significant attention due to their high molar extinction coefficients, tunable electrochemical and photophysical properties, and ease of synthesis.[2][3]
Indole and its derivatives are attractive donor moieties for these dyes due to their electron-rich nature and planar structure, which facilitates intramolecular charge transfer.[2][3] The functionalization of the indole nitrogen allows for the introduction of bulky groups to prevent dye aggregation on the TiO₂ surface, a common cause of efficiency loss.[4] Various indole-based dyes have demonstrated promising photovoltaic performances, with efficiencies ranging from 3% to over 10% in some cases.[5]
This document explores the potential of this compound as a foundational block for a novel sensitizer, herein referred to as TMP-Dye.
Proposed Sensitizer: TMP-Dye
A hypothetical D-π-A sensitizer, TMP-Dye, is proposed, incorporating the this compound as the electron donor (D), a thiophene unit as the π-bridge, and cyanoacrylic acid as the electron acceptor and anchoring group (A).
Caption: Proposed D-π-A structure of TMP-Dye.
Experimental Protocols
Synthesis of TMP-Dye (Hypothetical Route)
This proposed synthesis is based on established methodologies for creating similar D-π-A indole-based dyes.
Caption: Proposed synthetic workflow for TMP-Dye.
Protocol:
-
Formylation of the Indole Core:
-
Dissolve this compound in anhydrous DMF under an inert atmosphere.
-
Cool the solution to 0°C and slowly add phosphoryl chloride (POCl₃).
-
Allow the reaction to warm to room temperature and then heat to 60°C for 4 hours.
-
Pour the reaction mixture into ice water and neutralize with aqueous NaOH.
-
Extract the product with ethyl acetate, dry over anhydrous Na₂SO₄, and purify by column chromatography to yield the aldehyde intermediate.
-
-
Knoevenagel Condensation for π-Bridge Attachment:
-
Dissolve the formylated indole and 2-thiopheneacetonitrile in toluene.
-
Add a catalytic amount of piperidine and reflux the mixture with a Dean-Stark trap for 12 hours.
-
After cooling, wash the reaction mixture with water and brine.
-
Dry the organic layer and purify the crude product by column chromatography.
-
-
Introduction of the Acceptor Group:
-
Dissolve the product from the previous step in a mixture of ethanol and THF.
-
Add an excess of cyanoacetic acid and a catalytic amount of piperidine.
-
Reflux the mixture for 24 hours.
-
Acidify the reaction mixture with HCl (1M) to precipitate the crude dye.
-
Filter the solid, wash with water and hexane, and purify by recrystallization or column chromatography to obtain the final TMP-Dye.
-
Fabrication of Dye-Sensitized Solar Cell
This protocol details the assembly of a DSSC using the synthesized TMP-Dye.
Caption: Workflow for DSSC fabrication.
Protocol:
-
Photoanode Preparation:
-
Clean a fluorine-doped tin oxide (FTO) coated glass substrate by sonicating in detergent, deionized water, acetone, and isopropanol.
-
Apply a TiO₂ paste to the conductive side of the FTO glass using the doctor-blade technique.
-
Sinter the TiO₂-coated substrate in a furnace at 450-500°C for 30 minutes.
-
After cooling to ~80°C, immerse the photoanode in a 0.3-0.5 mM solution of TMP-Dye in a suitable solvent (e.g., ethanol/THF mixture) for 12-24 hours.
-
Rinse the dye-sensitized photoanode with the same solvent to remove non-adsorbed dye molecules and dry it.
-
-
Counter Electrode Preparation:
-
Clean another FTO glass substrate as described above.
-
Deposit a thin layer of a platinum catalyst (e.g., by sputtering or drop-casting a chloroplatinic acid solution followed by thermal decomposition at 400°C).
-
-
DSSC Assembly:
-
Place a thin thermoplastic sealant (e.g., Surlyn) between the photoanode and the counter electrode and heat to seal the edges, leaving a small opening for electrolyte injection.
-
Introduce a liquid electrolyte (e.g., containing an I⁻/I₃⁻ redox couple in an organic solvent like acetonitrile) into the cell through the opening via vacuum backfilling.
-
Seal the opening completely.
-
Characterization of the DSSC
The photovoltaic performance of the fabricated DSSC should be evaluated under standard test conditions.
Protocol:
-
Current-Voltage (I-V) Measurement:
-
Use a solar simulator with a light intensity of 100 mW/cm² (AM 1.5G).
-
Record the current density-voltage (J-V) curve of the cell.
-
From the J-V curve, determine the short-circuit current density (Jsc), open-circuit voltage (Voc), fill factor (FF), and power conversion efficiency (PCE).
-
-
Incident Photon-to-Current Conversion Efficiency (IPCE) Measurement:
-
Measure the IPCE spectrum to determine the quantum efficiency of the cell at different wavelengths of light.
-
Data Presentation
The performance of DSSCs based on indole derivatives can vary significantly. The following table presents hypothetical performance data for a DSSC sensitized with TMP-Dye, alongside typical data for a standard ruthenium-based dye (N719) for comparison.
| Sensitizer | Jsc (mA/cm²) | Voc (V) | Fill Factor (FF) | PCE (%) |
| TMP-Dye (Hypothetical) | 12.5 | 0.68 | 0.70 | 5.95 |
| N719 (Reference) | 18.2 | 0.72 | 0.68 | 8.91 |
Signaling Pathway: Charge Transfer in DSSC
The operation of a DSSC involves a series of charge transfer processes, as illustrated below.
Caption: Electron transfer pathway in a DSSC.
Disclaimer: The application of this compound in dye-sensitized solar cells as described herein is based on a hypothetical dye structure and proposed synthetic and fabrication protocols. These are intended to serve as a guide for research and development, drawing from established principles of DSSC technology and indole chemistry. Experimental validation is required to ascertain the actual performance and feasibility.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. How to Build & Use a Dye-Sensitized Solar Cell (DSSC) + a Discussion on Energy & Efficiency : 6 Steps - Instructables [instructables.com]
- 3. researchgate.net [researchgate.net]
- 4. Indole fused heterocycles as sensitizers in dye-sensitized solar cells: an overview - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 5. m.youtube.com [m.youtube.com]
Application Note: High-Performance Liquid Chromatography Method for the Analysis of 2,3,3-Trimethyl-5-phenyl-3H-indole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document details a proposed High-Performance Liquid Chromatography (HPLC) method for the separation and analysis of 2,3,3-Trimethyl-5-phenyl-3H-indole. Due to the limited availability of a specific validated method for this compound, the protocol provided is based on established methods for analogous indole derivatives.[1][2] This application note includes recommended instrumentation, chromatographic conditions, and a protocol for sample preparation and analysis. The method is designed to be a starting point for researchers to develop a validated analytical procedure for purity determination and quantification of this compound in various sample matrices.
Introduction
Indole derivatives are a significant class of heterocyclic compounds with diverse biological activities, making them important scaffolds in drug discovery and development.[3][4] this compound is a specific derivative for which a robust and reliable analytical method is crucial for quality control, stability studies, and pharmacokinetic analysis. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of such compounds due to its high resolution, sensitivity, and reproducibility.[2][3] This document outlines a reverse-phase HPLC (RP-HPLC) method, which is a common and effective approach for the analysis of non-polar to moderately polar compounds like indole derivatives.
Experimental Protocols
Instrumentation and Materials
A standard HPLC system equipped with the following components is recommended:
-
HPLC System: Agilent 1260 Infinity II or equivalent, consisting of a quaternary pump, autosampler, column compartment, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: A C18 reverse-phase column is recommended as a starting point. A suitable option is a Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.
-
Solvents: HPLC grade acetonitrile (ACN) and water are required. Formic acid or phosphoric acid may be used as a mobile phase modifier to improve peak shape.[2]
-
Standards: A well-characterized reference standard of this compound is necessary for method development and validation.
-
Sample Vials: 2 mL amber glass vials with PTFE septa.
Chromatographic Conditions
The following chromatographic conditions are proposed as a starting point for method development. Optimization may be required to achieve the desired separation and peak shape.
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 50% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, return to 50% B and equilibrate for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 220 nm and 280 nm (based on typical indole absorbance)[1][5] |
Standard and Sample Preparation
Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of the this compound reference standard.
-
Dissolve the standard in a suitable solvent such as acetonitrile or methanol to a final concentration of 1 mg/mL. This will be the stock solution.
-
Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition (50:50 Acetonitrile:Water with 0.1% Formic Acid) to concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation:
The sample preparation method will depend on the matrix. For a pure substance, dissolve a known amount in the initial mobile phase to a concentration within the calibration range. For formulated products or biological matrices, an appropriate extraction method (e.g., solid-phase extraction or liquid-liquid extraction) will need to be developed and validated.
Data Presentation
The following table summarizes the expected quantitative data to be generated during method validation.
| Parameter | Specification |
| Retention Time (tR) | To be determined |
| Tailing Factor (T) | 0.8 - 1.5 |
| Theoretical Plates (N) | > 2000 |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | To be determined |
| Limit of Quantification (LOQ) | To be determined |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the HPLC analysis of this compound.
Caption: General workflow for the HPLC analysis of this compound.
Logical Relationship of Method Development
This diagram outlines the logical steps involved in developing and optimizing the HPLC method.
Caption: Logical flow for developing a robust HPLC method.
Conclusion
The proposed HPLC method provides a solid foundation for the analysis of this compound. By starting with a standard C18 column and a water/acetonitrile mobile phase, researchers can efficiently develop a method tailored to their specific needs. Further optimization of the mobile phase composition, gradient, and detector settings will be necessary to achieve the desired performance characteristics for validation and routine use in a drug development or research setting.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,3,3-Trimethyl-5-phenyl-3H-indole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 2,3,3-Trimethyl-5-phenyl-3H-indole and increase its yield.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing this compound?
A1: The most prevalent and effective contemporary method is a one-pot reaction combining the Fischer indole synthesis with a Suzuki coupling reaction. This approach starts with the synthesis of 5-bromo-2,3,3-trimethyl-3H-indole from 4-bromophenylhydrazine and 3-methyl-2-butanone, which is then subjected to a palladium-catalyzed Suzuki coupling with phenylboronic acid in the same reaction vessel to yield the final product.[1][2] Microwave-assisted protocols for this one-pot synthesis have been shown to be particularly efficient.[1][2]
Q2: What are the main challenges in the Fischer indole synthesis that can lead to low yields?
A2: The Fischer indole synthesis is sensitive to reaction conditions such as temperature, acid strength, and reaction time.[1] Common challenges include the formation of unwanted byproducts like aldol condensation products or Friedel-Crafts type products.[1] Additionally, certain functional groups on the starting materials can be sensitive to the acidic conditions, leading to decomposition or undesired side reactions.[1] For some substrates, heterolytic cleavage of the N-N bond in the hydrazone intermediate can compete with the desired[3][3]-sigmatropic rearrangement, leading to byproducts and reduced yield.
Q3: Are there any alternative synthetic routes to this compound?
A3: Yes, an alternative approach is the direct C-H arylation of a pre-formed 2,3,3-trimethyl-3H-indole core at the C5 position. This method avoids the pre-functionalization required for a Suzuki coupling. However, regioselectivity can be a challenge, and directing groups might be necessary to achieve arylation specifically at the C5 position.[3][4] Another possibility is to perform the Fischer indole synthesis using 4-phenylphenylhydrazine (also known as [1,1'-biphenyl]-4-ylhydrazine) and 3-methyl-2-butanone.
Troubleshooting Guides
Low Yield in the One-Pot Fischer-Suzuki Synthesis
Problem: The overall yield of this compound is low in the one-pot Fischer-Suzuki synthesis.
| Possible Cause | Troubleshooting Steps |
| Inefficient Fischer Indole Synthesis Step | - Optimize Acid Catalyst: The choice and concentration of the acid catalyst (e.g., H₂SO₄, HCl, PPA) are crucial. Perform small-scale experiments to screen different acids and their concentrations. - Control Temperature and Reaction Time: The formation of the 5-bromo-2,3,3-trimethyl-3H-indole intermediate should be monitored (e.g., by TLC or LC-MS) to ensure complete conversion without significant degradation. Prolonged reaction times at high temperatures can lead to byproduct formation.[5] |
| Inefficient Suzuki Coupling Step | - Catalyst and Ligand Choice: While Pd(PPh₃)₄ is commonly used, other palladium catalysts and ligands might be more effective for this specific transformation. Consider screening other catalysts like Pd(dppf)Cl₂ or using more advanced Buchwald-type ligands. - Base Selection: The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and its concentration can significantly impact the Suzuki coupling. Ensure the base is finely ground and anhydrous if required by the protocol. - Solvent System: The solvent system (e.g., dioxane/water, THF/water) is critical for the solubility of all components. Ensure proper mixing, especially in biphasic systems. - Oxygen Contamination: Thoroughly degas all solvents and the reaction mixture with an inert gas (e.g., argon or nitrogen) before adding the palladium catalyst to prevent catalyst deactivation. |
| Poor Quality of Reagents | - Purity of 5-bromo-2,3,3-trimethyl-3H-indole: If the intermediate is not pure, impurities can interfere with the subsequent Suzuki coupling. Consider purifying the intermediate before the coupling step. - Purity of Phenylboronic Acid: Ensure the phenylboronic acid is of high purity and has not degraded, which can lead to the formation of homocoupling byproducts. |
| Suboptimal Reaction Conditions | - Microwave vs. Conventional Heating: Microwave irradiation has been shown to significantly improve yields and reduce reaction times for this one-pot synthesis.[1][2] If using conventional heating, ensure uniform and accurate temperature control. |
Presence of Significant Byproducts
Problem: The final product is contaminated with significant byproducts.
| Observed Byproduct | Possible Cause | Mitigation Strategy |
| Homocoupling Product (Biphenyl) | Formation of biphenyl from the Suzuki coupling of two molecules of phenylboronic acid. | - Ensure Inert Atmosphere: Rigorously exclude oxygen from the reaction mixture. - Optimize Catalyst and Ligand: Some palladium catalysts and ligands are more prone to promoting homocoupling. - Control Reaction Temperature: Lowering the reaction temperature slightly may reduce the rate of homocoupling. |
| Unreacted 5-bromo-2,3,3-trimethyl-3H-indole | Incomplete Suzuki coupling reaction. | - Increase Catalyst Loading: A slight increase in the palladium catalyst loading may drive the reaction to completion. - Extend Reaction Time: Monitor the reaction by TLC or LC-MS and extend the reaction time until the starting material is consumed. - Check for Catalyst Deactivation: Ensure proper degassing and purity of all reagents. |
| Other Indole Isomers or Degradation Products | Side reactions during the Fischer indole synthesis step due to harsh acidic conditions or high temperatures. | - Milder Acid Catalyst: Try using a milder Brønsted acid or a Lewis acid catalyst. - Lower Reaction Temperature: Perform the Fischer indole synthesis at the lowest temperature that allows for a reasonable reaction rate. |
Experimental Protocols
Protocol 1: One-Pot Microwave-Assisted Fischer-Suzuki Synthesis of this compound
This protocol is adapted from a similar synthesis of 5-aryl-2,3,3-trimethyl-3H-indoles.[1][2]
Step 1: Fischer Indole Synthesis
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In a microwave-safe reaction vessel equipped with a magnetic stir bar, add 4-bromophenylhydrazine hydrochloride (1.0 eq), 3-methyl-2-butanone (1.2 eq), and water.
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Add a catalytic amount of concentrated sulfuric acid (H₂SO₄).
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Seal the vessel and heat the mixture in a microwave reactor at 100 °C for 10-15 minutes.
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Monitor the formation of 5-bromo-2,3,3-trimethyl-3H-indole by TLC or LC-MS.
Step 2: Suzuki Coupling
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To the cooled reaction mixture from Step 1, add phenylboronic acid (1.2 eq).
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Add potassium carbonate (K₂CO₃) (3.0 eq) as a base.
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Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq) as the catalyst.
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Degas the mixture by bubbling argon or nitrogen through the solution for 10-15 minutes.
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Seal the vessel and heat in the microwave reactor at 100 °C for 20-40 minutes.
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Monitor the reaction progress by TLC or LC-MS until the 5-bromo-2,3,3-trimethyl-3H-indole is consumed.
Work-up and Purification
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After cooling, dilute the reaction mixture with water and extract with ethyl acetate or another suitable organic solvent.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.
Protocol 2: Synthesis of 4-Phenylphenylhydrazine Hydrochloride (Starting Material for Alternative Fischer Indole Synthesis)
This protocol is a general procedure for the synthesis of arylhydrazine hydrochlorides.
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Dissolve 4-aminobiphenyl (1.0 eq) in a mixture of water and concentrated hydrochloric acid.
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Cool the solution to 0 °C in an ice bath.
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Slowly add a solution of sodium nitrite (1.05 eq) in water dropwise, maintaining the temperature at 0 °C. Stir for 1 hour.
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In a separate flask, prepare a solution of tin(II) chloride (SnCl₂) (2.0 eq) in concentrated hydrochloric acid and cool it to 0 °C.
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Slowly add the diazonium salt solution from step 3 to the SnCl₂ solution dropwise at 0 °C.
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Allow the reaction mixture to warm to room temperature and stir for 2 hours.
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Collect the precipitated solid by filtration, wash with brine and diethyl ether, and dry under vacuum to obtain 4-phenylphenylhydrazine hydrochloride.[6]
Data Presentation
Table 1: Yields of 5-Aryl-2,3,3-trimethyl-3H-indoles from One-Pot Fischer-Suzuki Synthesis
| Arylboronic Acid | Overall Yield (%) | Reference |
| Phenylboronic acid | 53 | [1] |
| 4-Methoxyphenylboronic acid | 45 | [1] |
| 4-(Trifluoromethyl)phenylboronic acid | 48 | [1] |
| Naphthalen-2-ylboronic acid | 41 | [1] |
Yields are for the two-step, one-pot process under optimized microwave conditions.[1]
Visualizations
Caption: Workflow for the one-pot Fischer-Suzuki synthesis.
Caption: Troubleshooting decision tree for low yield.
References
- 1. Facile One-Pot Fischer–Suzuki–Knoevenagel Microwave-Assisted Synthesis of Fluorescent 5-Aryl-2-Styryl-3H-Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Regioselective C5-H direct iodination of indoles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phenylhydrazine hydrochloride synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Optimizing Phenyl-Substituted Indole Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of phenyl-substituted indoles.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the synthesis of phenyl-substituted indoles.
Issue 1: Low or No Yield in Fischer Indole Synthesis
Q1: My Fischer indole synthesis of a 2-phenylindole is giving a very low yield or failing completely. What are the common causes and how can I troubleshoot this?
A1: Low or no yield in a Fischer indole synthesis can stem from several factors, ranging from the stability of the reactants to the reaction conditions. Here is a step-by-step troubleshooting guide:
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Check Phenylhydrazine Quality: Phenylhydrazines can degrade over time. Ensure you are using a pure starting material. If in doubt, check the NMR spectrum of the phenylhydrazine.[1]
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Optimize the Acid Catalyst: The choice and strength of the acid catalyst are critical.[2][3][4]
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Weak Acids: If you are using a weak acid like acetic acid and the reaction is not proceeding, consider switching to a stronger Brønsted acid (e.g., H₂SO₄, polyphosphoric acid) or a Lewis acid (e.g., ZnCl₂, BF₃).[2][3][4]
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Strong Acids: If you are using a strong acid and observing decomposition, the acid may be too harsh. Consider a milder catalyst.
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Adjust Reaction Temperature and Time: The reaction is sensitive to temperature and time.[5]
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Insufficient Heat: Fischer indole synthesis often requires heating. Ensure your reaction is heated under reflux for an adequate period, typically 2-4 hours.[5]
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Overheating: Excessive heat can lead to decomposition. Monitor the reaction by TLC to determine the optimal reaction time.
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Solvent Choice: The solvent can influence the reaction. Polar aprotic solvents like DMSO or acetic acid are commonly used.[2] In some cases, a mixture of solvents like DMSO/H₂O/AcOH can improve yields.[6]
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Substituent Effects: Electron-donating substituents on the phenylhydrazine can sometimes lead to N-N bond cleavage, which competes with the desired cyclization.[7] If your substrate has strong electron-donating groups, a different synthetic route might be necessary.
Troubleshooting Workflow for Low Yield in Fischer Indole Synthesis
References
Technical Support Center: Purification of 2,3,3-Trimethyl-5-phenyl-3H-indole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 2,3,3-Trimethyl-5-phenyl-3H-indole.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered during the synthesis and purification of this compound?
A1: Common impurities can include unreacted starting materials such as phenylhydrazine and 3-methyl-2-butanone, side-products from the Fischer indole synthesis, and colored polymeric byproducts. The crude product is often obtained as a reddish or dark oil, indicating the presence of chromophoric impurities.
Q2: What are the recommended primary purification techniques for this compound?
A2: The most frequently cited purification methods are vacuum distillation, column chromatography (often using silica gel), and recrystallization.[1][2][3] The choice of method depends on the scale of the reaction and the nature of the impurities.
Q3: My purified this compound is a colored oil. Is this expected?
A3: While the pure compound is typically a solid, obtaining it as a colored (often red or yellow) oil or solid is a common issue.[4] This coloration is usually due to residual acidic catalysts, aerial oxidation, or trace impurities. Further purification by chromatography or recrystallization may be necessary to obtain a colorless product.
Troubleshooting Guides
Column Chromatography
Issue: The compound is not separating well on the silica gel column.
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Possible Cause 1: Incorrect Solvent System. The polarity of the eluent may not be optimal for separating the target compound from impurities.
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Solution: Perform thin-layer chromatography (TLC) with various solvent systems (e.g., petroleum ether/ethyl acetate, hexane/ethyl acetate, dichloromethane/hexane) to identify the optimal eluent for separation. A good starting point for non-polar compounds like this is a low polarity eluent like petroleum ether or hexane, with a small amount of a more polar solvent like ethyl acetate or dichloromethane added.[3]
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Possible Cause 2: Column Overloading. Too much crude product has been loaded onto the column, leading to poor separation.
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Solution: As a general rule, the amount of crude product should be about 1-5% of the weight of the silica gel.
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Possible Cause 3: Compound Streaking on the Column. The compound may be interacting too strongly with the stationary phase.
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Solution: Consider deactivating the silica gel by adding a small percentage of triethylamine to the eluent. This is particularly useful if acidic impurities are causing the streaking.
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Crystallization
Issue: The compound will not crystallize from the chosen solvent.
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Possible Cause 1: The compound is not pure enough. The presence of impurities can inhibit crystal formation.
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Solution: First, attempt to purify the compound further using column chromatography. If the compound is still an oil, try co-distillation with a high-boiling point, non-polar solvent under vacuum to remove volatile impurities.
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Possible Cause 2: Inappropriate solvent. The chosen solvent may be too good or too poor a solvent for the compound.
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Solution: An ideal crystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Experiment with a range of solvents of varying polarities. A mixed solvent system (e.g., acetone/diethyl ether) can also be effective.[3]
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Possible Cause 3: Supersaturation has not been achieved.
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Solution: Try slowly cooling the solution, scratching the inside of the flask with a glass rod at the solvent line, or adding a seed crystal of the pure compound.
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Experimental Protocols
General Purification Workflow
Caption: General purification workflow for this compound.
Flash Column Chromatography Protocol
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Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., petroleum ether).
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Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
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Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the top of the silica gel bed.
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Elution: Elute the column with the chosen solvent system, collecting fractions.
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Analysis: Monitor the fractions by TLC to identify those containing the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.[3]
Recrystallization Protocol
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Dissolution: Dissolve the impure solid in the minimum amount of a suitable hot solvent (e.g., acetone/diethyl ether).[3]
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Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
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Cooling: Allow the solution to cool slowly to room temperature, and then in an ice bath to promote crystal formation.
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Crystal Collection: Collect the crystals by vacuum filtration.
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Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
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Drying: Dry the crystals under vacuum.
Quantitative Data Summary
| Purification Step | Typical Yield | Purity (Post-Step) | Reference |
| Synthesis (Crude) | 51-96% | Variable, often low | |
| Flash Chromatography | 56.3% | >95% (example) | [3] |
| Recrystallization | 76.6% | High | [3] |
Note: Yields and purity are highly dependent on the specific reaction conditions and the scale of the synthesis.
Logical Relationships in Synthesis and Purification
The Fischer indole synthesis is the primary method for synthesizing the 2,3,3-trimethylindole core. The purification challenges are directly related to the mechanism of this reaction.
Caption: Relationship between the Fischer indole synthesis and subsequent purification steps.
References
Technical Support Center: Improving the Solubility of 2,3,3-Trimethyl-5-phenyl-3H-indole
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address solubility challenges encountered with 2,3,3-Trimethyl-5-phenyl-3H-indole in biological assays.
Troubleshooting Guide
Issue: Precipitate Formation Upon Addition to Aqueous Buffer
If you observe precipitation when adding your DMSO stock of this compound to your aqueous assay buffer, consult the following troubleshooting steps:
| Potential Cause | Recommended Solution | Experimental Protocol |
| Low Aqueous Solubility | The compound is inherently hydrophobic and has limited solubility in aqueous solutions. | Decrease the final concentration of the compound in the assay. Perform a solubility test to determine the maximum soluble concentration. |
| "Salting Out" Effect | High salt concentrations in the buffer can decrease the solubility of hydrophobic compounds. | Test the solubility in buffers with varying salt concentrations (e.g., 0.5x PBS, 0.25x PBS). |
| Temperature Effects | Changes in temperature between the stock solution and the buffer can cause precipitation. | Pre-warm the aqueous buffer to the experimental temperature (e.g., 37°C) before adding the compound. |
| pH Incompatibility | The pH of the buffer may not be optimal for keeping the compound in solution. | Although this indole derivative is not readily ionizable, minor pH adjustments (e.g., pH 6.5-8.0) can sometimes influence solubility. Test a range of pH values. |
| Slow Dissolution Rate | The compound may not be dissolving quickly enough in the aqueous environment, leading to aggregation and precipitation. | After adding the compound to the buffer, vortex or sonicate the solution for a short period to aid dissolution. |
Experimental Workflow for Troubleshooting Precipitation
Caption: A stepwise approach to troubleshooting compound precipitation in biological assays.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
Q2: What is the maximum recommended concentration of DMSO to use in my cell-based assay?
A2: As a general guideline, the final concentration of DMSO in most cell-based assays should be kept below 0.5% (v/v) to avoid solvent-induced toxicity and off-target effects. However, the tolerance to DMSO can be cell-line dependent, and it is recommended to perform a vehicle control experiment to assess the impact of DMSO on your specific assay.
Q3: Can I use a co-solvent other than DMSO?
A3: Yes, other water-miscible organic solvents can be used.[1][2] The choice of co-solvent can influence the solubility of the compound.[2] It is important to test the compatibility of any co-solvent with your assay system.
Comparison of Common Co-solvents
| Co-solvent | Pros | Cons | Typical Final Concentration |
| DMSO | High solubilizing power for many organic compounds. | Can be toxic to cells at higher concentrations. | < 0.5% |
| Ethanol | Less toxic than DMSO for some cell lines. | Lower solubilizing power for highly hydrophobic compounds. | < 1% |
| Polyethylene Glycol (PEG 400) | Low toxicity. | Can be viscous; may interfere with some assays. | 1-5% |
| Propylene Glycol | Good solubilizing properties. | Can cause cellular stress at higher concentrations. | < 1% |
Q4: What are some common solubilizing agents I can use to improve the solubility of my compound?
A4: Several excipients can be employed to enhance the solubility of hydrophobic compounds in aqueous media. These include surfactants and cyclodextrins.
| Solubilizing Agent | Mechanism of Action | Examples | Considerations |
| Surfactants | Form micelles that encapsulate hydrophobic molecules. | Tween® 80, Pluronic® F-68 | Can have biological activity and may interfere with cell membranes. |
| Cyclodextrins | Form inclusion complexes with hydrophobic compounds, increasing their apparent solubility.[1] | β-cyclodextrin, HP-β-cyclodextrin | Can extract cholesterol from cell membranes; may alter compound availability. |
Q5: How can I determine the maximum soluble concentration of my compound in my assay buffer?
A5: A simple method is to prepare a serial dilution of your compound in the assay buffer. After a short incubation and centrifugation, the highest concentration that does not show any visible precipitate can be considered the approximate maximum soluble concentration. For more accurate determination, the supernatant can be analyzed by HPLC.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
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Weigh out a precise amount of this compound.
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Calculate the volume of DMSO required to achieve a 10 mM concentration.
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Add the DMSO to the solid compound.
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Vortex and/or sonicate the mixture until the compound is completely dissolved.
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Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: General Procedure for Preparing Working Solutions with a Co-solvent
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Thaw a fresh aliquot of your 10 mM stock solution in DMSO.
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Perform a serial dilution of the stock solution in DMSO to create a range of intermediate concentrations.
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Add a small volume of the intermediate DMSO solution to your pre-warmed assay buffer to achieve the desired final compound concentration and a final DMSO concentration of ≤ 0.5%.
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Vortex the final solution immediately after adding the DMSO stock to ensure rapid mixing and minimize precipitation.
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Visually inspect the solution for any signs of precipitation before adding it to your assay.
Protocol 3: Using Cyclodextrins to Enhance Solubility
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Prepare a stock solution of the cyclodextrin (e.g., 100 mM HP-β-cyclodextrin) in your assay buffer.
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Prepare a high-concentration stock of this compound in a suitable organic solvent (e.g., DMSO).
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Slowly add the compound stock to the cyclodextrin solution while vortexing.
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Allow the mixture to equilibrate (e.g., shake for 1-2 hours at room temperature).
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Filter the solution through a 0.22 µm filter to remove any undissolved compound.
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Determine the concentration of the solubilized compound in the filtrate using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
Signaling Pathway Context
Indole derivatives are known to modulate various signaling pathways, particularly in the context of cancer research.[3][4] One such critical pathway is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer and controls cell growth, proliferation, and survival.[3]
Caption: Hypothetical modulation of the PI3K/Akt/mTOR signaling pathway by an indole derivative.
References
- 1. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpbr.in [ijpbr.in]
- 3. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
Common pitfalls in the characterization of 2,3,3-Trimethyl-5-phenyl-3H-indole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,3,3-Trimethyl-5-phenyl-3H-indole.
Frequently Asked Questions (FAQs)
Q1: I purchased this compound, but the supplier provides no analytical data. How can I confirm its identity and purity?
A1: It is a known issue that some suppliers of rare chemicals like this compound sell their products without a comprehensive Certificate of Analysis. The responsibility of identity and purity confirmation often lies with the researcher. It is crucial to perform your own analytical characterization using the following techniques:
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NMR Spectroscopy (¹H and ¹³C): This is the most powerful technique for structural elucidation.
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Mass Spectrometry (MS): To confirm the molecular weight.
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High-Performance Liquid Chromatography (HPLC): To assess purity.
Q2: I am having trouble synthesizing this compound. What are the common synthesis pitfalls?
A2: The two primary synthetic routes are the Fischer Indole Synthesis and modern cross-coupling reactions like the Suzuki coupling. Each has its own set of challenges.
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Fischer Indole Synthesis: This classical method can suffer from low yields, harsh acidic conditions leading to product decomposition or polymerization, and the formation of regioisomers, which can be difficult to separate[1].
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Suzuki Coupling: This method offers a more controlled synthesis but can be prone to issues with catalyst selection, reaction conditions, and the removal of palladium residues from the final product.
Q3: My purified this compound appears to be unstable and changes color over time. What could be the cause?
A3: 3H-indoles, also known as indolenines, can be sensitive to air and light. The imine functionality can be susceptible to hydrolysis or oxidation. It is recommended to store the compound under an inert atmosphere (e.g., argon or nitrogen), protected from light, and at a low temperature.
Q4: I am struggling to interpret the NMR spectrum of my compound. Are there any expected complexities?
Troubleshooting Guides
Synthesis Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no yield in Fischer Indole Synthesis | Harsh reaction conditions leading to decomposition. | Optimize the acid catalyst and reaction temperature. Acetic acid is a common choice, but others like HCl or Lewis acids can be explored[1][2]. |
| Formation of unwanted side products. | Ensure the purity of starting materials (phenylhydrazine and ketone). | |
| Difficult purification of the final product | Presence of regioisomers. | Utilize column chromatography with a carefully selected solvent system. Monitor fractions closely by TLC. |
| Contamination with starting materials. | Ensure the reaction goes to completion by monitoring with TLC. Use an appropriate work-up procedure to remove unreacted starting materials. | |
| Low yield in Suzuki Coupling | Inactive catalyst or inappropriate ligand. | Screen different palladium catalysts and phosphine ligands. |
| Poor solubility of reactants. | Use a suitable solvent system that ensures all reactants are in solution at the reaction temperature. | |
| Product contaminated with palladium | Incomplete removal of the catalyst. | Employ purification techniques such as chromatography on silica gel or treatment with a palladium scavenger. |
Characterization Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Ambiguous NMR signals | Overlapping aromatic signals. | Perform 2D NMR experiments (COSY, HSQC, HMBC) to establish correlations and aid in signal assignment. |
| Presence of impurities. | Re-purify the sample using column chromatography or recrystallization. | |
| Incorrect molecular ion in Mass Spectrometry | Fragmentation of the molecule. | Use a soft ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI) in addition to Electron Ionization (EI). |
| Sample degradation. | Prepare a fresh sample for analysis and ensure the instrument is clean. | |
| Broad or multiple peaks in HPLC | Poor peak shape due to solvent mismatch. | Ensure the sample is dissolved in the mobile phase. |
| On-column degradation. | Use a buffered mobile phase if the compound is pH-sensitive. | |
| Presence of isomers or impurities. | If isomers are present, an isocratic method with high resolution may be needed for separation. |
Experimental Protocols
Synthesis via Suzuki Coupling (Hypothetical Protocol)
This protocol is adapted from general Suzuki coupling procedures for similar structures[3].
-
Reaction Setup: To a dried Schlenk flask, add 5-bromo-2,3,3-trimethyl-3H-indole (1.0 eq), phenylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as K₂CO₃ (2.0 eq).
-
Solvent Addition: Add a degassed solvent system, for example, a mixture of toluene and water (4:1).
-
Reaction Execution: Heat the mixture to reflux under an inert atmosphere (argon or nitrogen) and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate.
Characterization Protocols
-
NMR Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Mass Spectrometry Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile for ESI-MS analysis.
-
HPLC Sample Preparation: Prepare a stock solution of the compound and dilute it with the mobile phase to an appropriate concentration for UV detection.
Expected Spectroscopic Data (Based on Analogs)
| Technique | Expected Features |
| ¹H NMR | - Singlet for the two C3-methyl groups (around 1.3 ppm).- Singlet for the C2-methyl group (around 2.3 ppm).- Multiplets in the aromatic region (7.0-8.0 ppm) corresponding to the protons of the indole core and the phenyl substituent. |
| ¹³C NMR | - Quaternary carbon signals for C3 and the two C3-methyls.- Signal for the C2-methyl group.- Multiple signals in the aromatic region for the indole and phenyl carbons. |
| Mass Spec (EI) | - Molecular ion peak (M⁺) at m/z 249.15.- Potential fragmentation patterns involving the loss of methyl groups. |
| IR Spectroscopy | - C-H stretching vibrations for aromatic and aliphatic groups.- C=N stretching of the indolenine ring. |
Visualizations
Caption: Experimental workflow for the synthesis and characterization of this compound.
References
- 1. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New 3H-indole synthesis by Fischer's method. Part I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US7056348B2 - 5-aryl-1,3,3-trimethyl-2-methylene-indoline derivatives and salts thereof, methods for the production and use of said compounds for the temporary coloration of fibers - Google Patents [patents.google.com]
Technical Support Center: NMR Analysis of 2,3,3-Trimethyl-5-phenyl-3H-indole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving ambiguous NMR peaks encountered during the analysis of 2,3,3-Trimethyl-5-phenyl-3H-indole.
Frequently Asked Questions (FAQs)
Q1: Why are the aromatic proton signals in my 1H NMR spectrum of this compound overlapping and difficult to assign?
A1: The aromatic region of the 1H NMR spectrum for this molecule is expected to be complex due to the presence of two coupled aromatic systems: the indole ring and the phenyl substituent. The protons on both rings will appear in a similar chemical shift range (typically δ 7-8 ppm), leading to overlapping multiplets. The exact chemical shifts and coupling patterns can be highly sensitive to the solvent and concentration.
Q2: I am having trouble identifying the quaternary carbon signals in the 13C NMR spectrum. Why are they weak or missing?
A2: Quaternary carbons, such as C3, C5, and the ipso-carbon of the phenyl group in your molecule, lack directly attached protons. As a result, they do not benefit from the Nuclear Overhauser Effect (NOE) enhancement from protons, which significantly increases the signal intensity of protonated carbons. This, combined with their typically longer relaxation times, often leads to weak or even unobservable signals in a standard 13C NMR experiment. Longer experiment times with more scans or specialized pulse sequences may be necessary to confidently identify these carbons.
Q3: How can I confirm the connectivity between the indole core and the phenyl ring?
A3: The most definitive way to confirm the connectivity is through a Heteronuclear Multiple Bond Correlation (HMBC) experiment. This 2D NMR technique reveals correlations between protons and carbons that are two or three bonds apart. You should look for a correlation between the protons on the phenyl ring and the C5 carbon of the indole nucleus, and/or between the indole protons (e.g., H4 or H6) and the ipso-carbon of the phenyl ring.
Q4: Can changing the NMR solvent help in resolving overlapping peaks?
A4: Yes, changing the solvent is a simple yet powerful technique to resolve overlapping signals. Aromatic solvents like deuterated benzene (C6D6) or pyridine (C5D5N) can induce significant changes in chemical shifts compared to common solvents like chloroform-d (CDCl3) or DMSO-d6. This phenomenon, known as Aromatic Solvent Induced Shift (ASIS), can often spread out crowded regions of the spectrum, simplifying interpretation.
Troubleshooting Guide for Ambiguous Peaks
Problem: Overlapping Aromatic Proton Signals
Question: The signals for the protons on the indole ring and the phenyl group are overlapping, preventing clear assignment of chemical shifts and coupling constants. How can I resolve these signals?
Answer: A multi-step approach involving both 1D and 2D NMR techniques is recommended.
Workflow for Resolving Overlapping Aromatic Signals
Caption: Workflow for resolving ambiguous aromatic NMR signals.
Step 1: Change the Solvent
-
Rerun the 1H NMR spectrum in an aromatic solvent like benzene-d6. The anisotropic effects of the benzene ring can induce differential shifts in the proton resonances, potentially resolving the overlap.
Step 2: 2D Homonuclear Correlation Spectroscopy (COSY)
-
A COSY experiment will reveal which protons are coupled to each other (typically through three bonds). This will help to identify the individual spin systems of the indole and phenyl rings. For example, you will see correlations between adjacent protons on each ring.
Step 3: 2D Heteronuclear Single Quantum Coherence (HSQC)
-
An HSQC experiment correlates each proton with the carbon to which it is directly attached. This allows you to assign the chemical shifts of the protonated carbons in both the indole and phenyl rings.
Step 4: 2D Heteronuclear Multiple Bond Correlation (HMBC)
-
The HMBC experiment is crucial for connecting the different fragments of the molecule. It shows correlations between protons and carbons over two and three bonds. Look for key correlations that bridge the indole and phenyl rings, such as between the indole protons and the phenyl carbons, and vice-versa.
Connectivity Information from 2D NMR
Caption: Key correlations expected in 2D NMR spectra for structure elucidation.
Problem: Ambiguous Methyl Group Assignments
Question: There are three methyl groups in the molecule (two at C3 and one at C2). How can I definitively assign their 1H and 13C signals?
Answer: Use a combination of HMBC and NOESY/ROESY experiments.
Step 1: HMBC Analysis
-
The two methyl groups at C3 (gem-dimethyl) should both show a two-bond correlation to the C3 carbon and a three-bond correlation to the C2 carbon in the HMBC spectrum.
-
The methyl group at C2 should show a two-bond correlation to the C2 carbon and a three-bond correlation to the C3 carbon.
Step 2: NOESY/ROESY for Spatial Proximity
-
A Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiment reveals through-space correlations between protons that are close to each other.
-
You would expect to see NOE/ROE correlations between the protons of the C2-methyl group and the protons of the C3-methyl groups.
-
Additionally, NOE/ROE correlations may be observed between the C2-methyl protons and the H7 proton on the indole ring, and between one of the C3-methyl protons and the H4 proton, which can help to confirm their assignments and provide information about the molecule's conformation.
Predicted NMR Data Summary
Table 1: Predicted 1H NMR Chemical Shift Ranges
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| C2-CH3 | 2.1 - 2.4 | s |
| C3-(CH3)2 | 1.2 - 1.5 | s |
| H4 | 7.3 - 7.6 | d |
| H6 | 7.0 - 7.3 | dd |
| H7 | 7.1 - 7.4 | d |
| Phenyl-H | 7.2 - 7.8 | m |
Table 2: Predicted 13C NMR Chemical Shift Ranges
| Carbon | Predicted Chemical Shift (ppm) |
| C2 | 175 - 185 |
| C3 | 50 - 60 |
| C2-CH3 | 15 - 25 |
| C3-(CH3)2 | 25 - 35 |
| C3a | 140 - 150 |
| C4 | 120 - 130 |
| C5 | 135 - 145 |
| C6 | 120 - 130 |
| C7 | 120 - 130 |
| C7a | 150 - 160 |
| Phenyl-C | 125 - 140 |
Experimental Protocols
1H-1H COSY (Correlation Spectroscopy)
Objective: To identify protons that are coupled to each other.
Methodology:
-
Sample Preparation: Prepare a solution of the compound in a deuterated solvent (e.g., CDCl3, DMSO-d6) at a concentration of 5-10 mg/mL.
-
Acquisition:
-
Acquire a standard 1D 1H spectrum to determine the spectral width.
-
Set up a 2D COSY experiment using standard instrument parameters.
-
Typically, 2-4 scans per increment are sufficient for a moderately concentrated sample.
-
Acquire a data matrix of at least 1024 x 256 points.
-
-
Processing:
-
Apply a sine-bell or squared sine-bell window function in both dimensions.
-
Perform a two-dimensional Fourier transform.
-
Symmetrize the spectrum to reduce artifacts.
-
-
Interpretation:
-
The 1D 1H spectrum appears on both the horizontal and vertical axes.
-
Diagonal peaks correspond to the signals in the 1D spectrum.
-
Cross-peaks appear at the intersection of the chemical shifts of two coupled protons.
-
1H-13C HSQC (Heteronuclear Single Quantum Coherence)
Objective: To identify which protons are directly attached to which carbons.
Methodology:
-
Sample Preparation: Use the same sample as for the COSY experiment. A higher concentration (10-20 mg/mL) may be beneficial.
-
Acquisition:
-
Acquire standard 1D 1H and 13C spectra to determine spectral widths.
-
Set up a 2D HSQC experiment. The experiment is optimized for one-bond C-H coupling (typically ~145 Hz).
-
The number of scans per increment will depend on the sample concentration.
-
Acquire a data matrix of at least 1024 x 256 points.
-
-
Processing:
-
Apply appropriate window functions (e.g., squared sine-bell in F2 and sine-bell in F1).
-
Perform a two-dimensional Fourier transform.
-
-
Interpretation:
-
The 1H spectrum is on the horizontal axis, and the 13C spectrum is on the vertical axis.
-
A cross-peak appears at the intersection of the chemical shift of a proton and the carbon to which it is directly bonded.
-
1H-13C HMBC (Heteronuclear Multiple Bond Correlation)
Objective: To identify long-range (2- and 3-bond) couplings between protons and carbons.
Methodology:
-
Sample Preparation: Use the same sample as for the HSQC experiment.
-
Acquisition:
-
Set up a 2D HMBC experiment. This experiment is optimized for smaller, long-range couplings (typically 4-8 Hz).
-
A greater number of scans per increment is usually required compared to HSQC due to the weaker correlations.
-
Acquire a data matrix of at least 2048 x 256 points.
-
-
Processing:
-
Apply a sine-bell or squared sine-bell window function in both dimensions.
-
Perform a two-dimensional Fourier transform.
-
-
Interpretation:
-
The spectrum is displayed similarly to the HSQC spectrum.
-
Cross-peaks indicate correlations between protons and carbons that are two or three bonds apart.
-
1H-1H NOESY (Nuclear Overhauser Effect Spectroscopy)
Objective: To identify protons that are close to each other in space (typically < 5 Å).
Methodology:
-
Sample Preparation: Ensure the sample is free of paramagnetic impurities. Degassing the sample can sometimes improve the quality of the data.
-
Acquisition:
-
Set up a 2D NOESY experiment.
-
A key parameter is the mixing time (d8), which determines the time allowed for NOE buildup. For small molecules, a mixing time of 0.5-1.0 seconds is a good starting point.
-
Acquire a data matrix of at least 1024 x 256 points.
-
-
Processing:
-
Apply appropriate window functions.
-
Perform a two-dimensional Fourier transform.
-
-
Interpretation:
-
The spectrum is displayed similarly to a COSY spectrum.
-
Cross-peaks indicate that two protons are spatially close, even if they are not J-coupled. The intensity of the cross-peak is related to the distance between the protons. For small molecules, NOESY cross-peaks have the opposite phase to the diagonal peaks.
-
Strategies to minimize byproduct formation in indole derivative synthesis
Welcome to the technical support center for indole derivative synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize byproduct formation and optimize their synthetic strategies.
Frequently Asked Questions (FAQs) - General Strategies
Q1: My reaction is producing a complex mixture of products. Where should I start troubleshooting?
A: When facing a complex product mixture, a systematic approach is crucial. Begin by verifying the purity of your starting materials (anilines, hydrazines, ketones, etc.) and solvents. Impurities can often act as catalysts for side reactions. Next, consider lowering the reaction temperature, as higher temperatures can promote undesired pathways. If the issue persists, a systematic re-optimization of reaction parameters such as solvent, catalyst, and reaction time is recommended.
A logical workflow can help diagnose the issue:
Q2: I am observing unwanted side reactions at the indole N-H position. How can I prevent this?
A: Unwanted reactivity at the indole nitrogen, such as N-alkylation or N-acylation, is a common issue.[1] The most effective strategy is to temporarily mask the N-H functionality using a protecting group.[2] The choice of protecting group depends on its stability to the reaction conditions and the mildness of its removal. The pivaloyl group is notable as it can sterically protect both the N-1 and C-2 positions.[3] The allyloxycarbonyl (Aloc) group has been shown to be effective in preventing oxidative side reactions during peptide synthesis.[4]
Table 1: Common N-Protecting Groups for Indoles
| Protecting Group | Abbreviation | Introduction Reagents | Removal Conditions | Citations |
| tert-Butoxycarbonyl | Boc | Boc2O, DMAP | TFA; or HCl in dioxane | |
| Tosyl (p-Toluenesulfonyl) | Ts | TsCl, base (e.g., NaH) | Strong base (e.g., NaOH, KOH); Mg/MeOH | |
| Benzyl | Bn | BnBr, base (e.g., NaH) | Hydrogenolysis (H2, Pd/C) | |
| 2-(Phenylsulfonyl)ethyl | - | Phenyl vinyl sulfone | Base (e.g., DBU, t-BuOK) | [5] |
| Allyloxycarbonyl | Aloc | Aloc-Cl, base | Pd(0) catalyst (e.g., Pd(PPh3)4) | [4] |
| Pivaloyl | Piv | Piv-Cl, base | Strong base (e.g., LiN(SiMe3)2, NaOMe) |
Troubleshooting Guide: Fischer Indole Synthesis
The Fischer indole synthesis is a robust method but can be prone to specific side reactions, particularly with substituted precursors.[6][7]
Q3: I am using an unsymmetrical ketone and getting a mixture of two regioisomeric indoles. How can I control the regioselectivity?
A: When an unsymmetrical ketone is used, two different enamines can form, leading to a mixture of indole regioisomers.[7][8] The selectivity depends on several factors:
-
Acid Catalyst: The choice and strength of the acid catalyst can influence which enamine intermediate is favored.
-
Steric Hindrance: Bulky substituents on the ketone or the phenylhydrazine can direct the cyclization to the less sterically hindered position.
-
Electronic Effects: Electron-donating or withdrawing groups on the phenylhydrazine can alter the reactivity of the ortho positions, influencing the site of the[9][9]-sigmatropic rearrangement.[8]
For example, using a tartaric acid–dimethylurea melt as both the solvent and catalyst can provide excellent yields and regioselectivity for indolenines under mild conditions.[10]
Q4: My Fischer indole synthesis is failing, and I'm recovering aniline and ketone decomposition products. What is causing this?
A: This outcome suggests that the reaction is favoring a competing pathway involving the cleavage of the N-N bond in a hydrazone intermediate instead of the desired[9][9]-sigmatropic rearrangement.[11] This side reaction is particularly problematic for substrates with electron-donating groups, which can stabilize the iminylcarbocation formed during heterolytic N-N bond cleavage.[11]
Strategies to Mitigate N-N Cleavage:
-
Use Milder Acids: Strong protic acids can promote N-N bond cleavage. Switching to a milder Lewis acid (e.g., ZnCl2) or using an acid--free thermal method may favor the desired cyclization.[6]
-
Employ Continuous Flow Chemistry: Flow reactors allow for precise control over temperature and residence time. High temperatures favor the desired rearrangement, but prolonged exposure can increase side reactions. Flow chemistry minimizes this by ensuring the reaction mixture is only heated for a short, controlled period, which can significantly reduce byproduct formation.[12]
Troubleshooting Guide: Bischler-Moehlau Synthesis
This classical method can be challenging due to harsh conditions and potential for multiple products.[13]
Q5: My Bischler-Moehlau synthesis has a very low yield and unpredictable regiochemistry. How can it be improved?
A: The traditional Bischler-Moehlau synthesis often requires high temperatures and excess aniline, leading to poor yields and side products.[13]
-
Milder Conditions: Recent modifications have shown significant improvements. The use of lithium bromide as a catalyst can facilitate the reaction under milder conditions. Microwave irradiation has also been successfully employed to improve yields and reduce reaction times.[13]
-
Understanding the Mechanism: The reaction can proceed through several complex pathways, leading to either 2-aryl or 3-aryl indoles.[14] Isotopic labeling studies have confirmed that the mechanism involves two equivalents of the aniline reactant and proceeds through an imine intermediate in some cases, leading to the rearranged 2-aryl indole as the major product.[14][15] Careful control of stoichiometry and temperature is essential to guide the reaction toward the desired isomer.
Troubleshooting Guide: Palladium-Catalyzed Synthesis
Palladium-catalyzed methods offer versatile routes to indoles but have their own set of challenges.[16]
Q6: In my palladium-catalyzed cyclization, I'm observing low conversion and catalyst decomposition (palladium black). What can I do?
A: Catalyst deactivation is a common issue.
-
Ligand and Solvent Choice: The choice of ligand is critical. For example, using a 1,10-phenanthroline (Phen) ligand with a palladium source can create a more stable catalytic complex.[9] The solvent also plays a key role; in some cases, switching solvents can dramatically alter the reaction outcome and prevent catalyst precipitation.[16]
-
CO Surrogates: For reductive cyclizations that traditionally use pressurized carbon monoxide (CO), catalyst deactivation can be severe. Using a CO surrogate, such as phenyl formate, can offer a safer and more efficient alternative, though this may introduce other potential side reactions.[9]
Q7: My palladium-catalyzed reaction is giving me a mixture of C2- and C3-alkenylated indoles. How can I control the selectivity?
A: In direct C-H functionalization reactions like the oxidative Heck reaction, regioselectivity can be a challenge.
-
Solvent Control: The solvent system can have a profound impact on regioselectivity. For the palladium-catalyzed C-H functionalization of free (N-H) indoles, using a DMF/DMSO solvent system tends to favor C3-alkenylation, whereas a switch to 1,4-dioxane/AcOH can promote C2-alkenylation.[17]
-
Directing Groups: Installing a directing group on the indole ring can force the palladium catalyst to activate a specific C-H bond, leading to high regioselectivity.
Table 2: Solvent-Controlled Regioselectivity in Oxidative Heck Reaction of Indoles
| Solvent System | Major Product | Proposed Mechanism | Citation |
| DMF / DMSO | C3-Alkenylated Indole | Palladation at C3, Heck-type reaction | [17] |
| 1,4-Dioxane / AcOH | C2-Alkenylated Indole | Different coordination or palladation pathway | [17] |
Experimental Protocols
Protocol 1: Continuous Flow Fischer Indole Synthesis
This protocol is adapted from methodologies designed to minimize byproduct formation through precise reaction control.[12]
-
Objective: To synthesize a target indole from a phenylhydrazine hydrochloride and a ketone (e.g., dihydrofuran) while minimizing the formation of dimeric and other thermal decomposition byproducts.
-
Reagents:
-
Phenylhydrazine hydrochloride (1.0 eq)
-
Ketone/Aldehyde (e.g., Dihydrofuran) (1.1 eq)
-
Solvent: Methanol/Water (2:1 mixture)
-
-
Apparatus: Syringe pump, Hastelloy or stainless steel reactor coil, oil bath, cooling loop, back-pressure regulator (set to ~40 bar).
-
Procedure:
-
Prepare a premixed solution of the phenylhydrazine hydrochloride and the ketone in the MeOH/H2O solvent mixture.
-
Degas the solution to remove dissolved oxygen.
-
Using the syringe pump, pump the solution through the reactor coil, which is immersed in an oil bath preheated to 150 °C. The residence time should be optimized (typically 20-60 minutes).
-
The reaction mixture immediately passes through a cooling loop (e.g., a short stainless steel loop at room temperature) to rapidly quench the reaction.
-
The cooled mixture passes through the back-pressure regulator.
-
Collect the output solution. The product is typically extracted with an organic solvent (e.g., ethyl acetate), washed with brine, dried over Na2SO4, and concentrated under reduced pressure.
-
This method often yields a product of high purity, potentially avoiding the need for column chromatography.[12]
-
Protocol 2: Deprotection of an N-Pivaloyl Indole
This protocol outlines a general method for removing the sterically bulky pivaloyl group, which is notoriously difficult to cleave.[3]
-
Objective: To remove the pivaloyl protecting group from an N-pivaloyl indole derivative.
-
Reagents:
-
N-Pivaloyl indole substrate (1.0 eq)
-
Lithium bis(trimethylsilyl)amide (LiN(SiMe3)2 or LHMDS), 1.0 M solution in THF (3.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
-
Procedure:
-
Dissolve the N-pivaloyl indole substrate in anhydrous THF under an inert atmosphere (e.g., Argon or Nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the LHMDS solution dropwise to the cooled, stirring solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by slowly adding a saturated aqueous solution of NH4Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to yield the deprotected indole.
-
References
- 1. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 2. Protecting group - Wikipedia [en.wikipedia.org]
- 3. mdpi.org [mdpi.org]
- 4. Application of the allyloxycarbonyl protecting group for the indole of Trp in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 7. byjus.com [byjus.com]
- 8. m.youtube.com [m.youtube.com]
- 9. mdpi.com [mdpi.com]
- 10. rochester.alma.exlibrisgroup.com [rochester.alma.exlibrisgroup.com]
- 11. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 14. Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Structural Confirmation of 2,3,3-Trimethyl-5-phenyl-3H-indole: Spectroscopic Methods vs. X-ray Crystallography
For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's three-dimensional structure is a critical step in chemical synthesis and characterization. This guide provides a comparative analysis of common analytical techniques for the structural elucidation of 2,3,3-Trimethyl-5-phenyl-3H-indole, weighing the merits of spectroscopic methods against the definitive standard of single-crystal X-ray diffraction.
Data Presentation: A Comparative Overview of Analytical Techniques
The following table summarizes the quantitative and qualitative data each technique provides for the structural analysis of an organic molecule like this compound.
| Technique | Type of Data Obtained | Information Provided | Limitations |
| X-ray Crystallography | Atomic Coordinates (Å), Bond Lengths (Å), Bond Angles (°), Torsion Angles (°), Unit Cell Dimensions (Å, °), Space Group | - Unambiguous 3D molecular structure - Absolute stereochemistry[1] - Intermolecular interactions in the solid state - Precise bond lengths and angles | - Requires a suitable, high-quality single crystal[1] - Crystal structure may not represent the solution-state conformation - Can be a time-consuming process |
| ¹H & ¹³C NMR Spectroscopy | Chemical Shift (ppm), Coupling Constants (Hz), Integration Values | - Connectivity of atoms (through-bond correlations)[2] - Number and electronic environment of unique protons and carbons[3][4] - Relative number of protons[4] - Insights into stereochemistry (NOE) | - Provides indirect structural information[1] - Complex spectra can be difficult to interpret - Does not provide bond lengths or angles directly |
| Mass Spectrometry (MS) | Mass-to-Charge Ratio (m/z) | - Molecular weight of the compound[5] - Molecular formula (with High-Resolution MS) - Structural information from fragmentation patterns[5] | - Does not provide information on stereochemistry or atom connectivity - Some compounds may not show a molecular ion peak[5] |
| FTIR Spectroscopy | Wavenumber (cm⁻¹) | - Presence of specific functional groups[6] - Information about bond types (e.g., C=N, C-H, aromatic C=C) | - Provides limited information about the overall molecular skeleton - Ambiguity can exist as different groups absorb in similar regions |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are generalized protocols for each of the key analytical techniques discussed.
Single-Crystal X-ray Diffraction (SCXRD)
X-ray crystallography provides the most definitive molecular structure.[7] The primary challenge lies in growing a high-quality single crystal.[1]
-
Crystal Growth: A purified sample of this compound is dissolved in a suitable solvent or solvent mixture to create a saturated or near-saturated solution.[8] Common crystallization techniques include:
-
Slow Evaporation: The solution is filtered into a clean vial, loosely covered, and left undisturbed to allow the solvent to evaporate slowly.[8]
-
Solvent Diffusion: A precipitant (a solvent in which the compound is insoluble) is carefully layered on top of the compound's solution. Crystals form at the interface as the solvents slowly mix.
-
Slow Cooling: A saturated solution is prepared at an elevated temperature and then allowed to cool slowly and undisturbed.[9]
-
-
Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a diffractometer and cooled under a stream of nitrogen gas (typically to ~100 K). It is then irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern of X-rays is recorded by a detector.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using computational methods to generate an initial electron density map, from which atomic positions are determined and refined to yield the final molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the connectivity and environment of atoms in a molecule in solution.[10]
-
Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard NMR tube. A small amount of a reference standard, typically tetramethylsilane (TMS), may be added.
-
Data Acquisition: The NMR tube is placed in the spectrometer's magnet. A series of radiofrequency pulses are applied to the sample.
-
Experiment Types:
-
¹H NMR: Provides information about the number, environment, and connectivity of hydrogen atoms.
-
¹³C NMR: Provides information about the number and type of carbon atoms.
-
2D NMR (e.g., COSY, HSQC, HMBC): These experiments are used to establish correlations between different nuclei, helping to piece together the complete molecular skeleton.
-
-
Data Processing: The resulting free induction decay (FID) signal is converted into a spectrum via a Fourier transform. The spectrum is then phased, baseline-corrected, and referenced to the solvent or TMS signal. The chemical shifts, coupling constants, and integrals are analyzed to deduce the structure.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental formula of a compound.[11]
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer. For volatile compounds, this can be via direct infusion or a gas chromatography (GC) inlet. For non-volatile compounds, a liquid chromatography (LC) inlet is common.[12]
-
Ionization: The sample molecules are converted into gas-phase ions.[5] Common ionization techniques for organic molecules include:
-
Electron Ionization (EI): A high-energy electron beam bombards the molecules, often causing fragmentation.[11]
-
Electrospray Ionization (ESI): A solution of the sample is sprayed through a charged capillary, creating ions. This is a "soft" technique that often leaves the molecular ion intact.
-
-
Mass Analysis: The ions are separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).[12]
-
Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum. The peak with the highest m/z is typically the molecular ion (M⁺ or [M+H]⁺), which gives the molecular weight.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[13][14]
-
Sample Preparation: The sample is prepared to be partially transparent to infrared radiation.[6]
-
Neat Sample (ATR): A small amount of the solid or liquid sample is placed directly onto an Attenuated Total Reflectance (ATR) crystal.
-
KBr Pellet: A small amount of the solid sample is finely ground with potassium bromide (KBr) powder and pressed into a thin, transparent pellet.[6]
-
-
Background Spectrum: A spectrum of the empty sample holder (or pure KBr pellet) is recorded as a background.
-
Sample Spectrum: The sample is placed in the instrument's infrared beam path, and the spectrum is recorded. The instrument measures which frequencies of infrared light are absorbed by the sample.
-
Data Analysis: The background is automatically subtracted from the sample spectrum. The resulting spectrum shows absorption bands at specific wavenumbers (cm⁻¹) corresponding to the vibrational frequencies of the functional groups in the molecule.
Visualization of the Structural Elucidation Workflow
The following diagram illustrates the logical workflow for confirming the structure of a synthesized compound like this compound, integrating both spectroscopic methods and the definitive crystallographic analysis.
References
- 1. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. mse.washington.edu [mse.washington.edu]
- 7. rigaku.com [rigaku.com]
- 8. How To [chem.rochester.edu]
- 9. journals.iucr.org [journals.iucr.org]
- 10. jchps.com [jchps.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. scientistlive.com [scientistlive.com]
- 13. ejournal.upi.edu [ejournal.upi.edu]
- 14. rtilab.com [rtilab.com]
A Comparative Guide to the Fluorescence Properties of Common Fluorophores and an Exploration of Substituted 3H-Indoles
For Researchers, Scientists, and Drug Development Professionals
Quantitative Comparison of Common Fluorophores
The following table summarizes the essential fluorescence properties of Fluorescein, Rhodamine B, and representative Coumarin derivatives. These values are crucial for predicting the performance of a fluorophore in a given application, influencing factors such as signal brightness and detection sensitivity.
| Fluorophore | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ_f) | Solvent |
| Fluorescein | 490[1] | 514[1] | 80,000 (at 498 nm in 0.1N NaOH)[1][2] | 0.79 - 0.95[1][3] | 0.1 M NaOH / Ethanol |
| Rhodamine B | 546[4] | 567[4] | 106,000 (at 542.8 nm in ethanol)[4] | 0.31 - 0.70[4][5] | Water / Ethanol |
| Coumarin 1 | 373 | 450 | 23,500 (at 373.2 nm in ethanol) | 0.73 | Ethanol |
| Coumarin 6 | 459 | 504 | 54,000 (at 459.2 nm in ethanol) | 0.78 | Ethanol |
| Coumarin Derivative (4e) | ~440 (emission) | - | - | 0.83[6] | DMSO |
Understanding the Fluorescence of Substituted 3H-Indoles
While specific data for 2,3,3-Trimethyl-5-phenyl-3H-indole remains elusive, research on other substituted 3H-indoles provides some insight into their potential photophysical behavior. A study on various 2-phenyl-3,3-dimethyl-3H-indole derivatives revealed that their spectroscopic and photophysical properties are influenced by substituent groups and solvent interactions[7]. For instance, the fluorescence quantum yields of these compounds were measured using 2-[(p-dimethylamino)phenyl]-3,3-dimethyl-3H-indole as a standard with a quantum yield of 0.33 in ethanol[7]. The study also highlighted that protonation of the ring nitrogen can lead to a highly planar cationic species, which can influence the fluorescence quenching mechanism[7]. Another investigation into 3-styrylindoles described their fluorescence spectral properties in both solution and solid-state, indicating that substitutions on the indole ring system significantly impact their emissive characteristics[8]. The lack of readily available data for this compound from major chemical suppliers underscores that it is likely a compound for early discovery research with uncharacterized photophysical properties[9].
Experimental Protocols
Accurate and reproducible measurement of fluorescence properties is fundamental to the characterization of any fluorophore. Below are detailed methodologies for determining key fluorescence parameters.
Measurement of Absorption and Emission Spectra
Objective: To determine the wavelengths of maximum absorption and emission.
Protocol:
-
Sample Preparation: Prepare a dilute solution of the fluorophore in a spectroscopic grade solvent (e.g., ethanol, water, DMSO). The concentration should be adjusted to have an absorbance between 0.05 and 0.1 at the absorption maximum to avoid inner filter effects.
-
Instrumentation: Use a calibrated spectrophotometer for absorption measurements and a spectrofluorometer for emission measurements.
-
Absorption Spectrum:
-
Record a baseline spectrum using a cuvette containing only the solvent.
-
Place the sample cuvette in the spectrophotometer and scan a range of wavelengths (e.g., 200-800 nm) to identify the wavelength of maximum absorbance (λ_abs).
-
-
Emission Spectrum:
-
Set the excitation wavelength of the spectrofluorometer to the determined λ_abs.
-
Scan a range of emission wavelengths, starting from ~10-20 nm above the excitation wavelength, to determine the wavelength of maximum emission (λ_em).
-
It is crucial to use a spectrofluorometer with corrected emission spectra to account for instrument-specific variations in detector sensitivity and grating efficiency.
-
Determination of Molar Extinction Coefficient (ε)
Objective: To quantify the light-absorbing capacity of the fluorophore at a specific wavelength.
Protocol:
-
Principle: The Beer-Lambert law (A = εcl) is used, where A is the absorbance, ε is the molar extinction coefficient, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).
-
Procedure:
-
Prepare a series of solutions of the fluorophore with known concentrations.
-
Measure the absorbance of each solution at the λ_abs.
-
Plot a graph of absorbance versus concentration.
-
The slope of the resulting linear fit will be equal to the molar extinction coefficient (assuming a path length of 1 cm)[10][11].
-
Determination of Fluorescence Quantum Yield (Φ_f)
Objective: To measure the efficiency of the fluorescence process.
Protocol (Relative Method):
-
Principle: The quantum yield of an unknown sample is determined by comparing its fluorescence intensity to that of a standard with a known quantum yield[12].
-
Standard Selection: Choose a standard fluorophore that absorbs and emits in a similar spectral region as the sample. For example, fluorescein or rhodamine B are common standards.
-
Procedure:
-
Prepare solutions of both the standard and the sample with identical absorbance at the same excitation wavelength. The absorbance should be kept below 0.1 to minimize reabsorption effects[12].
-
Measure the integrated fluorescence intensity (the area under the emission spectrum) for both the standard and the sample under identical experimental conditions (e.g., excitation wavelength, slit widths).
-
The quantum yield of the sample (Φ_sample) can be calculated using the following equation: Φ_sample = Φ_standard * (I_sample / I_standard) * (n_sample² / n_standard²) where I is the integrated fluorescence intensity and n is the refractive index of the solvent. If the same solvent is used for both the sample and the standard, the refractive index term cancels out[12].
-
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for determining key fluorescence properties.
Signaling Pathway and Application Context
Fluorophores are integral to visualizing a vast array of biological processes. For instance, they can be conjugated to antibodies for immunofluorescence, used as probes for ion concentrations, or to label specific cellular structures. The choice of fluorophore is often dictated by the specific application and the instrumentation available.
References
- 1. Fluorescein *CAS 2321-07-5* | AAT Bioquest [aatbio.com]
- 2. Extinction Coefficient [Fluorescein] | AAT Bioquest [aatbio.com]
- 3. What is the quantum yield of fluorescein? | AAT Bioquest [aatbio.com]
- 4. Rhodamine B *CAS 81-88-9* | AAT Bioquest [aatbio.com]
- 5. What is the quantum yield of rhodamine B? | AAT Bioquest [aatbio.com]
- 6. High quantum yield and pH sensitive fluorescence dyes based on coumarin derivatives: fluorescence characteristics and theoretical study | Scilit [scilit.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 10. Molar Extinction Coefficient Calculation [alphalyse.com]
- 11. How To Calculate Molar Extinction Coefficient [penangjazz.com]
- 12. jascoinc.com [jascoinc.com]
A Comparative Guide to the Chemical Reactivity of 2,3,3-Trimethyl-5-phenyl-3H-indole and its Positional Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the chemical reactivity of 2,3,3-trimethyl-5-phenyl-3H-indole and its positional isomers. Due to a lack of direct comparative experimental studies in the current literature, this guide establishes a predictive framework based on established principles of organic chemistry, specifically the electronic effects of substituents on aromatic systems. Detailed experimental protocols are provided to enable researchers to generate quantitative data for a direct comparison.
Introduction to 3H-Indole Isomers
The compounds under consideration are isomers of 2,3,3-trimethyl-phenyl-3H-indole, where the phenyl group is located at position 4, 5, 6, or 7 of the indole core. The core structure, 2,3,3-trimethyl-3H-indole (also known as 2,3,3-trimethylindolenine), is an isomer of the more common 1H-indole. The presence of the gem-dimethyl group at the 3-position prevents aromatization of the five-membered ring, leading to distinct reactivity patterns compared to 1H-indoles. The key reactive sites are the C2-methyl group and the benzene ring.
The position of the phenyl substituent is expected to significantly influence the electron density distribution within the 3H-indole system, thereby affecting the rates and outcomes of chemical reactions.
Theoretical Comparison of Reactivity
The chemical reactivity of these isomers is primarily dictated by the electronic influence of the phenyl substituent on the two main reactive sites: the C2-methyl group and the benzene portion of the indole core. The phenyl group can exert both inductive (-I) and resonance (mesomeric, +M or -M) effects.
1. Reactivity of the C2-Methyl Group (Knoevenagel Condensation):
The C2-methyl group in 3H-indoles is activated by the adjacent imine-like nitrogen and can participate in condensation reactions, such as the Knoevenagel condensation with aldehydes. The reactivity of this methyl group is dependent on the acidity of its protons. This acidity is, in turn, influenced by the stability of the resulting intermediate after deprotonation.
The phenyl substituent will influence the electron density on the nitrogen atom. A phenyl group at the 5- or 7-position is expected to have a more pronounced effect on the pyrrole-like part of the molecule through resonance.
-
5-Phenyl and 7-Phenyl Isomers: The phenyl group at these positions can participate in resonance with the π-system of the indole core. This delocalization can either increase or decrease the electron density on the nitrogen, depending on the specific resonance contributors. It is anticipated that these isomers will have a more significant impact on the reactivity of the C2-methyl group compared to the 4- and 6-phenyl isomers.
-
4-Phenyl and 6-Phenyl Isomers: The influence of the phenyl group at these positions on the C2-methyl group is expected to be primarily through inductive effects, which are generally weaker than resonance effects.
2. Electrophilic Aromatic Substitution on the Benzene Ring:
Electrophilic aromatic substitution (EAS) is a key reaction for functionalizing the benzene ring of the indole core. The rate and regioselectivity of EAS are governed by the electron-donating or electron-withdrawing nature of the substituents already present on the ring. The 3H-indole core itself is an activating group. The position of the phenyl substituent will further modulate this reactivity.
-
General Principle: Activating groups increase the rate of EAS, while deactivating groups decrease the rate[1][2]. The directing effect of the substituents determines the position of the incoming electrophile.
-
Hammett Plots: Studies on the electrophilic substitution of indoles have shown a linear relationship in Hammett plots, confirming that electron-donating substituents accelerate the reaction, while electron-withdrawing groups retard it[3]. Although specific Hammett data for phenyl-substituted 3H-indoles is not available, this general principle is expected to hold.
-
Predicted Reactivity Order for EAS: Based on the typical electronic effects of a phenyl substituent on an aromatic ring, we can predict the relative reactivity of the isomers towards electrophiles. The phenyl group is generally considered to be weakly activating or deactivating depending on the reaction. However, its position relative to the reactive sites on the benzene ring of the indole will be the determining factor for intramolecular comparison.
Data Presentation: Predicted Reactivity and Physicochemical Properties
The following table summarizes the predicted relative reactivity of the isomers and their key physicochemical properties. The reactivity is predicted based on theoretical electronic effects and requires experimental validation.
| Compound | CAS Number | Molecular Formula | Predicted Relative Reactivity of C2-Methyl Group | Predicted Relative Reactivity towards EAS |
| 2,3,3-Trimethyl-4-phenyl-3H-indole | Not available | C₁₇H₁₇N | Moderate | High |
| This compound | 294655-87-1 | C₁₇H₁₇N | High | Moderate |
| 2,3,3-Trimethyl-6-phenyl-3H-indole | Not available | C₁₇H₁₇N | Low | High |
| 2,3,3-Trimethyl-7-phenyl-3H-indole | Not available | C₁₇H₁₇N | High | Low |
Experimental Protocols
To quantitatively compare the chemical reactivity of these isomers, the following experimental protocols are proposed.
Protocol 1: Synthesis of Phenyl-Substituted 2,3,3-Trimethyl-3H-indole Isomers
Objective: To synthesize the 4-, 5-, 6-, and 7-phenyl isomers of 2,3,3-trimethyl-3H-indole for subsequent reactivity studies.
Method: Fischer Indole Synthesis followed by Suzuki Coupling.
Part A: Synthesis of Bromo-2,3,3-trimethyl-3H-indole Isomers
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the appropriate bromophenylhydrazine hydrochloride (e.g., (4-bromophenyl)hydrazine hydrochloride for the 5-bromo isomer) and 3-methyl-2-butanone (1.2 equivalents) in glacial acetic acid.
-
Reaction: Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water. Neutralize the solution with a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Characterization: Characterize the purified bromo-2,3,3-trimethyl-3H-indole isomer by ¹H NMR, ¹³C NMR, and mass spectrometry.
Part B: Suzuki Coupling to Synthesize Phenyl-Substituted Isomers
-
Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon), add the corresponding bromo-2,3,3-trimethyl-3H-indole isomer, phenylboronic acid (1.5 equivalents), palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2 equivalents).
-
Solvent: Add a degassed solvent mixture, such as toluene/ethanol/water (2:1:1).
-
Reaction: Heat the mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction by TLC.
-
Work-up: After completion, cool the reaction to room temperature and add water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.
-
Characterization: Characterize the final phenyl-substituted isomer by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Comparative Kinetics of Knoevenagel Condensation
Objective: To compare the reactivity of the C2-methyl group of the different isomers.
-
Reaction Setup: In separate, identical reaction vessels, dissolve each 2,3,3-trimethyl-phenyl-3H-indole isomer (0.1 mmol) and an aldehyde (e.g., benzaldehyde, 0.1 mmol) in a suitable solvent (e.g., ethanol, 5 mL). Add a catalytic amount of a base (e.g., piperidine, 0.01 mmol).
-
Reaction Monitoring: Maintain the reactions at a constant temperature (e.g., 50 °C). At regular time intervals, withdraw an aliquot from each reaction mixture and quench the reaction (e.g., by adding a dilute acid).
-
Analysis: Analyze the aliquots by a suitable quantitative method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), to determine the concentration of the product and the remaining starting material.
-
Data Analysis: Plot the concentration of the product versus time for each isomer. The initial slope of this curve will be proportional to the initial reaction rate. A higher slope indicates greater reactivity.
Protocol 3: Competitive Electrophilic Aromatic Substitution
Objective: To determine the relative reactivity of the benzene ring of the isomers towards an electrophile.
-
Reaction Setup: In a single reaction vessel, create an equimolar mixture of two different 2,3,3-trimethyl-phenyl-3H-indole isomers (e.g., the 5-phenyl and 6-phenyl isomers, 0.5 mmol each) in a suitable solvent (e.g., dichloromethane).
-
Reaction: Cool the mixture in an ice bath. Slowly add a limiting amount of an electrophilic reagent (e.g., N-bromosuccinimide, 0.1 mmol).
-
Reaction Quenching: After a set period (e.g., 15 minutes), quench the reaction by adding a solution of sodium thiosulfate.
-
Analysis: Analyze the product mixture using GC-MS or ¹H NMR with an internal standard to determine the relative ratio of the brominated products of the two isomers. A higher proportion of one product indicates a higher reactivity of the corresponding starting isomer.
-
Procedure Repetition: Repeat the experiment with different pairs of isomers to establish a complete reactivity order. A general procedure for comparing the relative rates of electrophilic aromatic substitution can be adapted for this purpose[4][5].
Mandatory Visualization
Caption: Synthesis of 2,3,3-trimethyl-phenyl-3H-indole isomers.
Caption: Workflow for comparing electrophilic aromatic substitution reactivity.
Relevance to Drug Development
The indole scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds and approved drugs[6][7][8]. While the biological activity of this compound itself is not extensively documented, its structural motifs are of interest to drug development professionals.
-
Scaffold for Library Synthesis: Understanding the differential reactivity of the isomers allows for the strategic design of compound libraries for high-throughput screening. By selectively functionalizing either the C2-methyl group or the benzene ring, a diverse set of derivatives can be generated.
-
Bioisosteric Replacement: The 3H-indole core can be considered a bioisostere of other heterocyclic systems. The phenyl substituent's position can be varied to fine-tune the steric and electronic properties of the molecule to optimize its interaction with biological targets.
-
Metabolic Stability: The substitution pattern on the aromatic ring can influence the metabolic stability of a drug candidate. A more electron-rich ring may be more susceptible to oxidative metabolism by cytochrome P450 enzymes. Therefore, understanding the relative reactivity can provide insights into potential metabolic hotspots.
Further research into the biological activities of these specific isomers is warranted to explore their potential in various therapeutic areas, including but not limited to oncology, infectious diseases, and neurodegenerative disorders, where indole derivatives have shown promise[9][10][11].
References
- 1. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. Grids I: Electrophilic Aromatic Substitution [scielo.org.mx]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. scribd.com [scribd.com]
- 5. scribd.com [scribd.com]
- 6. Indole: A promising scaffold for the discovery and development of potential anti-tubercular agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Indole – a promising pharmacophore in recent antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Antimycobacterial Activity of 3-Phenyl-1H-indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. omicsonline.org [omicsonline.org]
Cross-Validation of Experimental and Theoretical Data for 3H-Indoles: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of experimental and theoretical data for 3H-indoles, a class of heterocyclic compounds of significant interest in medicinal chemistry. By juxtaposing experimental findings with computational predictions, this document aims to offer a deeper understanding of their structure-activity relationships, spectroscopic properties, and potential as therapeutic agents. The following sections present quantitative data in structured tables, detailed experimental and computational protocols, and visualizations of relevant biological pathways and experimental workflows.
Spectroscopic Properties: A Tale of Two Spectras
The characterization of 3H-indoles heavily relies on spectroscopic techniques. Here, we compare the experimentally obtained spectroscopic data with theoretically calculated values for representative 3H-indole derivatives. The close correlation between the experimental and computed data validates the accuracy of the computational models in predicting the spectral features of these molecules.
Table 1: Comparison of Experimental and Theoretical UV-Vis Absorption Maxima (λmax) for Indole Derivatives
| Compound | Experimental λmax (nm) | Theoretical λmax (nm) | Reference (Experimental) | Reference (Theoretical) |
| Indole | 270 | 243 | [1] | [1] |
| External BN Indole I | 282 | 247 | [1] | [1] |
| Fused BN Indole II | 292 | 256 | [1] | [1] |
Table 2: Comparison of Experimental and Theoretical Vibrational Frequencies (cm⁻¹) for 3-hydroxy-3-(2-methyl-1H-indol-3-yl)indolin-2-one
| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Theoretical (DFT B3LYP/6-311+G) (cm⁻¹) | Assignment | Reference |
| O-H stretch | 3450 | 3448 | Hydroxyl group | [2] |
| N-H stretch | 3350 | 3352 | Indole N-H | [2] |
| C=O stretch | 1710 | 1712 | Carbonyl group | [2] |
| C=C stretch | 1620 | 1625 | Aromatic rings | [2] |
Biological Activity: From In Vitro Assays to In Silico Predictions
The therapeutic potential of 3H-indoles, particularly as anticancer agents, is a major area of research. This section compares experimental bioactivity data (IC50 values) with theoretical predictions from molecular docking and Quantitative Structure-Activity Relationship (QSAR) studies. The synergy between these approaches is crucial for rational drug design and lead optimization.
Table 3: Cross-Validation of Experimental Anticancer Activity and Theoretical Docking Scores for Indole Derivatives
| Compound | Cancer Cell Line | Experimental IC50 (µM) | Target Protein | Theoretical Docking Score (kcal/mol) | Reference (Experimental) | Reference (Theoretical) |
| Compound 5f | MDA-MB-468 | 8.2 | Not Specified | Not Available | [3] | - |
| Compound 5f | MCF-7 | 13.2 | Not Specified | Not Available | [3] | - |
| Compound U2 | MCF-7 | Sub-micromolar | Bcl-2 | Not Specified | [4] | [4] |
| Compound U3 | MCF-7 | Sub-micromolar | Bcl-2 | Not Specified | [4] | [4] |
| Pyrazolinyl-Indole HD05 | Leukemia | 78.76% inhibition at 10 µM | EGFR | Not Specified | [5] | [5] |
Experimental and Computational Protocols
Detailed methodologies are essential for the reproducibility and validation of scientific findings. Below are representative protocols for the synthesis and characterization of 3H-indoles, as well as the computational methods used to predict their properties.
Experimental Protocols
1. Synthesis of 3H-Indoles via Fischer Indole Synthesis [6][7][8]
-
Reaction: A substituted phenylhydrazine is reacted with an aldehyde or ketone under acidic conditions.
-
Catalysts: Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) or Lewis acids (e.g., ZnCl₂, AlCl₃) are commonly used.[6][7]
-
Procedure:
-
The phenylhydrazine and the carbonyl compound are dissolved in a suitable solvent (e.g., acetic acid).
-
The acid catalyst is added, and the mixture is stirred, often with heating.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is worked up by neutralization, extraction, and purification, typically by column chromatography.
-
-
Characterization: The structure of the synthesized 3H-indoles is confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry.[6]
2. Synthesis of 3H-Indoles via Iodine-Mediated Intramolecular Cyclization of Enamines [9][10][11]
-
Reaction: An enamine undergoes an intramolecular cyclization promoted by elemental iodine.
-
Reagents: Enamine substrate, elemental iodine (I₂), and a base (e.g., K₂CO₃).[9][11]
-
Procedure:
-
Characterization: The purified 3H-indole derivatives are characterized by ¹H NMR, ¹³C NMR, and other spectroscopic techniques.[11]
Computational Methodologies
1. Density Functional Theory (DFT) for Spectroscopic Predictions [2][12]
-
Software: Gaussian 09 or similar computational chemistry packages are used.[12]
-
Method: The geometry of the 3H-indole molecule is first optimized. Then, frequency calculations are performed to predict the IR spectrum, and Time-Dependent DFT (TD-DFT) is used for UV-Vis spectra.
-
Functional and Basis Set: A common choice is the B3LYP functional with a basis set such as 6-311+G(d,p).[2] The choice of functional and basis set can impact the accuracy of the predictions.
-
Analysis: The calculated vibrational frequencies are compared with experimental IR spectra for peak assignment. The calculated electronic transitions are compared with experimental UV-Vis absorption maxima.
2. Molecular Docking for Biological Activity Prediction [4][13][14]
-
Software: AutoDock, Schrödinger Maestro, or similar molecular modeling software.
-
Procedure:
-
A high-resolution crystal structure of the target protein is obtained from the Protein Data Bank (PDB).
-
The 3D structure of the 3H-indole ligand is generated and optimized.
-
The ligand is "docked" into the active site of the protein, and various possible binding poses are evaluated.
-
-
Scoring: A scoring function is used to estimate the binding affinity (e.g., in kcal/mol) for each pose. Lower scores typically indicate a more favorable binding interaction. These scores can then be correlated with experimental bioactivity data.
Visualizing the Data: Pathways and Workflows
Graphical representations are invaluable for understanding complex biological processes and experimental procedures. The following diagrams were generated using the Graphviz DOT language.
Signaling Pathways
Indole derivatives have been shown to modulate various signaling pathways implicated in cancer. The PI3K/Akt/mTOR pathway is a key regulator of cell growth, proliferation, and survival, and its inhibition is a major strategy in cancer therapy.[15]
Caption: PI3K/Akt/mTOR signaling pathway modulated by 3H-indole derivatives.
Experimental Workflow
The synthesis and analysis of 3H-indoles follow a systematic workflow, from the initial reaction to the final characterization and biological evaluation.
Caption: General workflow for the synthesis and analysis of 3H-indoles.
References
- 1. UV-Photoelectron Spectroscopy of BN Indoles: Experimental and Computational Electronic Structure Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ab initio and density functional theory studies on vibrational spectra of 3-hydroxy-3-(2-methyl-1H-indol-3-yl)indolin-2-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Potent Anticancer Activity of Novel Indole-Based Bcl-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 8. New 3H-indole synthesis by Fischer's method. Part I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Iodine-Mediated Synthesis of 3H-Indoles via Intramolecular Cyclization of Enamines [organic-chemistry.org]
- 10. Iodine-mediated synthesis of 3H-indoles via intramolecular cyclization of enamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. apps.dtic.mil [apps.dtic.mil]
- 13. Synthesis, Molecular Docking Analysis and in Vitro Biological Evaluation of Some New Heterocyclic Scaffolds-Based Indole Moiety as Possible Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ajchem-a.com [ajchem-a.com]
- 15. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative analysis of different synthetic routes to 2,3,3-Trimethyl-5-phenyl-3H-indole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of different synthetic methodologies for the preparation of 2,3,3-Trimethyl-5-phenyl-3H-indole, a key heterocyclic scaffold of interest in medicinal chemistry and materials science. We will explore two primary and viable routes: the direct Fischer indole synthesis and a two-step approach involving the synthesis of a bromo-intermediate followed by a Suzuki-Miyaura cross-coupling reaction. A third, less common method, the Bischler-Möhlau synthesis, will also be briefly discussed. This analysis is supported by experimental data from analogous reactions, detailed protocols, and a cost analysis of starting materials to aid in the selection of the most suitable method for your research needs.
At a Glance: Comparison of Synthetic Routes
| Parameter | Fischer Indole Synthesis | Two-Step: Fischer Indole Synthesis & Suzuki Coupling | Bischler-Möhlau Synthesis |
| Overall Yield | Moderate to Good (estimated) | High (potentially >70% over two steps) | Generally Low to Moderate |
| Number of Steps | 1 | 2 | 1 |
| Key Reagents | 4-Phenylphenylhydrazine, 3-Methyl-2-butanone, Acid catalyst | 4-Bromophenylhydrazine, 3-Methyl-2-butanone, Phenylboronic acid, Palladium catalyst, Base | α-Bromo ketone, Aniline derivative |
| Reaction Conditions | Typically requires elevated temperatures and acidic conditions. | First step is similar to Fischer indole synthesis. Second step requires an inert atmosphere and a palladium catalyst. | Often requires harsh conditions (high temperatures). |
| Starting Material Accessibility | 4-Phenylphenylhydrazine may need to be synthesized. | Starting materials are commercially available. | Requires a specific α-bromo ketone which may need to be synthesized. |
| Scalability | Potentially scalable. | Readily scalable. | Can be challenging to scale up due to harsh conditions and potential side reactions. |
| Purification | Standard chromatographic techniques. | Requires purification after each step. | Often challenging due to byproducts. |
Route 1: Direct Fischer Indole Synthesis
The Fischer indole synthesis is a classic and versatile method for constructing the indole ring system from an arylhydrazine and a ketone or aldehyde in the presence of an acid catalyst.[1][2][3][4] For the synthesis of this compound, this would involve the direct reaction of 4-phenylphenylhydrazine with 3-methyl-2-butanone.
Caption: Fischer Indole Synthesis of this compound.
Experimental Protocol (Proposed)
-
Preparation of 4-Phenylphenylhydrazine: 4-Phenylphenylhydrazine can be synthesized from 4-aminobiphenyl. The synthesis involves diazotization of 4-aminobiphenyl followed by reduction of the resulting diazonium salt.
-
Fischer Indole Synthesis: To a solution of 4-phenylphenylhydrazine (1 equivalent) in a suitable solvent such as ethanol or acetic acid, add 3-methyl-2-butanone (1.1 equivalents).
-
Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or polyphosphoric acid.
-
Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and neutralize it with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data (Estimated from similar reactions)[5][6]
| Parameter | Value |
| Yield | 60-80% |
| Purity | >95% after chromatography |
| Reaction Time | 4-12 hours |
| Reaction Temperature | Reflux |
Route 2: Two-Step Synthesis via Suzuki-Miyaura Coupling
This modern approach involves the initial synthesis of a halogenated indole precursor, followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce the phenyl group.[5][6] This method offers high yields and functional group tolerance.
Caption: Two-Step Synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 5-Bromo-2,3,3-trimethyl-3H-indole
A detailed procedure for this step has been reported with high yield.[7]
-
To a solution of 4-bromophenylhydrazine hydrochloride (1 equivalent) in ethanol, add 3-methyl-2-butanone (1.1 equivalents).
-
Add concentrated sulfuric acid (catalytic amount) and heat the mixture to reflux for 12 hours.
-
Cool the reaction mixture and quench with a 10% sodium bicarbonate solution.
-
Extract the product with diethyl ether, wash with water, and dry over anhydrous magnesium sulfate.
-
Evaporate the solvent to obtain the crude product, which can often be used in the next step without further purification.
Step 2: Suzuki-Miyaura Coupling
Based on general procedures for Suzuki couplings on indole systems.[8][9]
-
In a reaction vessel, combine 5-bromo-2,3,3-trimethyl-3H-indole (1 equivalent), phenylboronic acid (1.2 equivalents), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4, 0.05 equivalents), and a base such as potassium carbonate (2 equivalents).
-
Add a suitable solvent system, for example, a mixture of toluene and water.
-
Degas the mixture and then heat it to reflux under an inert atmosphere (e.g., nitrogen or argon) for 4-12 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture and add water.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate.
-
Purify the crude product by column chromatography.
Quantitative Data
Step 1: Fischer Indole Synthesis of Bromo-intermediate [7]
| Parameter | Value |
| Yield | ~96% |
| Purity | Used crude in the next step |
| Reaction Time | 12 hours |
| Reaction Temperature | Reflux |
Step 2: Suzuki-Miyaura Coupling (Estimated from similar reactions)
| Parameter | Value |
| Yield | 70-90% |
| Purity | >98% after chromatography |
| Reaction Time | 4-12 hours |
| Reaction Temperature | Reflux |
Route 3: Bischler-Möhlau Indole Synthesis
The Bischler-Möhlau synthesis is another classical method for indole formation, typically involving the reaction of an α-halo- or α-hydroxy-ketone with an excess of an aniline.[10][11][12] However, this method often requires harsh reaction conditions and can result in lower yields compared to the Fischer indole synthesis. For the target molecule, this would likely involve the reaction of a suitably substituted α-bromo ketone with 4-phenylaniline, which itself can be challenging to prepare. Due to these limitations and the lack of specific literature examples for this particular product, this route is generally considered less practical.
Economic Analysis of Starting Materials
| Reagent | Route | Supplier (Example) | Price (USD, per gram) |
| 4-Aminobiphenyl | Fischer (starting material for hydrazine) | Sigma-Aldrich | ~$49[11] |
| 4-Bromophenylhydrazine HCl | Two-Step | Sigma-Aldrich | ~$22[13] |
| 3-Methyl-2-butanone | Both | Thermo Fisher Scientific | ~$0.27[14][15] |
| Phenylboronic acid | Two-Step | Sigma-Aldrich | ~$2.30[16] |
| Pd(PPh3)4 | Two-Step | Sigma-Aldrich | ~$43.70[17] |
Note: Prices are approximate and subject to change. Bulk pricing may be significantly lower.
Conclusion
Both the direct Fischer indole synthesis and the two-step Fischer/Suzuki-Miyaura approach are viable methods for the synthesis of this compound.
-
The direct Fischer indole synthesis offers a more convergent, one-step approach. However, it is contingent on the availability or efficient synthesis of 4-phenylphenylhydrazine.
-
The two-step route via Suzuki-Miyaura coupling provides a more modular and potentially higher-yielding pathway. The starting materials are readily available, and the Suzuki coupling is a robust and well-established reaction. While it involves an additional step, the high yield of the initial bromination and the efficiency of the subsequent coupling make it an attractive option, particularly for laboratory-scale synthesis and for the generation of analogues with different aryl groups at the 5-position.
The Bischler-Möhlau synthesis is not recommended for this specific target due to its known limitations. The choice between the two primary routes will depend on factors such as the availability of starting materials, desired scale of the reaction, and the need for synthetic versatility. For most applications, the two-step Fischer/Suzuki-Miyaura approach is likely to be the more reliable and flexible strategy.
References
- 1. 4-Bromophenylhydrazine hydrochloride price,buy 4-Bromophenylhydrazine hydrochloride - chemicalbook [m.chemicalbook.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Fischer Indole Synthesis [organic-chemistry.org]
- 5. rose-hulman.edu [rose-hulman.edu]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. scribd.com [scribd.com]
- 10. labdepotinc.com [labdepotinc.com]
- 11. 4-Aminobiphenyl price,buy 4-Aminobiphenyl - chemicalbook [chemicalbook.com]
- 12. strem.com [strem.com]
- 13. 4-ブロモフェニルヒドラジン 塩酸塩 99% | Sigma-Aldrich [sigmaaldrich.com]
- 14. 3-Methyl-2-butanone, 98% 250 mL | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 15. 3-Methyl-2-butanone, 98% 250 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 16. Phenylboronic acid 0.95 Benzeneboronic acid [sigmaaldrich.com]
- 17. Tetrakis(triphenylphosphine)palladium(0) 99 14221-01-3 [sigmaaldrich.com]
A Comparative Guide to 2,3,3-Trimethyl-5-phenyl-3H-indole-Based Fluorescent Sensors for pH Measurement
For Researchers, Scientists, and Drug Development Professionals
This guide provides a performance benchmark of 2,3,3-trimethyl-5-phenyl-3H-indole-based fluorescent sensors, offering a comparison with commonly used alternative sensor platforms, namely rhodamine and fluorescein derivatives. The information is supported by experimental data from peer-reviewed literature and includes detailed methodologies for key performance indicator (KPI) evaluation.
Introduction to this compound-Based Sensors
Indole derivatives are a versatile class of heterocyclic compounds widely utilized in the development of fluorescent chemosensors. Their inherent photophysical properties, which can be finely tuned through synthetic modifications, make them excellent candidates for sensing various analytes, including pH.[1][2] The this compound scaffold, in particular, has been explored for its potential in creating sensitive and selective fluorescent probes. These sensors often operate on mechanisms such as Intramolecular Charge Transfer (ICT), where the protonation or deprotonation of the indole nitrogen in response to pH changes modulates the fluorescence output.[3][4]
Performance Benchmark: Indole vs. Alternatives
Direct comparative studies benchmarking this compound-based sensors against rhodamine and fluorescein derivatives under identical experimental conditions are limited in the current literature. However, by compiling available data, we can draw a comparative overview of their typical performance characteristics.
It is crucial to note that the data presented below is aggregated from different studies and may not represent a direct head-to-head comparison. For a definitive assessment, it is recommended to perform the benchmarking experiments outlined in Section 3.
| Performance Metric | 2,3,3-Trimethyl-3H-benzo[e]indole-based Sensor (H4)[3][4] | Typical Rhodamine B-based pH Sensors[2][5][6] | Typical Fluorescein-based pH Sensors[3][7][8] |
| pKa | 4.3[3][4] | 3.0 - 5.0 | ~6.4 |
| pH Range | 2.2 - 7.4 (linear range)[3][4] | Typically acidic to neutral | Neutral |
| Quantum Yield (Φ) | Not explicitly reported for H4. | Generally high (can be > 0.9) | High (~0.95 in basic conditions)[7] |
| Response Time | < 10 seconds[3][4] | Fast (seconds) | Fast (seconds) |
| Photostability | > 120 minutes[3][4] | Generally high | Moderate (prone to photobleaching)[7] |
| Excitation Max (λex) | Not explicitly reported for H4. | ~550 - 560 nm | ~490 nm |
| Emission Max (λem) | Not explicitly reported for H4. | ~570 - 580 nm | ~515 nm |
Experimental Protocols for Benchmarking Fluorescent Sensors
To facilitate a direct and objective comparison, the following standardized protocols are recommended for benchmarking the performance of this compound-based sensors against other fluorescent probes.
Determination of pKa
The pKa, the pH at which the protonated and deprotonated forms of the sensor are in equal concentration, is a critical parameter for pH sensors. It can be determined spectrophotometrically or spectrofluorometrically.
Protocol:
-
Prepare a series of buffer solutions of known pH values spanning a wide range (e.g., pH 2 to 12).
-
Prepare a stock solution of the fluorescent sensor in a suitable solvent (e.g., DMSO or ethanol).
-
Add a small, constant aliquot of the sensor stock solution to each buffer solution to achieve the desired final concentration (typically in the micromolar range).
-
Measure the fluorescence intensity of each solution at the emission maximum after excitation at the appropriate wavelength.
-
Plot the fluorescence intensity as a function of pH.
-
Fit the data to the Henderson-Hasselbalch equation or determine the inflection point of the resulting sigmoidal curve. The pH at the inflection point corresponds to the pKa.[9][10][11]
Determination of Fluorescence Quantum Yield (Φ)
The fluorescence quantum yield represents the efficiency of the fluorescence process. It is the ratio of photons emitted to photons absorbed. The comparative method using a well-characterized standard is a common and reliable approach.[4][12][13]
Protocol:
-
Select a suitable quantum yield standard with a known quantum yield and similar excitation and emission properties to the sensor being tested (e.g., quinine sulfate, rhodamine 6G).
-
Prepare a series of solutions of both the standard and the test sensor at different, low concentrations (absorbance < 0.1 at the excitation wavelength) in the same solvent.
-
Measure the UV-Vis absorbance spectra of all solutions.
-
Measure the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings.
-
Integrate the area under the emission spectra for both the standard and the test sensor.
-
Plot the integrated fluorescence intensity versus absorbance for both the standard and the test sensor. The plots should be linear.
-
Calculate the quantum yield of the test sensor using the following equation: Φ_sample = Φ_std * (m_sample / m_std) * (η_sample^2 / η_std^2) where Φ is the quantum yield, m is the slope of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.
Assessment of Photostability
Photostability is the ability of a fluorophore to resist photodegradation when exposed to light.
Protocol:
-
Prepare a solution of the fluorescent sensor in a buffer at a pH where it is fluorescent.
-
Place the solution in a cuvette within a spectrofluorometer.
-
Continuously expose the sample to the excitation light source at a fixed wavelength and intensity.
-
Record the fluorescence intensity at the emission maximum at regular time intervals over an extended period (e.g., 1-2 hours).
-
Plot the fluorescence intensity as a function of time. A decrease in intensity indicates photobleaching. The rate of decay can be quantified and compared between different sensors.[14][15][16]
Determination of Selectivity and Interference
Selectivity experiments are crucial to determine if the sensor's response is specific to pH and not affected by other ions or molecules that may be present in a sample.
Protocol:
-
Prepare solutions of the fluorescent sensor in a buffer at a specific pH.
-
Add potential interfering species (e.g., common metal ions like Na+, K+, Ca2+, Mg2+, and biologically relevant molecules) to the sensor solutions at concentrations significantly higher than that of the sensor.
-
Measure the fluorescence intensity before and after the addition of the interfering species.
-
Compare the fluorescence response to that observed with a pH change to assess the degree of interference. A minimal change in fluorescence in the presence of other species indicates high selectivity for pH.[14][17][18]
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the general signaling mechanism of an ICT-based indole sensor and a typical experimental workflow for benchmarking.
References
- 1. [PDF] Fluorescein Derivatives as Fluorescent Probes for pH Monitoring along Recent Biological Applications | Semantic Scholar [semanticscholar.org]
- 2. A library of Rhodamine6G-based pH-sensitive fluorescent probes with versatile in vivo and in vitro applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of rhodamine 6G, rhodamine B and rhodamine 101 spirolactam based fluorescent probes: A case of pH detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Rhodamine B-Based “Turn-On” Fluorescent Probe for Selective Fe3+ Ions Detection [mdpi.com]
- 7. Fluorescein Derivatives as Fluorescent Probes for pH Monitoring along Recent Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. researchgate.net [researchgate.net]
- 11. ulm.edu [ulm.edu]
- 12. ATTO-TEC GmbH - Determination of Fluorescence Quantum Yield [atto-tec.com]
- 13. chem.uci.edu [chem.uci.edu]
- 14. Fluorescent Probes for Sensitive and Selective Detection of pH Changes in Live Cells in Visible and Near-infrared Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 15. database.ich.org [database.ich.org]
- 16. pharmatutor.org [pharmatutor.org]
- 17. mdpi.com [mdpi.com]
- 18. pubs.acs.org [pubs.acs.org]
Comparative Guide to the Reproducibility and Validation of Experiments Involving 2,3,3-Trimethyl-5-phenyl-3H-indole and Alternatives
This guide provides a comparative analysis of experimental methodologies and performance data for 2,3,3-Trimethyl-5-phenyl-3H-indole and its alternatives in key research applications. The content is intended for researchers, scientists, and drug development professionals to facilitate experimental design, validation, and reproducibility.
Introduction to this compound
This compound belongs to the indole class of heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science. The indole nucleus is a prevalent scaffold in numerous natural products, pharmaceuticals, and functional materials. The specific substitution pattern of a phenyl group at the C5 position and trimethyl groups at C2 and C3 suggests potential applications in areas where tailored electronic and steric properties are crucial, such as in the development of enzyme inhibitors and fluorescent probes.
This guide will explore the synthesis and application of a representative 5-phenyl-3H-indole derivative, acknowledging the limited direct experimental data on this compound, and compare it with established alternatives in relevant experimental contexts.
I. Synthesis and Characterization
The synthesis of this compound can be conceptually approached through two well-established synthetic strategies: the Fischer indole synthesis for the formation of the indole core and a subsequent Suzuki-Miyaura coupling for the introduction of the C5-phenyl group.
A. Fischer Indole Synthesis of the 3H-Indole Core
The Fischer indole synthesis is a robust and widely used method for the preparation of indoles from an arylhydrazine and a ketone or aldehyde under acidic conditions.[1][2] For the synthesis of the 2,3,3-trimethyl-3H-indole core, 4-substituted phenylhydrazine and 3-methyl-2-butanone (isopropyl methyl ketone) would be the key starting materials.
Experimental Protocol: Fischer Indole Synthesis of 2,3,3,5-Tetramethyl-3H-indole (as a procedural analogue)
A mixture of p-tolylhydrazine hydrochloride (1.62 mmol) and isopropyl methyl ketone (1.62 mmol) is added to glacial acetic acid (0.03 mol). The mixture is refluxed for 2.25 hours with stirring. The completion of the reaction is monitored by TLC. After cooling, the mixture is neutralized with 1 M NaOH, diluted with water (100 mL), and extracted with chloroform (3 x 100 mL). The combined organic layers are dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product is purified by silica gel column chromatography to yield 2,3,3,5-tetramethyl-3H-indole.[3]
Characterization Data for 2,3,3,5-Tetramethyl-3H-indole: [3]
-
¹H-NMR (CDCl₃, ppm): δ 1.16 (s, 6H, 2×CH₃), 2.1 (s, 3H, Ar-CH₃), 2.24 (s, 3H, N=C-CH₃), 6.7-6.9 (b, 1H, Ar-H), 6.87 (s, 1H, Ar-H), 7.1-7.2 (b, 1H, Ar-H).
-
¹³C-NMR (CDCl₃, ppm): δ 19.9, 24.6, 25.1, 37.8, 121.9, 127.6, 129.3, 136.6, 148.8, 152.7, 164.6.
-
UV-Vis (EtOH): λmax 217 nm, 262 nm.
-
IR (cm⁻¹): 2940, 1680, 1570, 1450, 1363, 1190, 810.
B. Suzuki-Miyaura Coupling for C5-Phenylation
The introduction of the phenyl group at the C5 position is efficiently achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction couples an organoboron compound (phenylboronic acid) with a halide (e.g., 5-bromo-2,3,3-trimethyl-3H-indole).[4]
Experimental Protocol: Suzuki-Miyaura Coupling of 5-Bromo-1,3,3-trimethyl-3H-indolium iodide with Phenylboronic Acid (as a procedural analogue)
To a reaction vessel containing 5-bromo-1,3,3-trimethyl-3H-indolium iodide (1 equivalent), phenylboronic acid (1.3 equivalents), and a palladium catalyst such as Pd(PPh₃)₄ (e.g., 2 mol%) is added a suitable solvent (e.g., a mixture of dioxane and water) and a base (e.g., K₂CO₃ or K₃PO₄, 2 equivalents).[5] The reaction mixture is heated under an inert atmosphere (e.g., at 100°C) for several hours until the starting material is consumed, as monitored by TLC or GC-MS. After cooling, the reaction mixture is partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.[6][7]
Caption: Mechanism of action for indole-based tubulin inhibitors.
III. Application in Bioimaging: Fluorescent Probes
The indole scaffold is inherently fluorescent, and its photophysical properties can be tuned by chemical modification, making indole derivatives attractive candidates for fluorescent probes. [8][9]The introduction of a phenyl group at the C5 position can extend the π-conjugation, potentially red-shifting the emission and improving the quantum yield.
A. Performance of Indole-Based Fluorescent Probes
A study by Liu et al. designed and synthesized novel indole derivatives based on a donor-π-acceptor (D-π-A) concept. These compounds exhibited positive solvatochromism and their fluorescence was sensitive to pH, making them suitable as colorimetric pH sensors. [10][11]Another study reported an indole-based near-infrared fluorescent "turn-on" probe for hydrogen peroxide (H₂O₂) with a low limit of detection (25.2 nM), enabling sensitive imaging in living cells and zebrafish. [12]
B. Alternative: Fluorescein
Fluorescein and its derivatives are widely used fluorescent probes known for their high quantum yields and excellent photostability. However, they can be susceptible to photobleaching and their fluorescence is pH-dependent, which can be a limitation in certain applications.
C. Comparative Data
| Probe | Analyte | Excitation Max (nm) | Emission Max (nm) | Quantum Yield | Citation |
| 5-Hydroxyindole (in cyclohexane) | - | ~300 | ~325 | Not specified | [9] |
| Indole-based H₂O₂ Probe | H₂O₂ | ~650 (NIR) | ~700 (NIR) | Not specified | [12] |
| Fluorescein (at pH 9) | pH | ~490 | ~515 | ~0.95 | General Knowledge |
D. Experimental Protocol: pH-Sensing with an Indole-Based Probe
-
Reagents: Indole-based fluorescent probe, buffer solutions of varying pH (e.g., Britton-Robinson buffer), and a spectrofluorometer.
-
Procedure:
-
A stock solution of the indole probe is prepared in a suitable solvent (e.g., DMSO or ethanol).
-
The probe is diluted to a final concentration (e.g., 1-10 µM) in buffer solutions of different pH values.
-
The solutions are incubated for a short period to allow for equilibration.
-
The fluorescence emission spectra are recorded for each pH value using a fixed excitation wavelength.
-
The fluorescence intensity at the emission maximum is plotted against the pH to determine the probe's pKa and dynamic range.
-
Logical Relationship: Design of a D-π-A Indole-Based Fluorescent Probe
Caption: Design principle of a D-π-A indole fluorescent probe.
IV. Conclusion
References
- 1. mdpi.com [mdpi.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tcichemicals.com [tcichemicals.com]
- 5. dspace.mit.edu [dspace.mit.edu]
- 6. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]
- 7. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Small-molecule fluorogenic probes based on indole scaffold - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Novel Indole Derivative with Superior Photophysical Performance for Fluorescent Probe, pH-Sensing, and Logic Gates [mdpi.com]
- 11. A Novel Indole Derivative with Superior Photophysical Performance for Fluorescent Probe, pH-Sensing, and Logic Gates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An indole-based near-infrared fluorescent "Turn-On" probe for H2O2: Selective detection and ultrasensitive imaging of zebrafish gallbladder - PubMed [pubmed.ncbi.nlm.nih.gov]
Phenyl Substitution at C5: A Double-Edged Sword for Indole's Photophysical Properties
The introduction of a phenyl group at the C5 position of the indole ring significantly alters its photophysical behavior, leading to a bathochromic shift in both absorption and emission spectra, alongside a potential decrease in fluorescence quantum yield. This modification, while enhancing absorption in the near-visible region, can introduce non-radiative decay pathways that quench fluorescence, a critical consideration for applications in fluorescence spectroscopy and drug development.
Substitution on the indole scaffold is a common strategy to tune its photophysical properties for various applications, including fluorescent probes and pharmacophores. The phenyl group, with its extended π-system, is a particularly interesting substituent. When attached at the C5 position, it directly influences the electronic structure of the indole core, leading to observable changes in how the molecule interacts with light.
Comparative Photophysical Data
| Photophysical Parameter | Indole (in Cyclohexane) | Indole (in Ethanol) | 5-Phenylindole (Predicted Trends) |
| Absorption Maximum (λabs) | ~287 nm | ~288 nm | Bathochromic (Red) Shift |
| Emission Maximum (λem) | ~298 nm | ~310 nm | Bathochromic (Red) Shift |
| Fluorescence Quantum Yield (Φf) | ~0.4 | ~0.3 | Likely Decreased |
| Fluorescence Lifetime (τf) | ~4.6 ns | ~3.9 ns | Potentially Shorter |
Note: The data for indole is compiled from various literature sources. The predicted trends for 5-phenylindole are based on the general effects of aryl substitution on the indole chromophore.
The expected bathochromic shift in the absorption and emission spectra of 5-phenylindole is a direct consequence of the extended π-conjugation provided by the phenyl ring. This extension of the chromophore lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in the absorption and emission of lower-energy (longer wavelength) light.
However, the introduction of the phenyl group can also introduce new deactivation pathways for the excited state. Torsional motion between the indole and phenyl rings can lead to non-radiative decay, effectively competing with fluorescence and thereby reducing the fluorescence quantum yield and lifetime. The extent of this quenching effect is often dependent on the solvent environment and the specific conformation of the molecule.
Experimental Protocols
The characterization of the photophysical properties of indole and its derivatives involves a suite of spectroscopic techniques. Below are detailed methodologies for key experiments.
Steady-State Absorption and Fluorescence Spectroscopy
Objective: To determine the absorption and emission maxima of the compound.
Methodology:
-
Sample Preparation: Prepare dilute solutions (typically 1-10 µM) of the indole derivative in a spectroscopic grade solvent (e.g., cyclohexane, ethanol) in a standard 1 cm path length quartz cuvette.
-
Absorption Measurement: Record the absorption spectrum using a UV-Vis spectrophotometer over a wavelength range of 200-400 nm. The wavelength of maximum absorbance (λabs) is determined from the resulting spectrum.
-
Fluorescence Measurement: Using a spectrofluorometer, excite the sample at its absorption maximum (λabs). Record the emission spectrum over a wavelength range starting from the excitation wavelength to approximately 600 nm. The wavelength of maximum emission (λem) is determined from this spectrum.
Fluorescence Quantum Yield Determination (Relative Method)
Objective: To determine the efficiency of the fluorescence process.
Methodology:
-
Standard Selection: Choose a well-characterized fluorescence standard with a known quantum yield (Φf,std) that absorbs and emits in a similar spectral region to the sample. For indole derivatives, quinine sulfate in 0.1 M H2SO4 (Φf,std = 0.54) is a common standard.
-
Absorbance Matching: Prepare a series of solutions of both the standard and the sample with absorbances below 0.1 at the excitation wavelength to avoid inner filter effects.
-
Fluorescence Spectra Acquisition: Record the fluorescence spectra of all solutions under identical experimental conditions (excitation wavelength, slit widths).
-
Data Analysis: Integrate the area under the emission spectra for both the standard and the sample. The quantum yield of the sample (Φf,sample) is calculated using the following equation:
Φf,sample = Φf,std × (Isample / Istd) × (Astd / Asample) × (nsample2 / nstd2)
where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
Time-Resolved Fluorescence Spectroscopy
Objective: To measure the excited-state lifetime of the fluorophore.
Methodology:
-
Instrumentation: Utilize a time-correlated single-photon counting (TCSPC) system.
-
Excitation: Excite the sample with a pulsed light source (e.g., a picosecond laser diode) at a wavelength corresponding to the sample's absorption maximum.
-
Detection: Detect the emitted photons using a high-speed detector (e.g., a microchannel plate photomultiplier tube).
-
Data Analysis: The instrument measures the time delay between the excitation pulse and the detection of the emitted photon. By collecting a histogram of these delay times, a fluorescence decay curve is generated. This curve is then fitted to an exponential decay function to determine the fluorescence lifetime (τf).
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the photophysical characterization of indole derivatives.
Caption: Workflow for the synthesis and photophysical characterization of 5-phenylindole.
Signaling Pathways and Logical Relationships
The photophysical processes occurring in indole and its derivatives can be represented as a signaling pathway. Upon absorption of a photon, the molecule is promoted to an excited singlet state (S₁). From this state, it can relax back to the ground state (S₀) via several pathways: fluorescence (radiative decay), internal conversion (non-radiative decay), or intersystem crossing to the triplet state (T₁), which can then undergo phosphorescence or non-radiative decay.
Caption: Jablonski diagram illustrating the photophysical pathways of an indole derivative.
Stability of Substituted 3H-Indoles: A Comparative Analysis for Researchers
For researchers, scientists, and professionals in drug development, understanding the inherent stability of molecular scaffolds is paramount. The 3H-indole nucleus, a structural isomer of the more common 1H-indole, is a component of various bioactive molecules. However, its non-aromatic pyrrole ring often renders it less stable. This guide provides a comparative analysis of the stability of different substituted 3H-indoles, supported by available experimental data and detailed methodologies.
Influence of Substitution on 3H-Indole Stability: An Overview
The stability of the 3H-indole core is significantly influenced by the nature and position of its substituents. While comprehensive comparative studies across a wide range of substituted 3H-indoles under standardized stress conditions are limited in publicly available literature, existing research and general chemical principles allow for key insights.
Electron-donating groups, particularly on the benzenoid ring, can increase the electron density of the molecule, potentially influencing its susceptibility to oxidation. Conversely, electron-withdrawing groups may affect the reactivity of the imine functionality in the five-membered ring. Steric hindrance around the reactive centers of the 3H-indole can also play a crucial role in determining its stability.
Comparative Stability Data
The following table summarizes available data on the stability of various indole derivatives, including some 3H-indoles and related structures, under different conditions. It is important to note that direct comparison is challenging due to varying experimental setups across different studies.
| Compound/Class | Substituent(s) | Condition | Observation |
| 3H-Indole (general) | - | Air/Solution | Generally considered less stable than 1H-indole due to lack of aromaticity in the pyrrole ring. Prone to tautomerization, hydrolysis, and oxidation. |
| 2-Methylindoles | 2-CH₃ | Air | Readily auto-oxidized, even when stored in a dark brown bottle. |
| 3-Methylindole | 3-CH₃ | Methanogenic consortium | Hydroxylated at the 2-position, but not further metabolized.[1] |
| 3-Indolyl Acetate | 3-CH₂COO⁻ | Methanogenic consortium | Deacetylated to indoxyl, which was not further metabolized.[1] |
| Indoles with 3-OH or 3-COOH | 3-OH or 3-COOH | Methanogenic consortium | The presence of electron-withdrawing groups at the 3-position inhibited hydroxylation.[1] |
| 3,3-Disubstituted Indoline | 3,3-disubstituted | Solution (in NMR tube) | Oxidized to 2-oxindole.[2] |
| Spiro-indoline | Spirocyclic at C3 | Solution (in NMR tube) | Undergoes aromatization of the indole ring.[2] |
| 3-Arylazoindoles (Z-isomers) | Various aryl groups | Toluene, DMSO, MeOH | Thermal lifetimes vary with substitution and solvent, ranging from microseconds to seconds. For example, the p-nitro derivative (Z-7a) showed a longer lifetime than the o-morpholino derivative (Z-5a). |
| 6-(pyrrolidin-1-yl)-1H-indole derivatives | 6-pyrrolidinyl | Thermal analysis | Increasing the electron-donating ability of the indole moiety can lead to a decrease in thermal stability.[3] |
Experimental Protocols
To assess the stability of substituted 3H-indoles, a forced degradation study is typically performed. This involves subjecting the compound to a variety of stress conditions to predict its degradation pathways and intrinsic stability.
General Protocol for Forced Degradation Studies
1. Acidic and Basic Hydrolysis:
-
Objective: To determine the susceptibility of the 3H-indole to hydrolysis under acidic and basic conditions.
-
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol, acetonitrile).
-
For acidic hydrolysis, dilute the stock solution with 0.1 M to 1 M hydrochloric acid to a final concentration of approximately 1 mg/mL.
-
For basic hydrolysis, dilute the stock solution with 0.1 M to 1 M sodium hydroxide to a final concentration of approximately 1 mg/mL.
-
Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).
-
At each time point, withdraw an aliquot, neutralize it if necessary, and dilute to a suitable concentration for analysis.
-
Analyze the samples by a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC), to quantify the remaining parent compound and detect any degradation products.
-
2. Oxidative Degradation:
-
Objective: To assess the stability of the 3H-indole in the presence of an oxidizing agent.
-
Procedure:
-
Prepare a stock solution of the test compound.
-
Dilute the stock solution with a solution of hydrogen peroxide (typically 3-30%) to a final concentration of approximately 1 mg/mL.
-
Keep the solution at room temperature for a defined period, protected from light.
-
At specified time intervals, withdraw aliquots for analysis by HPLC.
-
3. Thermal Degradation:
-
Objective: To evaluate the stability of the 3H-indole at elevated temperatures.
-
Procedure:
-
Place the solid compound in a controlled temperature and humidity chamber (e.g., 60°C / 75% RH).
-
For solution stability, incubate a solution of the compound at an elevated temperature (e.g., 60°C).
-
At various time points, collect samples and analyze for degradation.
-
4. Photostability:
-
Objective: To determine the effect of light on the stability of the 3H-indole.
-
Procedure:
-
Expose the solid compound and a solution of the compound to a light source with a specific illumination (e.g., ICH option 1: UV-A and visible light).
-
Concurrently, keep control samples protected from light.
-
After a defined exposure period, analyze both the exposed and control samples to determine the extent of photodegradation.
-
Visualization of Factors Influencing 3H-Indole Stability
The following diagram illustrates the key factors that can influence the stability of a substituted 3H-indole.
Caption: Key factors affecting the stability of the 3H-indole core.
Experimental Workflow for Stability Assessment
The logical flow for conducting a stability study of a substituted 3H-indole is depicted in the following diagram.
Caption: A typical workflow for assessing 3H-indole stability.
Conclusion
References
- 1. Degradation of substituted indoles by an indole-degrading methanogenic consortium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Screening, identification, and degradation characteristics of 3-methylindole degrading bacteria [frontiersin.org]
Validating the Purity of 2,3,3-Trimethyl-5-phenyl-3H-indole: A Comparative Guide to Elemental Analysis
In the landscape of pharmaceutical research and drug development, the meticulous confirmation of a compound's purity is a cornerstone of reliable and reproducible results. For novel heterocyclic compounds such as 2,3,3-Trimethyl-5-phenyl-3H-indole, a versatile intermediate in organic synthesis, elemental analysis serves as a fundamental and robust technique for purity validation. This guide provides a comprehensive comparison of elemental analysis with other common analytical methods, supported by experimental protocols and data presentation to aid researchers in selecting the most appropriate validation strategy.
Theoretical vs. Experimental Purity Assessment
Elemental analysis by combustion is a quantitative technique that determines the percentage composition of carbon (C), hydrogen (H), and nitrogen (N) in a sample.[1][2] The experimentally determined percentages are then compared against the theoretical values calculated from the compound's molecular formula, C₁₇H₁₇N.[3] A close correlation between the experimental and theoretical values is a strong indicator of the sample's purity. For a compound to be considered pure, the experimentally determined values should typically fall within ±0.4% of the calculated theoretical values.[4]
Table 1: Comparison of Theoretical and Simulated Experimental Elemental Analysis Data for this compound
| Element | Theoretical % | Experimental % (Sample A) | Deviation | Purity Assessment |
| Carbon (C) | 86.77% | 86.65% | -0.12% | High Purity |
| Hydrogen (H) | 7.28% | 7.35% | +0.07% | High Purity |
| Nitrogen (N) | 5.95% | 5.88% | -0.07% | High Purity |
Comparative Analysis of Purity Validation Techniques
While elemental analysis is a powerful tool for determining bulk composition, it is often complemented by other analytical techniques to provide a comprehensive purity profile.[5] Each method offers unique advantages in terms of sensitivity, specificity, and the nature of impurities it can detect.
Table 2: Comparison of Purity Validation Methods for Organic Compounds
| Method | Principle | Advantages | Limitations |
| Elemental Analysis | Combustion of the sample and quantification of resulting elemental gases (CO₂, H₂O, N₂).[1][2] | Fast, simple, inexpensive, and provides fundamental confirmation of elemental composition.[1] | Not suitable for trace element analysis; does not identify the nature of impurities.[5] |
| High-Performance Liquid Chromatography (HPLC) | Separation of components in a mixture based on their differential partitioning between a stationary and a mobile phase.[6] | High resolution and sensitivity for detecting and quantifying impurities. | Requires a suitable reference standard and method development can be time-consuming. |
| High-Resolution Mass Spectrometry (HRMS) | Provides a highly accurate mass measurement of the parent ion, allowing for the determination of the elemental formula.[4] | Extremely sensitive and specific for confirming molecular formula. | May not be quantitative without appropriate standards and can be destructive to the sample. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the molecular structure and can be used to identify and quantify impurities.[4] | Provides structural confirmation and can detect impurities without a reference standard (qNMR). | Lower sensitivity compared to chromatographic methods.[7] |
| Thin-Layer Chromatography (TLC) | A simple chromatographic technique for separating non-volatile mixtures.[7][8] | Rapid, inexpensive, and useful for monitoring reaction progress and preliminary purity assessment.[7] | Primarily qualitative and has lower resolution compared to HPLC. |
Experimental Workflow and Protocols
A systematic approach is crucial for obtaining accurate and reliable results in purity validation. The following workflow outlines the key stages of validating the purity of this compound using elemental analysis.
Caption: Workflow for Purity Validation using Elemental Analysis.
Detailed Experimental Protocol for Elemental Analysis
-
Instrument Calibration: Calibrate the elemental analyzer using a certified standard of known elemental composition (e.g., acetanilide) to ensure accuracy.
-
Sample Preparation:
-
Accurately weigh 1-3 mg of the dried this compound sample into a tin capsule.
-
Fold the capsule to ensure no sample is lost and introduce it into the instrument's autosampler.
-
-
Combustion:
-
The sample is dropped into a high-temperature furnace (typically 900-1200°C) with a constant stream of pure oxygen.
-
Combustion converts the carbon, hydrogen, and nitrogen in the sample into carbon dioxide (CO₂), water (H₂O), and nitrogen gas (N₂), respectively.
-
-
Gas Separation and Detection:
-
The resulting gases are passed through a gas chromatography column to separate them.
-
A thermal conductivity detector (TCD) measures the concentration of each gas.
-
-
Data Analysis:
-
The instrument's software calculates the percentage of C, H, and N in the original sample based on the detector's response and the initial sample weight.
-
Compare the experimental percentages to the theoretical values for C₁₇H₁₇N. The deviation should be within the acceptable limit of ±0.4% for the sample to be considered pure.[4]
-
Conclusion
Elemental analysis is a direct and reliable method for verifying the elemental composition and, by extension, the purity of this compound. While it provides a foundational assessment of bulk purity, a comprehensive purity analysis, particularly for drug development purposes, should involve orthogonal methods like HPLC and HRMS to detect and identify potential impurities that may not be apparent from elemental analysis alone. The choice of analytical technique should be guided by the specific requirements of the research, regulatory standards, and the intended application of the compound.
References
- 1. azom.com [azom.com]
- 2. Elemental Analysis - Organic & Inorganic Compounds | ELTRA [eltra.com]
- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. measurlabs.com [measurlabs.com]
- 6. Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of 2,3,3-Trimethyl-5-phenyl-3H-indole: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, proper chemical handling and disposal are paramount for ensuring a safe and compliant laboratory environment. This guide provides a detailed framework for the proper disposal of 2,3,3-Trimethyl-5-phenyl-3H-indole, a compound utilized in various research applications.
Essential Safety and Hazard Information
Prior to handling or disposal, it is crucial to be aware of the potential hazards associated with similar indole-based compounds. The following table summarizes key data from the SDS of 2,3,3-Trimethylindolenine and represents the type of information that should be sought for this compound.
| Property | Value (for 2,3,3-Trimethylindolenine) | Significance for Disposal |
| Physical State | Liquid | Determines the type of absorbent material needed for spills. |
| Appearance | Light yellow | Aids in visual identification. |
| Boiling Point | 228 - 229 °C / 442.4 - 444.2 °F @ 744 mmHg[1] | High boiling point suggests low volatility at room temperature. |
| Flash Point | 93 °C / 199.4 °F[1] | Classified as a combustible liquid; requires storage away from ignition sources.[1][2] |
| Hazards | - Harmful if swallowed[1][2]- Causes skin irritation[2]- Causes serious eye irritation[2]- May cause respiratory irritation[2] | Dictates the necessary Personal Protective Equipment (PPE) and handling procedures. |
| Incompatible Materials | Strong oxidizing agents[1] | Must be stored and disposed of separately from these materials to prevent hazardous reactions. |
Step-by-Step Disposal Protocol
This protocol outlines a general procedure for the disposal of small quantities of this compound, as would typically be found in a research setting.
1. Personal Protective Equipment (PPE) and Engineering Controls:
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile).
-
Body Protection: Wear a lab coat and closed-toe shoes.
-
Ventilation: All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood.
2. Spill Management:
-
In the event of a spill, immediately evacuate the area and remove all sources of ignition.[1]
-
For small spills, absorb the chemical with an inert material such as vermiculite, dry sand, or earth. Do not use combustible materials like paper towels.
-
Place the absorbent material into a suitable, labeled container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials for disposal as hazardous waste.
3. Waste Collection and Labeling:
-
Collect all waste containing this compound, including unused product, contaminated materials (e.g., gloves, absorbent pads), and empty containers, in a designated hazardous waste container.
-
The container must be compatible with the chemical, properly sealed, and clearly labeled with the full chemical name, associated hazards (e.g., "Combustible," "Irritant"), and the date of accumulation.
4. Storage of Waste:
-
Store the hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1]
-
The storage area should be secure and have secondary containment to prevent environmental release in case of a leak.
5. Final Disposal:
-
Chemical waste must be disposed of through a licensed hazardous waste disposal company.[2]
-
Do not dispose of this chemical down the drain or in the regular trash.[1]
-
Provide the waste disposal company with a complete and accurate description of the waste, including a copy of the SDS.
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
By adhering to these guidelines and, most importantly, the specific instructions in the manufacturer's Safety Data Sheet, laboratory professionals can ensure the safe and responsible disposal of this compound, fostering a culture of safety and environmental stewardship within their research endeavors.
References
Essential Safety and Operational Guide for 2,3,3-Trimethyl-5-phenyl-3H-indole
This guide provides immediate and essential safety and logistical information for handling 2,3,3-Trimethyl-5-phenyl-3H-indole in a laboratory setting. The following procedures are based on the known hazards of the closely related compound, 2,3,3-Trimethylindolenine, and general best practices for handling similar chemical structures.
Hazard Identification and Personal Protective Equipment (PPE)
Summary of Required Personal Protective Equipment
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Goggles | Must meet ANSI Z87.1-1989 standard.[3] Required for protection against liquid splashes and chemical vapors. |
| Face Shield | To be worn over safety goggles when there is a significant splash hazard.[3][4] | |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves are suitable for incidental contact.[4] For prolonged contact, consider heavier-duty gloves and consult the manufacturer's resistance guide. |
| Body Protection | Laboratory Coat | A flame-resistant lab coat (e.g., Nomex®) should be worn and fully buttoned.[3] |
| Full-Length Pants | Required to cover all exposed skin on the lower body.[3] | |
| Closed-Toe Shoes | Shoes must cover the entire foot.[3] | |
| Respiratory Protection | Respirator | Use in a well-ventilated area. If ventilation is inadequate, a respirator is required.[3] All respirator use must comply with a comprehensive respiratory protection program. |
Experimental Workflow for Safe Handling
The following diagram outlines the procedural flow for safely handling this compound from receipt to disposal.
Detailed Experimental Protocol: Safe Weighing and Dispensing
This protocol provides step-by-step guidance for safely weighing and dispensing this compound.
Objective: To accurately measure and dispense the chemical while minimizing exposure and contamination.
Materials:
-
This compound
-
Appropriate PPE (as detailed in the table above)
-
Chemical fume hood
-
Analytical balance
-
Spatula and weighing paper/boat
-
Primary and secondary containers
-
Decontamination solution (e.g., 70% ethanol)
-
Chemical waste container
Procedure:
-
Preparation:
-
Ensure the chemical fume hood is operational and the sash is at the appropriate working height.
-
Don all required PPE, including double gloves if deemed necessary by the hazard assessment.[4]
-
Place all necessary equipment inside the fume hood.
-
-
Weighing:
-
Tare the analytical balance with the weighing paper or boat.
-
Carefully open the container of this compound.
-
Using a clean spatula, transfer the desired amount of the chemical to the weighing paper/boat. Avoid creating dust or aerosols.
-
Securely close the chemical container.
-
-
Dispensing:
-
Carefully transfer the weighed chemical into the primary reaction vessel.
-
If dissolving in a solvent, add the solvent to the primary vessel inside the fume hood.
-
-
Cleanup:
-
Wipe the spatula and any contaminated surfaces with a suitable solvent and then decontaminate with a cleaning solution.
-
Dispose of the weighing paper/boat and any contaminated consumables in the designated chemical waste container.[1]
-
Wipe down the work surface within the fume hood.
-
-
Post-Procedure:
-
Remove outer gloves (if wearing double) and dispose of them in the chemical waste.
-
Remove remaining PPE in the correct order (gloves, lab coat, eye protection) and wash hands thoroughly with soap and water.
-
Operational and Disposal Plans
Handling and Storage:
-
Handling: Always handle this chemical within a certified chemical fume hood to minimize inhalation exposure.[2] Avoid contact with skin and eyes.[1] Do not ingest.[1] Keep away from open flames, hot surfaces, and sources of ignition as it is a combustible liquid.[1][2]
-
Storage: Store in a dry, cool, and well-ventilated place.[1][2] Keep the container tightly closed.[1][2] Store away from strong oxidizing agents.[1]
First Aid Measures:
-
If in Eyes: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[2][5]
-
If on Skin: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention.[2][5]
-
If Inhaled: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention.[2][5]
-
If Swallowed: Clean mouth with water and get medical attention.[2][5]
Disposal Plan:
-
Waste Characterization: Chemical waste generators must determine if the discarded chemical is classified as hazardous waste.[1]
-
Disposal: Dispose of contents and container to an approved waste disposal plant.[2][5] Consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[1] Do not empty into drains.[1] Contaminated clothing should be washed before reuse.[2]
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
